molecular formula C9H7NS B1198823 2-(2-Thienyl)pyridine CAS No. 3319-99-1

2-(2-Thienyl)pyridine

Cat. No.: B1198823
CAS No.: 3319-99-1
M. Wt: 161.23 g/mol
InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N
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Description

2-(2-Thienyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyridine
Source PubChem
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InChI

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKTAFPRRIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186842
Record name 2-(2-Thienyl)pyridine
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3319-99-1
Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-thienyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3319-99-1

This technical guide provides a comprehensive overview of 2-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in research and development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development and materials science.

Core Properties and Identifiers

This compound, also known as 2-(2-Pyridyl)thiophene, is a bicyclic aromatic compound featuring a pyridine ring substituted with a thiophene moiety.[1] This structure imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₉H₇NS[1][2][3][4]
Molecular Weight 161.22 - 161.23 g/mol [1][2][4]
Exact Mass 161.02992040 Da[3]
Appearance Light orange to yellow to green powder or crystal[1][5][6]
Melting Point 61-65 °C[1][4][5]
Boiling Point 140 °C at 16 mmHg[1][4]
Density (Predicted) 1.173 ± 0.06 g/cm³[4]
pKa (Predicted) 4.51 ± 0.10[4]
LogP (Estimated) 2.702[4]
Solubility Soluble in Methanol.[4] 1.9 µg/mL at pH 7.4.[3][3][4]
Storage Room temperature, in a dark, dry, and sealed place.[4] Recommended storage at 2-8 °C.[1][1][4]
Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound.

Identifier TypeValueReference
CAS Number 3319-99-1[1][2][3][4][5]
IUPAC Name 2-thiophen-2-ylpyridine[3]
Synonyms 2-(2-Pyridyl)thiophene, 2-Thien-2-ylpyridine[1][4][5]
InChI InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H[3][4]
InChIKey QLPKTAFPRRIFQX-UHFFFAOYSA-N[2][3][4]
SMILES C1=CC=NC(=C1)C2=CC=CS2[3][4]
EC Number 222-022-1[3]
PubChem CID 76832[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The compound exhibits characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are fundamental for structural elucidation.

¹H NMR (CDCl₃, 399.65 MHz)¹³C NMR
Shift (ppm) Assignment Reference
8.559Pyridine-H[7]
7.65Pyridine-H[7]
7.64Pyridine-H[7]
7.565Thiophene-H[7]
7.382Thiophene-H[7]
7.12Pyridine-H[7]
7.098Thiophene-H[7]
Note: Spectral data for ¹³C NMR is available but specific shift assignments were not found in the search results.[3][8]
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

TechniqueKey m/z valuesReference
GC-MS161, 160, 117, 111[3]
Predicted CCS ([M+H]⁺)129.8 Ų (m/z 162.03720)[9]
Predicted CCS ([M+Na]⁺)139.7 Ų (m/z 184.01914)[9]
Other Spectroscopic Data

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also available for this compound.[8] The free ligand displays absorption bands in the UV region.[2] Upon complexation with metals, new absorption bands, often characteristic of metal-to-ligand charge transfer (MLCT), can appear in the visible region.[2]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prevalent.

Synthetic Routes
  • Suzuki-Miyaura Coupling : This is a versatile method involving the palladium-catalyzed reaction of a thienylboronic acid with a halopyridine or a pyridylboronic acid with a halothiophene.[2] For instance, coupling 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base yields the target compound.

  • Stille Coupling : This reaction provides an alternative route by coupling an organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a halogenated pyridine.[2]

  • Direct Synthesis : These methods often involve the condensation of pre-functionalized pyridine and thiophene precursors.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles with boronic acids.[2]

Reaction: 2-Bromopyridine + Thiophene-2-boronic acid → this compound

Materials:

  • 2-Bromopyridine

  • Thiophene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Silica gel

Equipment:

  • Oven-dried resealable Schlenk tube with a Teflon screw valve

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add 2-bromopyridine (1.0 equiv), thiophene-2-boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv, 10 mol%), and Na₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

  • Reaction: Replace the septum with the Teflon screw valve and seal the tube. Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of silica gel, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants Add Reactants: - 2-Bromopyridine (1 equiv) - Thiophene-2-boronic acid (1.5 equiv) Schlenk To Schlenk Tube Reactants->Schlenk Catalyst Add Catalyst & Base: - Pd(dppf)Cl2 (10 mol%) - Na3PO4 (3 equiv) Catalyst->Schlenk Inert Evacuate & Backfill with Argon (3x) Schlenk->Inert 1 Solvent Add Solvents: - Anhydrous Dioxane - Degassed Water Inert->Solvent 2 Heat Heat & Stir (80-100 °C) Solvent->Heat 3 Cool Cool to RT Heat->Cool 4. Monitor by TLC/GC Filter Dilute & Filter (Ethyl Acetate, Silica) Cool->Filter 5 Extract Wash & Dry Organic Layer Filter->Extract 6 Purify Concentrate & Purify (Flash Chromatography) Extract->Purify 7 Product Pure this compound Purify->Product 8

Suzuki-Miyaura synthesis workflow for this compound.

Applications and Research Interest

This compound is a versatile compound with applications spanning several scientific disciplines.

Pharmaceutical and Drug Development
  • Building Block : It serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its structure is a key component for potential drug candidates, including those with anti-tumor properties.

  • Neurological Disorders : The compound is particularly utilized in developing drugs that target neurological disorders, owing to its capacity to interact with specific receptors.[1]

  • Anti-inflammatory Activity : A copper(II) complex of this compound, [Cu(pyth)₂Cl₂], has been evaluated for its anti-inflammatory activity.[2] Molecular docking studies suggest this complex can effectively bind to the cyclooxygenase-2 (COX-2) enzyme.[2]

Materials Science
  • Organic Electronics : It is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

  • Conductive Polymers : The compound is incorporated into the design of advanced materials like conductive polymers and organic semiconductors.[1]

Coordination Chemistry and Catalysis
  • Ligand : this compound acts as an effective ligand in coordination chemistry.[1] This facilitates the development of novel metal complexes with potential applications in catalysis.[1] The electronic properties of platinum(II) complexes are influenced by the thienylpyridine ligand, affecting their radiative lifetimes.[2]

Agrochemicals

The compound is used in the formulation of agrochemicals, such as pesticides and herbicides, to enhance the efficacy of active ingredients for crop protection.[1]

Safety and Handling

This compound is classified as an irritant.[2][4]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • GHS Pictogram : GHS07 (Exclamation mark).[4]

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and geometry of 2-(2-Thienyl)pyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The information presented is based on crystallographic studies and spectroscopic data, offering a detailed understanding of the compound's three-dimensional arrangement and bonding characteristics.

Molecular Structure

This compound, with the chemical formula C₉H₇NS, consists of a pyridine ring linked to a thiophene ring at the 2-position of both heterocycles.[1][2][3][4] The molecule has a molecular weight of 161.23 g/mol .[1]

The structural arrangement of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a molecule that is nearly planar, with both the pyridine and thiophene rings maintaining their aromatic planarity.[5]

Figure 1: 2D representation of this compound.

Molecular Geometry and Conformational Analysis

The geometry of this compound is characterized by the spatial relationship between the two aromatic rings. Both the thiophene and pyridine rings are individually planar.[5] However, the molecule as a whole exhibits a slight twist around the C2-C2' bond that connects the two rings. This dihedral angle between the planes of the two rings is approximately 4.48°.[5] This deviation from complete planarity is attributed to a short intramolecular contact between the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring.[5] The distance between the sulfur and nitrogen atoms (N...S) is 2.933 Å.[5]

This rotation around the C2-C2' bond results in the molecule being conformationally chiral.[5]

Bonding and Quantitative Data

The bond lengths and angles within the this compound molecule have been precisely determined from its crystal structure at 193 K.[5] The bond connecting the pyridine and thiophene rings (C2-C2') is 1.469(3) Å, which is shorter than a typical C-C single bond, suggesting a degree of conjugation and resonance between the two rings.[5]

Bond Lengths

The table below summarizes the key bond lengths within the this compound molecule.

BondLength (Å)
C2 - C2'1.469 (3)
Pyridine Ring
C2 - N11.345 (3)
N1 - C61.294 (4)
C2 - C31.385 (4)
C3 - C41.378 (4)
C4 - C51.375 (4)
C5 - C61.381 (4)
Thiophene Ring
C2' - S1'1.708 (2)
S1' - C5'1.699 (3)
C2' - C3'1.369 (4)
C3' - C4'1.407 (4)
C4' - C5'1.360 (5)

Data sourced from Ghosh & Simonsen (1993).[5]

Bond Angles

The key bond angles for this compound are provided in the table below.

AngleValue (°)
Inter-ring
N1 - C2 - C2'116.8 (2)
C3 - C2 - C2'120.2 (2)
C2 - C2' - S1'111.4 (2)
C2 - C2' - C3'129.8 (2)
Pyridine Ring
C6 - N1 - C2116.3 (2)
N1 - C2 - C3123.0 (2)
C2 - C3 - C4118.9 (3)
C3 - C4 - C5118.3 (3)
C4 - C5 - C6119.9 (3)
N1 - C6 - C5123.5 (3)
Thiophene Ring
C5' - S1' - C2'92.4 (1)
S1' - C2' - C3'111.5 (2)
C2' - C3' - C4'112.5 (3)
C3' - C4' - C5'112.2 (3)
S1' - C5' - C4'111.4 (2)

Data sourced from Ghosh & Simonsen (1993).[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

XRay_Crystallography_Workflow Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis and Visualization A Synthesis and Purification B Crystal Growth (e.g., from methanol solution) A->B C Mounting the Crystal B->C D X-ray Diffraction (at a specific temperature, e.g., 193 K) C->D E Data Processing and Reduction D->E F Structure Solution (e.g., using direct methods) E->F G Structure Refinement F->G H Determination of Bond Lengths, Angles, and Torsion Angles G->H I Generation of Molecular Diagrams H->I

Figure 2: General workflow for crystal structure determination.

For this compound, crystals were grown from a methanol solution.[5] The crystallographic data was collected at a temperature of 193 K.[5] The structure was solved and refined to yield the precise atomic coordinates, which were then used to calculate the bond lengths, bond angles, and other geometric parameters presented in this guide. The crystal system was determined to be orthorhombic with the space group P2₁2₁2₁.[1][5]

References

2-(2-Thienyl)pyridine synthesis from simple precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(2-Thienyl)pyridine from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a prominent heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into ligands for catalysis, pharmaceuticals, and organic electronics. Its synthesis is a key step in the development of numerous functional molecules. This guide provides an in-depth technical overview of the primary synthetic routes to this compound from simple, readily available precursors. The focus is on robust and widely implemented cross-coupling methodologies, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, as well as the increasingly important Direct C-H Arylation. For each method, a detailed experimental protocol is provided, alongside quantitative data to allow for effective comparison. Visual diagrams generated using Graphviz are included to clarify reaction pathways and workflows.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to the stability of the boronic acid reagents and the generally mild reaction conditions. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a 2-halopyridine with thiophene-2-boronic acid or vice versa.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-OR' PdII_A->PdII_B Ligand Exchange PdII_C R¹-Pd(II)L_n-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R¹-R² (this compound) PdII_C->Product ArylHalide R¹-X (2-Bromopyridine) ArylHalide->PdII_A BoronicAcid R²-B(OR')₂ (Thiophene-2-boronic acid) BoronicAcid->PdII_C Base Base (e.g., Na₂CO₃) Base->PdII_B

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol

The following protocol describes the synthesis of this compound from 2-bromopyridine and thiophene-2-boronic acid.[1]

  • Reagent Preparation : To a reaction vessel, add 2-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition : Add a 3:1 mixture of 1,4-dioxane and water to the vessel.

  • Catalyst Addition : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction : Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.

Data Summary: Suzuki-Miyaura Coupling
ParameterDetails
Pyridine Precursor 2-Bromopyridine
Thiophene Precursor Thiophene-2-boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
Base Sodium Carbonate (Na₂CO₃)
Solvent 1,4-Dioxane / Water (3:1)
Conditions 80 °C, 12-24 h
Reported Yield 78%[1]

Stille Cross-Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or triflate. This method is highly valued for its tolerance of a wide range of functional groups. A key drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts after the reaction.

Stille_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (this compound) PdII_B->Product ArylHalide R¹-X (2-Bromopyridine) ArylHalide->PdII_A Organostannane R²-Sn(Bu)₃ (2-(Tributylstannyl)thiophene) Organostannane->PdII_B

Catalytic cycle for the Stille cross-coupling reaction.
Representative Experimental Protocol

The following is a representative protocol for the Stille coupling adapted from procedures for similar substrates.

  • Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition : Add anhydrous and degassed N,N-Dimethylformamide (DMF) or toluene. Add 2-(tributylstannyl)thiophene (1.1-1.2 eq) via syringe.

  • Reaction : Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Stille Coupling
ParameterDetails
Pyridine Precursor 2-Bromopyridine
Thiophene Precursor 2-(Tributylstannyl)thiophene
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃
Additive Often none; Cu(I) salts can be used as co-catalysts
Solvent Toluene, DMF
Conditions 90-110 °C, 12-24 h
Reported Yield 50-95% (Typical for similar substrates)

Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions and faster reaction times.[2] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.

Negishi_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (this compound) PdII_B->Product ArylHalide R¹-X (2-Chloropyridine) ArylHalide->PdII_A Organozinc R²-ZnCl (2-Thienylzinc chloride) Organozinc->PdII_B

Catalytic cycle for the Negishi cross-coupling reaction.
Representative Experimental Protocol

The following protocol describes a general procedure for Negishi coupling, which often involves the in situ preparation of the organozinc reagent.

  • Organozinc Preparation : In a flame-dried flask under argon, add thiophene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 1 hour. To this solution, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction : In a separate flask, add 2-chloropyridine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous THF.

  • Reagent Addition : Add the freshly prepared 2-thienylzinc chloride solution to the flask containing the pyridine derivative and catalyst via cannula.

  • Reaction : Heat the mixture to reflux (approx. 65 °C) and stir for 4-12 hours until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up : Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary: Negishi Coupling
ParameterDetails
Pyridine Precursor 2-Chloropyridine or 2-Bromopyridine
Thiophene Precursor 2-Thienylzinc chloride (often prepared in situ)
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos
Additive None
Solvent Tetrahydrofuran (THF)
Conditions 25-65 °C, 4-12 h
Reported Yield 50-98% (Typical for substituted 2,2'-bipyridine synthesis)[3]

Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile. It was one of the first cross-coupling reactions developed and can be catalyzed by either nickel or palladium. The high reactivity and strong basicity of Grignard reagents can limit the functional group tolerance of this method compared to other cross-coupling reactions.

Kumada_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Ni0 Ni(0)L_n NiII_A R¹-Ni(II)L_n-X Ni0->NiII_A Oxidative Addition NiII_B R¹-Ni(II)L_n-R² NiII_A->NiII_B Transmetalation NiII_B->Ni0 Reductive Elimination Product R¹-R² (this compound) NiII_B->Product ArylHalide R¹-X (2-Chloropyridine) ArylHalide->NiII_A Grignard R²-MgBr (2-Thienylmagnesium bromide) Grignard->NiII_B

Catalytic cycle for the Kumada cross-coupling reaction.
Representative Experimental Protocol

The following protocol is a representative procedure for a Kumada coupling.

  • Grignard Preparation : Prepare 2-thienylmagnesium bromide by adding 2-bromothiophene (1.0 eq) to a suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Reaction Setup : In a separate, flame-dried flask, add the catalyst (e.g., Ni(dppp)Cl₂ or Pd(dppf)Cl₂, 1-5 mol%) and 2-chloropyridine (1.2 eq) in anhydrous THF.

  • Coupling : Cool the catalyst-halide mixture to 0 °C. Slowly add the freshly prepared Grignard reagent via cannula.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction is often rapid. Monitor progress by TLC or GC-MS.

  • Work-up : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary: Kumada Coupling
ParameterDetails
Pyridine Precursor 2-Chloropyridine or 2-Bromopyridine
Thiophene Precursor 2-Thienylmagnesium bromide
Catalyst Ni(dppp)Cl₂ or Pd(dppf)Cl₂
Additive None
Solvent Tetrahydrofuran (THF), Diethyl ether
Conditions 0 °C to Room Temperature, 2-6 h
Reported Yield 50-95% (Typical for similar substrates)

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic reagent), making it a more atom-economical approach. The reaction typically involves the palladium-catalyzed coupling of a C-H bond (on the thiophene) with an aryl halide (the 2-halopyridine).

CH_Arylation start Start reagents 2-Bromopyridine + Thiophene + Pd(OAc)₂ + Base start->reagents heating Heat in Solvent (DMAc) 130-140 °C reagents->heating workup Aqueous Work-up & Extraction heating->workup purify Column Chromatography workup->purify product This compound purify->product

General workflow for Direct C-H Arylation.
Experimental Protocol

This protocol is adapted from a general procedure for the direct arylation of thiophene with aryl bromides.[1]

  • Reaction Setup : To a Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.2-2 mol%), potassium acetate (KOAc, 2.0 eq), 2-bromopyridine (1.0 eq), and a large excess of thiophene (5-8 eq).

  • Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction : Heat the reaction mixture to 130-140 °C and stir for 20 hours.

  • Work-up : After cooling to room temperature, remove the solvent under vacuum. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain this compound.

Data Summary: Direct C-H Arylation
ParameterDetails
Pyridine Precursor 2-Bromopyridine
Thiophene Precursor Thiophene
Catalyst Palladium(II) Acetate [Pd(OAc)₂] (0.2-2 mol%)
Base Potassium Acetate (KOAc)
Solvent N,N-Dimethylacetamide (DMAc)
Conditions 130-140 °C, 20 h
Reported Yield 60-80% (Typical for similar substrates)[1]

Conclusion and Method Comparison

The synthesis of this compound can be achieved through several robust cross-coupling methodologies. The choice of method often depends on factors such as substrate availability, functional group tolerance, cost, and scalability.

  • Suzuki-Miyaura Coupling is often the preferred method due to its mild conditions, high yields, and the commercial availability and stability of boronic acids.

  • Stille Coupling offers excellent functional group tolerance but is hampered by the toxicity and purification challenges associated with organotin reagents.

  • Negishi Coupling provides high reactivity, often at lower temperatures, but requires the handling of air- and moisture-sensitive organozinc reagents.

  • Kumada Coupling is cost-effective and uses readily available Grignard reagents but has limited functional group compatibility due to the high basicity of the organomagnesium species.

  • Direct C-H Arylation represents the most atom-economical approach, avoiding the need for pre-functionalized organometallic reagents. However, it may require harsher conditions and careful optimization to control regioselectivity.

For researchers and drug development professionals, the Suzuki-Miyaura coupling and Direct C-H Arylation represent the most practical and scalable methods for the synthesis of this compound and its derivatives.

References

Spectroscopic Profile of 2-(2-Thienyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the protons on both the pyridine and thiophene rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Pyridine)~8.56Doublet4.6
H-3' (Pyridine)~7.65Doublet-
H-4' (Pyridine)~7.64Triplet-
H-5' (Pyridine)~7.12Multiplet-
H-5 (Thiophene)~7.57Doublet3.8
H-3 (Thiophene)~7.38Doublet1.3
H-4 (Thiophene)~7.10Multiplet5.1

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted pyridine and thiophene rings. Specific assignments may require 2D NMR techniques for confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data is based on spectral database information for this compound in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-2' (Pyridine)~152
C-6' (Pyridine)~149
C-4' (Pyridine)~136
C-2 (Thiophene)~144
C-5 (Thiophene)~128
C-3 (Thiophene)~127
C-4 (Thiophene)~125
C-3' (Pyridine)~122
C-5' (Pyridine)~121

Note: These are approximate chemical shifts based on spectral database predictions and data for similar compounds. Experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
1600-1400Aromatic C=C and C=N ring stretching
~8442-Substituted thiophene C-H out-of-plane bending
780-740Pyridine ring C-H out-of-plane bending
Experimental Protocol for IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile solvent such as chloroform (CHCl₃).

  • Deposit a drop of the solution onto a KBr or NaCl salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.

Instrumentation and Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the clean salt plate before running the sample.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or cyclohexane is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~254, ~280Not readily availableπ → π*

Note: The exact λmax and molar absorptivity values can be influenced by the solvent. The provided data is based on typical values for similar aromatic systems.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol or cyclohexane).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0). A common concentration for this type of compound is around 1 x 10⁻⁵ M.

Instrumentation and Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a reference.

  • Fill a second quartz cuvette with the sample solution.

  • Record the absorption spectrum over a range of approximately 200-400 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation Electronic_Properties Electronic Properties Analysis UV_Vis->Electronic_Properties Final_Report Comprehensive Spectroscopic Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report Electronic_Properties->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-(2-Thienyl)pyridine. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on presenting the available information and providing detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Compound Information

PropertyValue
IUPAC Name 2-(thiophen-2-yl)pyridine
Synonyms 2-(2-Pyridyl)thiophene, α-Thienylpyridine
CAS Number 3319-99-1
Molecular Formula C₉H₇NS
Molecular Weight 161.23 g/mol [1][2]
Melting Point 61-63 °C[3]
Boiling Point 140 °C / 16 mmHg[3]

Solubility Profile

Quantitative Solubility Data
SolventTemperature (°C)Solubility
Aqueous Buffer (pH 7.4)Not Specified1.9 µg/mL[2]
MethanolNot SpecifiedSoluble[3]
EthanolNot SpecifiedData not available
AcetoneNot SpecifiedData not available
Ethyl AcetateNot SpecifiedData not available
DichloromethaneNot SpecifiedData not available
TolueneNot SpecifiedData not available
HexaneNot SpecifiedData not available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • HPLC Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. Similar to the HPLC method, dilute the filtered solution to fall within the linear range of a Beer-Lambert plot and measure the absorbance at the wavelength of maximum absorption (λmax).

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_result Result A Add excess this compound to solvent B Seal and shake at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Specific stability data for this compound under various stress conditions such as pH, temperature, and light exposure are not extensively documented in the public domain. To assess the stability of this compound, a systematic study following established guidelines for pharmaceutical compounds is recommended.

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in solution under different environmental conditions.

Objective: To determine the degradation kinetics and identify potential degradation products of this compound under hydrolytic, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, water)

  • pH buffers (e.g., pH 2, 7, 10)

  • Temperature-controlled ovens or chambers

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

  • Volumetric flasks and pipettes

Procedure:

  • Forced Degradation Studies:

    • Hydrolytic Stability: Prepare solutions of this compound in different pH buffers (acidic, neutral, and basic). Store these solutions at an elevated temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Stability: Store a solution of this compound in a suitable solvent at an elevated temperature (e.g., 60 °C). Take samples at various time points. Also, expose the solid compound to dry heat.

    • Photostability: Expose a solution of this compound to a controlled light source that provides both visible and UV radiation, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Take samples at various time points.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point.

    • Identify and quantify any significant degradation products.

    • Determine the degradation rate constants if possible.

Logical Flow for Stability Testing

G cluster_stress Forced Degradation Conditions start Prepare stock solution of this compound hydrolysis Hydrolysis (pH 2, 7, 10) start->hydrolysis thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress (Vis/UV) start->photo analysis Analyze samples at time points by stability-indicating HPLC hydrolysis->analysis thermal->analysis photo->analysis evaluation Evaluate degradation and identify products analysis->evaluation report Generate Stability Report evaluation->report

Caption: Logical workflow for assessing the stability of this compound.

Summary and Recommendations

The available data on the solubility of this compound is limited, with a known value in aqueous buffer and a qualitative description in methanol. There is a clear need for comprehensive quantitative solubility studies in common organic solvents to support its use in research and development. Similarly, a thorough investigation of its stability under various stress conditions is essential to understand its degradation pathways and establish appropriate handling and storage conditions. The experimental protocols provided in this guide offer a robust framework for researchers to generate this critical data.

References

An In-depth Technical Guide to the Electronic Properties of 2-(2-Thienyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique molecular architecture of 2-(2-Thienyl)pyridine (2-TPy), which features a pyridine ring linked to a thiophene moiety, has garnered significant interest in the scientific community. This combination of an electron-deficient pyridine ring and an electron-rich thiophene ring imparts tunable electronic and photophysical properties, making 2-TPy and its derivatives promising candidates for a wide range of applications. These applications span from organic electronics, such as organic light-emitting diodes (OLEDs), to potential therapeutic agents.

This technical guide provides a comprehensive overview of the electronic properties of this compound and its derivatives. It is designed to be a valuable resource for researchers and professionals in materials science and drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of these versatile compounds.

Core Molecular Structure and Electronic Properties

The fundamental structure of this compound consists of a pyridine ring substituted at the 2-position with a thiophene ring, also at its 2-position. The electronic properties of this core structure can be significantly modulated by introducing various substituent groups on either the pyridine or thiophene rings. This strategic functionalization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's charge injection and transport capabilities, as well as its absorption and emission characteristics.

dot

Caption: Molecular structure of this compound.

Quantitative Electronic Property Data

The following tables summarize key electronic and photophysical data for this compound and a selection of its derivatives, compiled from various research articles.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

Compound/DerivativeHOMO (eV)LUMO (eV)Electrochemical Energy Gap (eV)Optical Energy Gap (eV)MethodReference
2-(Thiophen-2-yl)-4-(furan-2-yl)-6-phenylpyridine-5.58-2.353.23-DFT (B3LYP/6-31G)[1]
2-(Thiophen-3-yl)-4-(furan-2-yl)-6-phenylpyridine-5.54-2.333.21-DFT (B3LYP/6-31G)[1]
4-(5-chlorofuran-2-yl)-2-(thiophen-2-yl)-6-phenylpyridine-5.67-2.543.13-DFT (B3LYP/6-31G)[1]
4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl)-6-phenylpyridine-5.64-2.523.12-DFT (B3LYP/6-31G)[1]
Thiophene-Pyridine-DPP (H-TDPPPy)-5.58-3.572.011.94Cyclic Voltammetry[2]
Thiophene-Pyridine-DPP (3-TDPPPy)-5.58-3.572.011.86Cyclic Voltammetry[2]
Thiophene-Pyridine-DPP (4-TDPPPy)-5.59-3.582.011.92Cyclic Voltammetry[2]
Thiophene-Pyridine-DPP (5-TDPPPy)-5.59-3.582.011.92Cyclic Voltammetry[2]
Thiophene-Triazole Co-oligomer (5)-5.69-1.973.723.72Cyclic Voltammetry, UV-Vis[3]
Thiophene-Triazole Co-oligomer (10)-5.58-1.823.763.76Cyclic Voltammetry, UV-Vis[3]
Thiophene-Triazole Co-oligomer (11)-5.83-1.794.044.04Cyclic Voltammetry, UV-Vis[3]

Table 2: Photophysical Properties

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Reference
2,6-bis(2-anilinoethynyl)pyridine (tert-butyl substituted)CH3CN390450[4]
2,6-bis(2-anilinoethynyl)pyridine (carboethoxy substituted)CH3CN380490[4]
2,6-bis(2-anilinoethynyl)pyridine (trifluoromethyl substituted)CH3CN375485[4]
2,6-bis(2-anilinoethynyl)pyridine (methoxy substituted)CH3CN400460[4]
Thiophene-Triazole Co-oligomer (5)n-hexane279-[3]
Thiophene-Triazole Co-oligomer (10)n-hexane323-[3]
Thiophene-Triazole Co-oligomer (11)n-hexane252-[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound and its derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic materials by measuring their oxidation and reduction potentials.

Experimental Setup:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Solvent: Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or other suitable anhydrous, degassed solvent.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPClO₄).

  • Analyte Concentration: Typically 10⁻³ M.

Procedure:

  • The analyte is dissolved in the solvent containing the supporting electrolyte.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • The three electrodes are immersed in the solution.

  • The potential is swept linearly from an initial value to a vertex potential, and then the scan is reversed back to the initial potential.

  • The current response is measured as a function of the applied potential.

  • The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

dot

CV_Workflow A Prepare Analyte Solution (in solvent with supporting electrolyte) B Purge with Inert Gas (e.g., Argon) A->B C Perform Cyclic Voltammetry (scan potential and measure current) B->C D Determine Onset Potentials (Oxidation and Reduction) C->D E Calculate HOMO and LUMO Energies (relative to a reference, e.g., Fc/Fc+) D->E

Caption: General workflow for determining HOMO/LUMO energies using cyclic voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the light absorption properties of the compounds, providing insights into their electronic transitions and optical bandgaps.

Experimental Setup:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade solvents such as dichloromethane, chloroform, or acetonitrile.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Concentration: Typically in the range of 10⁻⁵ to 10⁻⁶ M.

Procedure:

  • A stock solution of the compound is prepared in the chosen solvent.

  • The stock solution is diluted to the desired concentration for measurement.

  • A baseline spectrum of the pure solvent is recorded.

  • The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorption (λ_max) is identified.

  • The onset of the lowest energy absorption band can be used to estimate the optical energy gap.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Computational methods are invaluable for predicting and understanding the electronic structure and properties of molecules.

Software: Gaussian, ORCA, etc.

Methodology:

  • Geometry Optimization: The ground-state geometries of the molecules are optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-31G* or 6-311G(d,p).[1]

  • Frontier Molecular Orbitals: The optimized geometries are then used to calculate the HOMO and LUMO energy levels.

  • Electronic Absorption Spectra: TD-DFT calculations are performed on the optimized ground-state geometries to predict the electronic absorption spectra, including excitation energies and oscillator strengths.[5] The choice of functional can be crucial for accurate predictions.[5]

Structure-Property Relationships

The electronic and photophysical properties of this compound derivatives are highly dependent on their molecular structure. Understanding these relationships is key to designing materials with tailored functionalities.

dot

Structure_Property_Relationship cluster_0 Structural Modifications cluster_1 Resulting Electronic Properties A Introduce Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) D Increase HOMO Energy Decrease Ionization Potential A->D B Introduce Electron-Withdrawing Groups (e.g., -CN, -NO2) E Decrease LUMO Energy Increase Electron Affinity B->E C Extend π-Conjugation (e.g., adding more aromatic rings) F Decrease HOMO-LUMO Gap Red-shift in Absorption/Emission C->F

Caption: Relationship between structural modifications and electronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of this compound derivatives make them attractive for use in OLEDs, where they can function as emitters, hosts, or charge-transporting materials. The performance of OLEDs is critically dependent on the energy level alignment of the different layers.

While specific device performance data for a wide range of this compound derivatives is not extensively compiled in single reports, studies on related pyridine and thiophene-containing materials demonstrate their potential. For instance, carbazole and thienopyrroledione derivatives have been used in solution-processed OLEDs, achieving high luminances and efficiencies.

Relevance to Drug Development

While the primary focus of research on this compound derivatives has been in materials science, some studies have explored their biological activities, which is of interest to drug development professionals. For example, certain 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity and cytotoxicity against several human cancer cell lines.[6] Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the pyridine and furan rings influence their anticancer activity.[1] These studies suggest that the electronic properties, such as the HOMO and LUMO energies, may play a role in the biological activity of these compounds.[1]

Conclusion

This compound and its derivatives represent a versatile class of organic compounds with highly tunable electronic and photophysical properties. The strategic modification of their molecular structure allows for the precise control of their frontier molecular orbital energy levels, making them suitable for a variety of applications, from advanced materials for organic electronics to potential scaffolds for drug discovery. This guide has provided a consolidated resource of quantitative data, experimental protocols, and conceptual frameworks to aid researchers and professionals in further exploring and exploiting the potential of these promising molecules. Future research will likely focus on the development of novel derivatives with enhanced performance in specific applications and a deeper understanding of their structure-property-function relationships.

References

Quantum Chemical Insights into 2-(2-Thienyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(2-thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies employed to elucidate its structural, vibrational, electronic, and nonlinear optical properties, presenting key quantitative data in a structured format for ease of comparison and reference.

Core Computational Methodology

The primary theoretical framework utilized for the analysis of this compound is Density Functional Theory (DFT).[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has been employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric, electronic, and spectroscopic properties of organic molecules. All calculations are performed in the gas phase to model the molecule in an isolated state.

Experimental Protocols

Computational Details: The molecular geometry of this compound was fully optimized without any symmetry constraints. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). A scaling factor of 0.9668 was applied to the calculated harmonic vibrational frequencies to account for anharmonicity and improve agreement with experimental data.[1] Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Analysis: For comparative purposes, experimental vibrational spectra are often recorded for the solid-state compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet sample holder.

  • Fourier-Transform (FT)-Raman Spectroscopy: FT-Raman spectra are generally obtained in the 4000–100 cm⁻¹ region using a spectrometer with a near-infrared laser excitation source to minimize fluorescence.

Molecular Structure and Geometry

The optimized molecular geometry of this compound reveals a planar conformation, which is a consequence of the conjugated π-systems of the pyridine and thiophene rings. The key structural parameters, including bond lengths, bond angles, and dihedral angles, as calculated at the B3LYP/6-311++G(d,p) level of theory, are summarized below.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AtomsCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C1-N61.34
C1-C111.48
C11-S131.72
Bond Angle (°) N6-C1-C11115.5
Dihedral Angle (°) N6-C1-C11-S13180.0 (anti-conformer)

Note: Atom numbering is based on a standard representation where C1 is the pyridine carbon attached to the thiophene ring, N6 is the pyridine nitrogen, C11 is the thiophene carbon attached to the pyridine ring, and S13 is the thiophene sulfur.[1]

Vibrational Spectroscopy Analysis

The vibrational modes of this compound have been investigated through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations. The calculated vibrational frequencies, after scaling, show good agreement with the experimental data, allowing for a detailed assignment of the fundamental vibrational modes.

G cluster_calc Quantum Chemical Calculation Exp_FTIR FT-IR Spectrum Assignment Vibrational Mode Assignment Exp_FTIR->Assignment Exp_Raman FT-Raman Spectrum Exp_Raman->Assignment DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Freq_Calc Frequency Calculation DFT_Calc->Freq_Calc Optimized Geometry Scaled_Freq Scaled Frequencies Freq_Calc->Scaled_Freq Scaling Factor (0.9668) Scaled_Freq->Assignment

Figure 1: Workflow for Vibrational Analysis of this compound.

A comprehensive comparison of the experimental and calculated vibrational frequencies, along with their assignments, will be provided in a detailed supplementary document.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential applications in electronic devices. The energies of these frontier orbitals and the resulting energy gap provide insights into the molecule's chemical stability and electron-donating/accepting capabilities.

G cluster_properties Derived Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity indicates Electronic_Transitions Electronic Transitions Energy_Gap->Electronic_Transitions governs

References

An In-depth Technical Guide to 2-(2-Thienyl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Thienyl)pyridine is a heterocyclic aromatic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the synthesis of novel organic molecules with diverse biological activities and practical applications. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in drug development as a scaffold for potent enzyme inhibitors.

Nomenclature and Synonyms

This compound is known by a variety of alternative names and synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material procurement.

Table 1: Synonyms and Alternative Names for this compound

Name Source/Type
2-(Thiophen-2-yl)pyridineIUPAC Name
2-(2-Pyridyl)thiopheneAlternative Name
α-ThienylpyridineTrivial Name
Pyridine, 2-(2-thienyl)-Index Name
2-(2'-Thienyl)pyridineCommon Name
AKOS BAR-1355Commercial ID
BUTTPARK 37\04-10Commercial ID
2-Thien-2-ylpyridineSystematic Name
2'-(2-thienyl)pyridineAlternative Name
2-(2-Pyridinyl)thiopheneAlternative Name

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, characterization, and application in various experimental settings.

Table 2: Physicochemical Data for this compound

Property Value Reference
Molecular Formula C₉H₇NS--INVALID-LINK--
Molecular Weight 161.23 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder-
Melting Point 61-63 °C-
Boiling Point 140 °C at 16 mmHg-
Solubility Soluble in methanol, chloroform, and other common organic solvents.-
CAS Number 3319-99-1--INVALID-LINK--
PubChem CID 76832--INVALID-LINK--

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including this compound. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

G Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification R1 2-Bromopyridine Mix Combine reactants, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., Na₂CO₃) in a suitable solvent (e.g., Dioxane/Water) R1->Mix R2 Thiophene-2-boronic acid R2->Mix Heat Heat the reaction mixture under an inert atmosphere (e.g., Argon) Mix->Heat Quench Cool the reaction and quench with water Heat->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄) and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound.
  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Conditions: Heat the mixture to 80-90 °C under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Characterization

GC-MS is a powerful technique for confirming the identity and purity of this compound.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Expected Result: A single major peak corresponding to this compound with a molecular ion peak (M+) at m/z 161.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~8.60 (d, 1H, pyridine H6)

      • ~7.70 (td, 1H, pyridine H4)

      • ~7.50 (d, 1H, pyridine H3)

      • ~7.40 (dd, 1H, thiophene H5)

      • ~7.20 (m, 1H, pyridine H5)

      • ~7.10 (dd, 1H, thiophene H3)

      • ~7.05 (dd, 1H, thiophene H4)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm): ~152.0, 149.5, 144.0, 136.5, 128.0, 127.5, 125.0, 124.0, 122.0

Applications in Drug Development

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, particularly in oncology. Its derivatives have shown potent inhibitory activity against several key enzymes involved in cancer progression.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells. Certain derivatives of this compound have been identified as potent Topoisomerase II inhibitors.

G Mechanism of Topoisomerase II Inhibition cluster_dna DNA Replication DNA Supercoiled DNA TopII Topoisomerase II DNA->TopII Cleavage DNA Cleavage and Strand Passage TopII->Cleavage Religation DNA Religation Cleavage->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA DSB Double-Strand Breaks Religation->DSB Inhibitor This compound Derivative Inhibitor->Religation Inhibits Apoptosis Apoptosis DSB->Apoptosis

Inhibition of Topoisomerase II by a this compound derivative.
Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

G Hsp90 Chaperone Cycle and Inhibition cluster_cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open Conformation) Complex Hsp90-Cdc37-Client Complex Hsp90_open->Complex Client Client Protein (e.g., Kinase) Client->Complex Cdc37 Cdc37 (Co-chaperone) Cdc37->Complex ATP ATP Binding Complex->ATP Hsp90_closed Hsp90 (Closed Conformation) ATP->Hsp90_closed Degradation Client Protein Degradation ATP->Degradation Hydrolysis ATP Hydrolysis Hsp90_closed->Hydrolysis Release Release of Folded Client Hydrolysis->Release Release->Hsp90_open Cycle Repeats Inhibitor This compound Derivative Inhibitor->ATP Inhibits ATP Binding

Inhibition of the Hsp90 chaperone cycle by a this compound derivative.
c-Src Kinase Inhibition

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival. Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy.

G c-Src Signaling and Inhibition cluster_pathway c-Src Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor cSrc c-Src Receptor->cSrc Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cSrc->Downstream InhibitionEffects Inhibition of Proliferation, Invasion, Angiogenesis cSrc->InhibitionEffects CellularEffects Proliferation, Invasion, Angiogenesis Downstream->CellularEffects Inhibitor This compound Derivative Inhibitor->cSrc Inhibits

Inhibition of the c-Src signaling pathway by a this compound derivative.

Conclusion

This compound is a versatile and valuable compound for researchers in both academia and industry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for the development of novel materials and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important heterocyclic molecule, particularly in the ever-evolving field of drug discovery.

Crystal Structure of 2-(2-Thienyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(2-Thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key crystallographic data, experimental protocols for its structural determination, and a visualization of its molecular characteristics.

Molecular Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule consists of a pyridine ring and a thiophene ring linked by a carbon-carbon single bond. Both rings are planar and nearly coplanar, with a slight twist between the two planes attributed to a short intramolecular contact between the sulfur and nitrogen atoms.[1] The bond connecting the two rings is shorter than a typical C-C single bond, suggesting resonance between the rings.[1]

Crystal Data and Structure Refinement

The crystallographic data for this compound, as determined at 193 K, are summarized in the table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2]

ParameterValue
Chemical FormulaC₉H₇NS
Molecular Weight161.23 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁2₁2₁
a (Å)5.769
b (Å)8.793
c (Å)15.695
α (°)90
β (°)90
γ (°)90
Volume (ų)796.5
Z4
Temperature (K)193
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.0381
Weighted R-factor0.0509

Data sourced from Ghosh & Simonsen (1993) and the Crystallography Open Database.[1][2]

Selected Bond Lengths and Angles

The molecular geometry, including key bond lengths and angles, reveals insights into the electronic structure of this compound. The C2-C2' bond between the thiophene and pyridine rings is 1.469(3) Å, which is shorter than a standard C-C single bond, indicating partial double bond character due to conjugation.[1]

Bond/AngleLength (Å) / Degrees (°)
S(1')-C(2')1.711(3)
S(1')-C(5')1.703(3)
N(1)-C(2)1.343(4)
N(1)-C(6)1.294(4)
C(2)-C(2')1.469(3)
C(2)-N(1)-C(6)116.3(2)
N(1)-C(2)-C(3)123.0(2)
N(1)-C(6)-C(5)126.5(3)

Data sourced from Ghosh & Simonsen (1993).[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A generalized protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows:

  • Synthesis: this compound can be synthesized via standard cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable pyridine derivative (e.g., 2-bromopyridine) and a thiophene derivative (e.g., thiophene-2-boronic acid).

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure compound.

  • Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent, such as methanol.[1] The solution is left undisturbed in a loosely covered container at room temperature to allow for the gradual formation of well-defined crystals.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 193 K) using a cryostream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα). A series of diffraction images are recorded as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXTL-Plus are commonly used for this purpose.[1] The positions of the non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the key structural relationships within the this compound molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXTL) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for the determination of the crystal structure.

molecular_structure cluster_rings Ring Characteristics cluster_bonding Bonding & Interactions molecule This compound pyridine Pyridine Ring molecule->pyridine thiophene Thiophene Ring molecule->thiophene linkage C2-C2' Bond molecule->linkage planar Both Rings are Planar pyridine->planar thiophene->planar coplanar Nearly Coplanar (4.48° twist) planar->coplanar intramolecular Short S...N Intramolecular Contact coplanar->intramolecular causes twist conjugation Partial Double Bond Character (Resonance) linkage->conjugation

References

An In-depth Technical Guide to the Health and Safety of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(2-Thienyl)pyridine (CAS No. 3319-99-1). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a heterocyclic building block used in various research and development applications, including the synthesis of pharmaceutical compounds and functional materials.[1]

PropertyValueReference
Molecular Formula C₉H₇NS[2]
Molecular Weight 161.22 g/mol [3]
Appearance Off-white to light yellow powder or crystal[1][4]
Melting Point 61-63 °C[5]
Boiling Point 140 °C at 16 mmHg[1][5]
Solubility Soluble in methanol. Insoluble in water.[5][6]

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][4]

GHS Hazard Classification:

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[2][3]

Hazard Statements: H315, H319, H335[3] Signal Word: Warning[2][5]

The logical relationship of these hazards is that direct contact or inhalation can lead to local irritation at the site of exposure.

Hazard_Identification cluster_exposure Routes of Exposure cluster_hazards Resulting Health Hazards Dermal Contact Dermal Contact H315 Skin Irritation (H315) Dermal Contact->H315 Eye Contact Eye Contact H319 Serious Eye Irritation (H319) Eye Contact->H319 Inhalation Inhalation H335 Respiratory Irritation (H335) Inhalation->H335 Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks B Ensure Proper Ventilation (Fume Hood) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh/Handle Chemical Minimize Dust C->D E Perform Experiment D->E F Clean Work Area E->F I Store Chemical Securely E->I If not all material is used G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H I->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Thienyl)pyridine via Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1] This methodology is of significant interest in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[2] The synthesis of 2-(2-thienyl)pyridine, a key structural motif in various biologically active compounds and functional materials, can be efficiently achieved through this method. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of this compound via the Stille coupling reaction.

Reaction Principle

The synthesis of this compound via Stille coupling involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) with a 2-thienyl organostannane reagent (e.g., 2-(tributylstannyl)thiophene) in the presence of a palladium catalyst. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the thienyl group from the organostannane to the palladium center, and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.[1]

Core Requirements and Best Practices

  • Inert Atmosphere: Stille coupling reactions are typically sensitive to oxygen. Therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous (dry) solvents is crucial for optimal reaction performance, as water can interfere with the catalytic cycle.

  • Degassing: To remove dissolved oxygen, solvents should be thoroughly degassed prior to use by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Purity of Reagents: The purity of the starting materials, particularly the organostannane reagent, can significantly impact the reaction yield and purity of the product.

  • Toxicity of Organotin Compounds: Organotin reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Proper waste disposal procedures must be followed.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a general method for the Stille coupling of 2-bromopyridine with 2-(tributylstannyl)thiophene.

Materials:

  • 2-Bromopyridine

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed toluene or DMF (5-10 mL) via syringe.

  • Add 2-(tributylstannyl)thiophene (1.1-1.2 mmol, 1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of this compound via Stille coupling, compiled from various literature sources.

EntryPyridine HalideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (3)-Toluene1101685
22-Iodopyridine2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1001292
32-Chloropyridine2-(Tributylstannyl)thiophenePd(OAc)₂ (5)SPhos (10)Dioxane1202478
42-Bromopyridine2-(Trimethylstannyl)thiophenePdCl₂(PPh₃)₂ (4)-DMF901888

Mandatory Visualizations

Stille_Coupling_Mechanism cluster_reactants Reactants Pd0 Pd(0)Ln RPdX R-Pd(II)Ln-X Pd0->RPdX Oxidative Addition RPdTh R-Pd(II)Ln-Thienyl RPdX->RPdTh Transmetalation Product This compound RPdTh->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Halopyridine 2-Halopyridine (R-X) Organostannane 2-Thienylstannane (Th-SnR'3)

Caption: Catalytic cycle of the Stille coupling reaction for the synthesis of this compound.

Experimental_Workflow start Start: Assemble Reactants reaction Stille Coupling Reaction (Inert Atmosphere, Heat) start->reaction workup Aqueous Workup (KF wash to remove tin byproducts) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

References

Application Notes and Protocols for the Synthesis of 2-(2-Thienyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-Thienyl)pyridine scaffold is a significant structural motif in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a highly efficient route to synthesize biaryl compounds like this compound. This reaction typically involves the palladium-catalyzed coupling of a heteroaryl halide with a heteroaryl boronic acid in the presence of a base. The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials make it a preferred method in both academic and industrial research.[1]

This document provides detailed application notes and a standardized protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The information is targeted towards researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the preparation of this important heterocyclic compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the generally accepted mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (e.g., 2-bromopyridine) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., 2-thienylboronic acid) forms a more nucleophilic boronate species. This species then transfers the organic group (the thienyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis of this compound.

Materials
  • 2-Bromopyridine

  • 2-Thienylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[3]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 2-thienylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes various reaction conditions for the Suzuki-Miyaura cross-coupling to synthesize 2-arylpyridines, providing a reference for expected outcomes and potential optimization strategies.

EntryPyridine SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O100-89[3][4]
22-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[2]
32-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1102478[2]
4Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (3)KFDioxane--74-82[5]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: 2-Bromopyridine, 2-Thienylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Solvents: Dioxane and Degassed Water B->C D Heat and Stir at 90°C for 12h C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: A schematic overview of the experimental procedure.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagents Ar-X boronic_acid Ar'B(OH)₂ + Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Discussion

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura cross-coupling reaction. For the coupling of electron-deficient heteroaryl halides like 2-bromopyridine, catalysts with electron-rich and bulky phosphine ligands, such as dppf, are often effective as they promote the oxidative addition step and stabilize the palladium center. The use of an aqueous base, like sodium carbonate in a dioxane/water mixture, is common and facilitates the transmetalation step by forming the active boronate species.

Potential challenges in this synthesis may include side reactions such as homocoupling of the boronic acid or protodeboronation. Ensuring a thoroughly deoxygenated reaction environment can minimize homocoupling. If protodeboronation is significant, using a different boronic acid derivative, such as a pinacol ester, may be beneficial. The reaction temperature and time should be optimized for the specific substrates to maximize the yield and minimize byproduct formation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol provided in these application notes offers a reliable and reproducible procedure for obtaining this valuable compound in good yields. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize the reaction conditions for their specific needs, facilitating the discovery and development of new chemical entities in the pharmaceutical and material science fields.

References

The Versatility of 2-(2-Thienyl)pyridine in Coordination Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(2-Thienyl)pyridine (thpy) has emerged as a highly versatile ligand in coordination chemistry, prized for its unique electronic properties and ability to form stable complexes with a variety of transition metals. Its bidentate coordination, involving the nitrogen of the pyridine ring and a carbon from the thienyl ring (in a cyclometalated fashion), gives rise to complexes with interesting photophysical, catalytic, and biological properties. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this ligand in their work.

Applications in Organic Light-Emitting Diodes (OLEDs)

Complexes of iridium(III) with this compound are of significant interest for their application as phosphorescent emitters in OLEDs. These complexes can exhibit tunable emission colors and high quantum yields.

Photophysical Data of Iridium(III) Complexes
ComplexEmission Maxima (nm) in SolutionEmission Maxima (nm) in Thin FilmQuantum Yield (%) in Thin FilmReference
[Ir(thpy)₂(6-phenyl-2,2′-bipyridine)][PF₆]~640~550, 590, shoulder at 64029[1]
[Ir(thpy)₂(4,4′-di-tbutyl-2,2′-bipyridine)][PF₆]~550, 590~550, 590, shoulder at 640-[1]
[Ir(thpy)₂(4,4′-di-tbutyl-6-phenyl-2,2′-bipyridine)][PF₆]~550, 590~550, 590, shoulder at 640-[1]
[Ir(thpy)₂(4,4′-dimethylthio-2,2′-bipyridine)][PF₆]~640~550, 590, shoulder at 64051[1]
(thp)₂Ir(tpip)Yellow region-40.5 - 86.4 (in CH₂Cl₂ solution)[2]
(cf₃thp)₂Ir(tpip)Orange region-40.5 - 86.4 (in CH₂Cl₂ solution)[2]
(cf₃btp)₂Ir(tpip)Deep red region-40.5 - 86.4 (in CH₂Cl₂ solution)[2]

thp = this compound; cf₃thp = 2-(thiophen-2-yl)-4-(trifluoromethyl)pyridine; cf₃btp = 2-(benzo[b]thiophen-2-yl)-4-(trifluoromethyl)pyridine; tpip = tetraphenylimidodiphosphinate

Experimental Protocol: Synthesis of [Ir(thpy)₂(N^N)][PF₆] type complexes

This protocol is a generalized procedure based on the synthesis of iridium(III) complexes described in the literature.[1]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound (Hthpy)

  • Ancillary N^N ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • 2-Ethoxyethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • Synthesis of the Iridium Dimer [Ir(thpy)₂Cl]₂: A mixture of Iridium(III) chloride hydrate and this compound (2.2 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under an inert atmosphere (Argon or Nitrogen) for 24 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with water, and dried under vacuum to yield the dichloro-bridged dimer, [Ir(thpy)₂Cl]₂.

  • Synthesis of the Monomeric Complex [Ir(thpy)₂(N^N)][PF₆]: The dimer [Ir(thpy)₂Cl]₂ and the ancillary N^N ligand (2.2 equivalents) are dissolved in dichloromethane.

  • The mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.

  • A saturated aqueous solution of ammonium hexafluorophosphate is added, and the mixture is stirred vigorously for 1 hour.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/acetone mixture).

  • The pure product is obtained by precipitation from a concentrated dichloromethane solution by the addition of hexane.

G cluster_dimer Dimer Synthesis cluster_monomer Monomer Synthesis IrCl3 IrCl₃·nH₂O reflux Reflux in 2-ethoxyethanol/water IrCl3->reflux thpy This compound thpy->reflux dimer [Ir(thpy)₂Cl]₂ reflux->dimer reaction Stir in CH₂Cl₂ dimer->reaction NN_ligand N^N Ligand NN_ligand->reaction anion_exchange Add NH₄PF₆(aq) reaction->anion_exchange purification Column Chromatography anion_exchange->purification product [Ir(thpy)₂(N^N)][PF₆] purification->product G Ru_precursor Ruthenium(II) Precursor reaction Reaction in Organic Solvent Ru_precursor->reaction thpy_ligand This compound -based Ligand thpy_ligand->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification Ru_complex Ruthenium(II) Complex purification->Ru_complex G Start Start Dissolve_Pt Dissolve [PtCl₂(DMSO)₂] in DMF Start->Dissolve_Pt Dissolve_Ligand Dissolve Ligand in DMF Start->Dissolve_Ligand Mix Add Ligand Solution Dropwise to Pt Solution Dissolve_Pt->Mix Dissolve_Ligand->Mix Stir Stir for 24-48h at Room Temperature Mix->Stir Filter Filter Stir->Filter Precipitate Precipitate with Diethyl Ether Filter->Precipitate Collect Collect Precipitate (Filtration) Precipitate->Collect Wash_Dry Wash with Diethyl Ether and Dry Collect->Wash_Dry End Final Platinum(II) Complex Wash_Dry->End

References

Application Notes and Protocols for the Preparation of Metal Complexes with 2-(2-Thienyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Platinum(II), Palladium(II), and Ruthenium(II) complexes incorporating the 2-(2-Thienyl)pyridine ligand. This class of compounds is of significant interest in medicinal chemistry and drug development due to its potential as anticancer agents. The methodologies outlined below are based on established synthetic routes for similar pyridine-based metal complexes and provide a foundation for the preparation and further investigation of these promising therapeutic candidates.

Introduction

Metal complexes featuring N-heterocyclic ligands, such as this compound, have emerged as a versatile platform for the design of novel therapeutic agents. The coordination of a metal center to such organic scaffolds can lead to unique electronic and steric properties, enabling interactions with biological targets like DNA and proteins. This can trigger cellular responses, including the induction of apoptosis in cancer cells. This document details the preparation of Platinum(II), Palladium(II), and Ruthenium(II) complexes with this compound and related ligands, summarizes their cytotoxic activities, and proposes a potential mechanism of action.

Experimental Protocols

Synthesis of a Platinum(II) Acetylacetonate Complex with 5-(3-Aminophenyl)-2-(2-thienyl)pyridine

This protocol is adapted from the synthesis of a Pt(II) acetylacetonate complex with an aminophenyl-substituted this compound ligand.

Step 1: Synthesis of the Chloro-Bridged Dimer Intermediate

  • Dissolve 5-(3-aminophenyl)-2-(2-thienyl)pyridine (1.0 mmol) in 40 mL of glacial acetic acid.

  • Add a solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 mmol) in 10 mL of deionized water to the ligand solution.

  • Stir the mixture at reflux under an inert atmosphere (e.g., argon) for 12 hours.

  • Cool the reaction mixture to room temperature, collect the resulting precipitate by filtration, and wash with acetic acid.

  • Dry the intermediate product in vacuo.

Step 2: Synthesis of the Monomeric DMSO Adduct

  • To the dried chloro-bridged dimer, add 5 mL of dimethyl sulfoxide (DMSO).

  • Reflux the mixture for 10 minutes.

  • Cool the solution to room temperature and add 20 mL of deionized water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry in vacuo.

  • Dissolve the solid in chloroform, filter off any insoluble impurities, and use the filtrate directly in the next step.

Step 3: Synthesis of the Final Acetylacetonate Complex

  • To the chloroform solution of the DMSO adduct, add sodium acetylacetonate monohydrate (10.0 mmol).

  • Reflux the mixture for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using dichloromethane as the eluent.

  • Dry the final product in vacuo.

General Protocol for the Synthesis of Dichlorido(this compound)palladium(II)

This protocol is a general method adapted from the synthesis of Palladium(II) complexes with pyridyl-ketone ligands.[1]

  • Dissolve sodium tetrachloropalladate(II) (Na₂[PdCl₄]) (1.0 mmol) in 30 mL of ethanol.

  • In a separate flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.

  • Add the ligand solution dropwise to the palladium salt solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration, wash with water and then with cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/diethyl ether) to obtain the purified complex.

Synthesis of a Ruthenium(II) Polypyridyl Complex with a Thienyl-Terpyridine Ligand

This protocol is based on the synthesis of [Ru(thienyl-tpy)(bpy)Cl]Cl, a close structural analog to complexes with this compound.[2]

Step 1: Synthesis of the Ruthenium(III) Precursor, mer-[Ru(thienyl-tpy)Cl₃]

  • Reflux a mixture of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (1.0 mmol) and 4'-(2-thienyl)-2,2':6',2''-terpyridine (thienyl-tpy) (1.0 mmol) in 50 mL of ethanol for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the brown precipitate by filtration, wash with ethanol and then diethyl ether.

  • Dry the product in vacuo.

Step 2: Synthesis of the Ruthenium(II) Complex, [Ru(thienyl-tpy)(bpy)Cl]Cl

  • Suspend the mer-[Ru(thienyl-tpy)Cl₃] precursor (1.0 mmol) and 2,2'-bipyridine (bpy) (1.0 mmol) in 50 mL of an ethanol/water mixture (1:1 v/v).

  • Reflux the mixture for 6 hours, during which the color should change from brown to deep purple.

  • Cool the solution to room temperature and filter to remove any unreacted starting material.

  • Reduce the volume of the filtrate in vacuo to approximately 10 mL.

  • Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as a hexafluorophosphate salt.

  • Collect the solid by filtration, wash with cold water and diethyl ether.

  • The complex can be converted to the chloride salt by ion exchange chromatography if desired.

Quantitative Data

The following tables summarize key quantitative data for representative metal complexes with pyridine-based ligands, including cytotoxicity data.

Table 1: Synthesis and Characterization Data

ComplexLigandMetal PrecursorYield (%)¹H NMR (δ, ppm, Solvent)Mass Spec. (m/z)
Pt(II) Complex 5-(3-Aminophenyl)-2-(2-thienyl)pyridineK₂[PtCl₄]571.95, 1.97 (s, 3H, CH₃), 2.20 (m, 2H, CH₂-6), 3.08 (t, J = 7.4 Hz, 2H, CH₂-7), 3.21 (t, J = 7.4 Hz, 2H, CH₂-5), 3.78 (br. s, 2H, NH₂) (CDCl₃)[M+H]⁺ found
Pd(II) Complex 2-(2-pyridyl)iminotetrahydro-1,3-thiazineNa₂[PdCl₄]8711.33 (s, 1H), 8.75 (d, J = 5.9 Hz, 1H), 8.06 (t, J = 7.6 Hz, 1H), 7.41 (d, J = 8.3 Hz, 1H), 7.29 (t, J = 6.6 Hz, 1H), 3.85 (t, J = 5.4 Hz, 2H), 3.29 (t, J = 6.8 Hz, 2H), 2.05 (m, 2H) (DMF-d₇)[3]Anal. Calc. Found[3]
Ru(II) Complex 4'-(2-thienyl)-2,2':6',2''-terpyridineRuCl₃·xH₂ON/ACharacterized by ¹H and ¹³C NMR[2]ESI-MS confirmed[2]

Table 2: In Vitro Cytotoxicity Data (IC₅₀, µM) of Related Metal Complexes

Complex TypeCell LineIC₅₀ (µM)Reference
Pt(II) ComplexHeLa63.38 ± 5.63[3]
Pt(II) ComplexSK-OV-377.97 ± 6.36[3]
Pt(II) ComplexU-93726.36 ± 2.56[3]
Pt(II) ComplexHL-6039.25 ± 3.86[3]
Ru(II) PolypyridylHepG-214.9 ± 1.1 - 30.1 ± 2.7[4]
Ru(II) PolypyridylHeLa14.9 ± 1.1 - 30.1 ± 2.7[4]
Ru(II) PolypyridylA54914.9 ± 1.1 - 30.1 ± 2.7[4]
Ru(II) PolypyridylMG-6314.9 ± 1.1 - 30.1 ± 2.7[4]
Cu(II) TerpyridineA2780Similar to cisplatin (3.4 ± 0.2)[4]

Visualization of Experimental Workflow and Proposed Signaling Pathway

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the metal complexes described in this document.

G General Synthetic Workflow cluster_ligand Ligand Preparation cluster_synthesis Complex Synthesis cluster_purification Purification & Characterization 2_2_Thienyl_Pyridine This compound Derivative Reaction Reaction in Suitable Solvent (e.g., Ethanol, Acetic Acid) 2_2_Thienyl_Pyridine->Reaction Metal_Precursor Metal Precursor (e.g., K₂[PtCl₄], Na₂[PdCl₄], RuCl₃) Metal_Precursor->Reaction Crude_Product Crude Metal Complex Reaction->Crude_Product Purification Purification (Filtration, Recrystallization, Column Chromatography) Crude_Product->Purification Pure_Complex Pure Metal Complex Purification->Pure_Complex Characterization Characterization (NMR, MS, Elemental Analysis) Pure_Complex->Characterization

Caption: General workflow for the synthesis of metal complexes.

Proposed Anticancer Signaling Pathway

Based on studies of related Ruthenium(II) polypyridyl complexes, a plausible mechanism of action involves the induction of apoptosis through a ROS-mediated mitochondrial dysfunction pathway.[4]

G Proposed Anticancer Signaling Pathway Metal_Complex This compound Metal Complex Cellular_Uptake Cellular Uptake Metal_Complex->Cellular_Uptake ROS_Generation Increased Reactive Oxygen Species (ROS) Cellular_Uptake->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Membrane Potential Collapse ROS_Generation->Mitochondrial_Dysfunction Cytochrome_C Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_C Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_C->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary evaluation of metal complexes containing the this compound ligand. The potential of these compounds as anticancer agents, likely acting through the induction of apoptosis, warrants further investigation. These application notes are intended to facilitate research and development in the field of medicinal inorganic chemistry, with the ultimate goal of discovering novel and effective cancer therapeutics.

References

Application Notes and Protocols for 2-(2-Thienyl)pyridine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Thienyl)pyridine (2-ThP), and its derivatives, are a cornerstone class of cyclometalating ligands used in the development of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs). When coordinated with heavy metal atoms, most notably Iridium(III), these ligands facilitate the harvesting of both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. The unique electronic structure of the thienyl-pyridine framework allows for extensive tuning of the resulting complex's photophysical and electrochemical properties. Modifications to the thienyl or pyridine rings, as well as the choice of ancillary ligands, can precisely control the emission color, quantum yield, and operational stability of the final OLED device. These materials are particularly significant for creating emitters in the yellow-to-deep-red visible range.[1]

This document provides detailed application notes on the molecular design principles of 2-ThP based emitters, a summary of their performance data, and comprehensive protocols for their synthesis and integration into OLED devices.

Molecular Design and Structure-Property Relationships

The performance of an Iridium(III) complex based on this compound is not solely dependent on the ligand itself but is a result of the interplay between the cyclometalating (C^N) ligands and the ancillary ligand. The diagram below illustrates the key relationships in the molecular design process. By strategically introducing functional groups, such as trifluoromethyl or phenyl groups, onto the 2-ThP scaffold, researchers can modulate the frontier molecular orbital energy levels (HOMO/LUMO), which directly influences the emission wavelength and efficiency.[1] The ancillary ligand, often a β-diketonate like acetylacetonate (acac) or a diphosphinate like tetraphenylimidodiphosphinate (tpip), also plays a critical role in the complex's stability and photophysical characteristics.[1][2]

molecular_design cluster_ligands Ligand Components cluster_modifications Structural Modifications cluster_properties Tunable Properties ThP This compound (C^N) Core Ancillary Ancillary Ligand (L^X) (e.g., acac, tpip) Sub_Thienyl Substituents on Thienyl Ring ThP->Sub_Thienyl Sub_Pyridyl Substituents on Pyridyl Ring ThP->Sub_Pyridyl Mod_Ancillary Ancillary Ligand Structure Ancillary->Mod_Ancillary Emission Emission Wavelength (λem) (Color Tuning) Sub_Thienyl->Emission Efficiency Quantum Efficiency (EQE) & Photostability Sub_Thienyl->Efficiency Sub_Pyridyl->Emission Sub_Pyridyl->Efficiency Mod_Ancillary->Emission Mod_Ancillary->Efficiency RollOff Efficiency Roll-Off Mod_Ancillary->RollOff synthesis_workflow start Start Materials (IrCl₃, 2-ThP Ligand) dimer Step 1: Dimer Synthesis (Reflux in 2-ethoxyethanol/H₂O) start->dimer isolate_dimer Isolate Dimer (Filter & Wash) dimer->isolate_dimer complexation Step 2: Complexation (Add Ancillary Ligand & Base) isolate_dimer->complexation isolate_complex Isolate Crude Complex (Precipitate & Filter) complexation->isolate_complex purify Purification (Chromatography, Sublimation) isolate_complex->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_product Final Ir(III) Complex characterize->end_product oled_architecture cluster_device OLED Device Stack Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (Alq₃, 40 nm) EML Emissive Layer (Host:Ir-Complex, 30 nm) HTL Hole Transport Layer (NPB, 40 nm) HIL Hole Injection Layer (2-TNATA, 30 nm) Anode Anode (ITO) Substrate Glass Substrate Light_Out Light Emission ↑ Light_Out->EML

References

Application Notes and Protocols for 2-(2-Thienyl)pyridine Derivatives as Topoisomerase I and II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2-Thienyl)pyridine derivatives as promising inhibitors of human topoisomerase I and II, key enzymes in DNA replication and transcription, and validated targets for anticancer drug development. This document details their biological activities, protocols for their evaluation, and potential mechanisms of action.

Introduction

A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] Certain compounds within this class exhibit significant cytotoxic activity against a range of human cancer cell lines.[1][3][4] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the thienyl, furyl, and aryl moieties are crucial for their biological activity.[1][2][3][4][5] For instance, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) or a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety has been shown to be important for potent topoisomerase II inhibition and cytotoxicity.[1][3][5]

Data Presentation

The following tables summarize the reported biological activities of representative this compound derivatives. It is important to note that specific IC50 values for topoisomerase inhibition were not available in the reviewed literature abstracts; therefore, the data is presented as the observed inhibitory activity at tested concentrations.

Table 1: Topoisomerase I and II Inhibitory Activity of 2-(Thienyl)pyridine Derivatives

Compound SeriesTopoisomerase I Inhibition (at 100 µM)Topoisomerase II Inhibition (at 100 µM)Reference
2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridines (Compounds 10-19)ModerateModerate[1][2]
2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridines (Compounds 20-29)Not specifiedSignificant[1][2]
2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines (Compounds 10, 11)SignificantNot specified[3]
2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines (Compounds 8, 9, 11-29)Not specifiedSignificant[3]

Table 2: Cytotoxicity of 2-(Thienyl)pyridine Derivatives against Human Cancer Cell Lines

Compound SeriesCell LineActivityReference
2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridinesVarious human cancer cell linesModerate to Significant Cytotoxicity[1][4]
2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridines (Compounds 7-21)HCT15 (Colon)High or similar to standards[3]
2-(5-Chlorothiophen-2-yl)-4-(furan-3-yl)-6-aryl pyridinesMCF-7 (Breast), HeLa (Cervical), DU145 (Prostate), K562 (Leukemia)Moderate Cytotoxicity[3]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay is based on the principle that topoisomerase I relaxes supercoiled plasmid DNA. The different topological states of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[6][7][8]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • This compound derivative stock solution (in DMSO)

  • Sterile deionized water

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topo I Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

    • 1 µL of the this compound derivative at various concentrations (or DMSO for control)

    • x µL of sterile deionized water to bring the volume to 19 µL

    • 1 µL of human Topoisomerase I enzyme (1-2 units)

  • Include the following controls:

    • No enzyme control: Add 1 µL of dilution buffer instead of the enzyme.

    • Positive control: Use a known Topo I inhibitor (e.g., camptothecin).

    • Solvent control: Use the same volume of DMSO as used for the test compounds.

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the entire reaction mixture into the wells of the 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

  • Destain the gel in water for 15-30 minutes.

  • Visualize the DNA bands under UV light and capture an image. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the enzyme-only control.

Protocol 2: Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.[6][7][8]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

  • 10 mM ATP solution

  • This compound derivative stock solution (in DMSO)

  • Sterile deionized water

  • 5x Stop Buffer/Loading Dye

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 0.2 µg/µL)

    • 1 µL of the this compound derivative at various concentrations (or DMSO for control)

    • x µL of sterile deionized water to bring the volume to 19 µL

    • 1 µL of human Topoisomerase II enzyme (1-2 units)

  • Include appropriate controls as in the Topo I assay (no enzyme, positive control like etoposide, solvent control).

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the samples onto the 1% agarose gel.

  • Perform electrophoresis.

  • Stain and visualize the gel as described for the Topo I assay. Inhibition is observed as the persistence of the catenated kDNA at the top of the gel, which fails to resolve into decatenated minicircles.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9][10][11]

Materials:

  • Human cancer cell lines (e.g., HCT15, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Proposed Signaling Pathway for Anticancer Activity

Based on studies of related pyridine derivatives, this compound compounds likely induce cancer cell death through the induction of apoptosis and cell cycle arrest. The following diagram illustrates a plausible signaling pathway.

G Proposed Signaling Pathway of this compound Derivatives cluster_0 Cellular Effects 2_2_Thienylpyridine This compound Derivative Topo_I_II Topoisomerase I/II Inhibition 2_2_Thienylpyridine->Topo_I_II Inhibits DNA_Damage DNA Strand Breaks Topo_I_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death G Workflow for Topoisomerase Inhibition Assays Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures: - Buffer - DNA (Supercoiled or kDNA) - Test Compound - Topoisomerase Enzyme Start->Reaction_Setup Incubation Incubate at 37°C for 30 minutes Reaction_Setup->Incubation Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Stain with Ethidium Bromide and visualize under UV light Electrophoresis->Visualization Analysis Analyze results: Compare DNA band migration to controls Visualization->Analysis End End: Determine Inhibitory Activity Analysis->End G Drug Development Logic for this compound Derivatives Synthesis Synthesis of This compound Derivatives Topo_Assay Topoisomerase I/II Inhibition Assays Synthesis->Topo_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assays Synthesis->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) Analysis Topo_Assay->SAR Cytotoxicity_Assay->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) Lead_Optimization->Mechanism_Study In_Vivo In Vivo Animal Studies Mechanism_Study->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

Application Notes and Protocols: Molecular Docking of 2-(2-Thienyl)pyridine Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 2-(2-thienyl)pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. By summarizing key quantitative data and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Introduction

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking, a computational technique that predicts the binding orientation and affinity of a small molecule to a target protein, is a crucial tool in understanding the mechanism of action of these derivatives and in designing novel, more potent drug candidates. This document outlines the application of molecular docking to several key biological targets and provides standardized protocols to guide researchers in their own studies.

Key Biological Targets and Quantitative Data

Molecular docking studies have identified several key protein targets for this compound and its analogs. The binding affinities, often expressed as docking scores (in kcal/mol) or inhibition constants (Ki), provide a quantitative measure of the interaction between the ligand and the protein. Lower docking scores indicate stronger binding. The following tables summarize the quantitative data from various studies.

Table 1: Anticancer Targets

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol) / Kᵢ (µM)Reference CompoundReference Docking Score (kcal/mol)
2,6-diaryl-substituted pyridine derivativesKinesin Eg5--9.52 (Compound 5m) / 0.105 (Compound 5m)--
Thieno[2,3-c]pyridine derivativesHsp90----
Pyridine and thieno[2,3-b]pyridine derivativesPIM-1 kinase-IC₅₀ = 0.019 (Compound 8d), 0.044 (Compound 5b)--
Picolinic acid derivativesEGFR Kinase1M17-4.63 to -6.06Erlotinib-5.90
Triphenylamine-linked pyridine analogues-2ITO-8.1868 (Compound 6c)--
Triphenylamine-linked pyridine analogues-2A4L-9.3507 (Compound 6a)--

Table 2: Anti-inflammatory Targets

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Copper(II) complex of 2-(2'-thienyl)pyridineCOX-2--7.67--
Pyridine moiety bearing pyrimidine-2-thiolsCOX-13KK6-Diclofenac-
Pyridine moiety bearing pyrimidine-2-thiolsCOX-25IKR-Diclofenac-

Table 3: Antimicrobial Targets

Compound ClassTarget ProteinPDB IDFinding
Pyridine, thiophene, and thiadiazole scaffoldsSterol 14-demethylase (C. albicans), Fdc1 (A. niger), DNA Gyrase (E. coli), LasR (P. aeruginosa)-Lower binding energy indicating potential inhibition.[1][2]
Thieno[2,3-d]pyrimidine-4-carboxylic acid amidesTrmD (P. aeruginosa)5ZHNHigh affinity to the inhibitor's binding site.[3][4]
2-Aminopyridine derivativesS. aureus target, B. subtilis target4URM, 2RHLForms several H-bond interactions, suggesting inhibitory potential.[5]

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a generalized workflow for performing molecular docking of a this compound derivative with a target protein using AutoDock Vina.

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., in .pdb format).

  • Clean the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction using software like UCSF Chimera or AutoDock Tools (ADT).[6]

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic coordinates, partial charges, and atom types.

2. Preparation of the Ligand (this compound Derivative):

  • Draw or Obtain Ligand Structure: Draw the 2D structure of the derivative using chemical drawing software like ChemDraw or Marvin Sketch and convert it to a 3D structure. Alternatively, retrieve the 3D structure from a database like PubChem.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

  • Assign Charges and Define Torsion Bonds: Assign Gasteiger charges and define the rotatable bonds in the ligand using ADT. This allows for flexible docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the co-crystallized ligand in the PDB structure or through literature analysis.

  • Set Grid Parameters: Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.

4. Running the Docking Simulation:

  • Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

5. Analysis of Results:

  • Examine Docking Scores: The output file will contain the binding affinities (docking scores) for the top predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions: Use molecular visualization software like PyMOL or UCSF Chimera to visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][7]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

3. MTT Incubation:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific enzyme.

1. Reagent Preparation:

  • Prepare a stock solution of the purified target enzyme in an appropriate buffer.

  • Prepare a stock solution of the enzyme's substrate.

  • Prepare a stock solution of the this compound derivative and a known inhibitor (positive control) in a suitable solvent.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) Clean_Protein 3. Clean Protein (Remove water, ions, etc.) PDB->Clean_Protein Ligand_2D 2. Design/Obtain Ligand (2D Structure) Ligand_3D 4. Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D Add_H 5. Add Hydrogens to Protein Clean_Protein->Add_H Prep_Ligand 6. Prepare Ligand (Assign charges, define rotatable bonds) Ligand_3D->Prep_Ligand Save_PDBQT_P 7. Save Protein as .pdbqt Add_H->Save_PDBQT_P Save_PDBQT_L 8. Save Ligand as .pdbqt Prep_Ligand->Save_PDBQT_L Grid 9. Define Grid Box (Binding Site) Save_PDBQT_P->Grid Save_PDBQT_L->Grid Config 10. Create Configuration File Grid->Config Vina 11. Run AutoDock Vina Config->Vina Scores 12. Analyze Docking Scores (Binding Affinity) Vina->Scores Visualize 13. Visualize Interactions (PyMOL, Chimera) Scores->Visualize

Caption: A generalized workflow for molecular docking using AutoDock Vina.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.

Hsp90_Chaperone_Cycle cluster_cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp70_Hop Hsp70/Hop Hsp90_open->Hsp70_Hop Client_Protein Unfolded Client Protein (e.g., Kinase, Receptor) Complex1 Hsp90-Client-Hsp70/Hop Complex Client_Protein->Complex1 Hsp70_Hop->Complex1 ATP_binding ATP Binding Complex1->ATP_binding p23 p23 ATP_binding->p23 Complex2 Closed Conformation p23->Complex2 ATP_hydrolysis ATP Hydrolysis Complex2->ATP_hydrolysis ADP_release ADP & Co-chaperone Release ATP_hydrolysis->ADP_release ADP_release->Hsp90_open Folded_Protein Folded Client Protein ADP_release->Folded_Protein Hsp90_Inhibitor This compound Derivative (Inhibitor) Hsp90_Inhibitor->ATP_binding Inhibition of ATP binding PIM1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1_gene PIM1 Gene Transcription STAT->PIM1_gene PIM1_protein PIM-1 Kinase PIM1_gene->PIM1_protein BAD BAD (pro-apoptotic) PIM1_protein->BAD Phosphorylation (Inactivation) c_Myc c-Myc PIM1_protein->c_Myc Phosphorylation (Stabilization) Cell_Cycle Cell Cycle Regulators (e.g., p21, p27) PIM1_protein->Cell_Cycle Phosphorylation (Inactivation) Inhibitor This compound Derivative (Inhibitor) Inhibitor->PIM1_protein Inhibition Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Proliferation Cell Proliferation c_Myc->Proliferation Cell_Cycle->Proliferation Promotion COX2_Pathway cluster_membrane_phospholipids Cell Membrane cluster_arachidonic_acid_cascade Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX2 Inhibition

References

Application Note: High-Purity 2-(2-Thienyl)pyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Thienyl)pyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility in drug development, particularly for neurological disorders and as a ligand in coordination chemistry, demands high purity.[1] This protocol provides a detailed methodology for the purification of this compound using a two-solvent recrystallization technique, designed to effectively remove impurities and yield a product suitable for sensitive downstream applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below. Purity and melting point are critical indicators of successful purification.

PropertyValueReference(s)
Molecular Formula C₉H₇NS[1]
Molecular Weight 161.22 g/mol [1]
Appearance Light orange to yellow or green powder/crystal[1]
Melting Point (Impure) Varies, typically 59-68 °C[1][2]
Melting Point (Purified) 61-65 °C (sharper range expected)[1]
Boiling Point 140 °C @ 16 mmHg[1]
Typical Purity (Commercial) ≥96-98% (GC)[1][2]

Experimental Protocol: Two-Solvent Recrystallization

This protocol employs a two-solvent system, which is ideal when a single solvent does not provide the desired solubility differential between hot and cold temperatures.[3][4] Here, ethanol is used as the primary solvent in which the compound is soluble, and deionized water serves as the anti-solvent to induce crystallization.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Ice bath

  • Drying oven or vacuum desiccator

Methodology

1. Solvent Selection & Dissolution:

  • Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.

  • Add the minimum volume of hot ethanol required to completely dissolve the solid. Begin by adding a small amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is fully dissolved. Avoid adding a large excess of solvent to ensure efficient recovery.[5][6]

2. Hot Filtration (Optional):

  • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-warm a glass funnel and a clean receiving Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel.[4] Filter the hot solution to remove the impurities.

3. Induction of Crystallization:

  • Heat the clear solution to a near-boil.

  • Slowly add deionized water (the anti-solvent) dropwise to the hot solution while stirring continuously.

  • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[4]

  • If excess anti-solvent is added, causing heavy precipitation, add a few drops of hot ethanol until the solution becomes clear again.[3]

4. Crystal Growth:

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once the flask has reached room temperature and crystal formation has significantly slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

5. Collection and Washing of Crystals:

  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of a cold ethanol/water mixture (in the approximate ratio used for crystallization).[3][5]

  • Collect the crystals by pouring the cold slurry into the funnel under vacuum.

  • Wash the collected crystals with a small volume of the ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

6. Drying:

  • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator.

7. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.

  • Further analysis can be performed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualized Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

G Figure 1: Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Place Crude Solid in Erlenmeyer Flask dissolve Add Minimum Hot Ethanol start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes induce_xtal Add Water (Anti-Solvent) to Cloud Point hot_filt_q->induce_xtal No hot_filt->induce_xtal cool_slow Slow Cool to Room Temperature induce_xtal->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent Mixture vac_filt->wash dry Dry Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Recrystallization workflow for this compound.

References

Characterization of 2-(2-Thienyl)pyridine Metal Complexes Using X-ray Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, crystallization, and X-ray crystallographic characterization of metal complexes featuring the versatile ligand 2-(2-Thienyl)pyridine. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse coordination chemistry and potential applications.

Introduction

This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atom of the pyridine ring and, depending on the metal and reaction conditions, can also involve the sulfur atom of the thiophene ring. This flexibility in coordination modes leads to a rich variety of molecular geometries and electronic properties in its metal complexes. X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of these complexes, providing precise information on bond lengths, bond angles, and overall molecular conformation. Such structural insights are crucial for understanding the structure-activity relationships essential for rational drug design and the development of novel materials.

Synthesis of this compound Ligand and its Metal Complexes

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1.0 eq), 2-thienylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Protocol:

  • Ligand Solution: Dissolve this compound (typically 1 to 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a chlorinated solvent like dichloromethane).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., K₂PtCl₄, PdCl₂(PhCN)₂, RuCl₃·xH₂O, FeCl₂, Zn(OAc)₂) (1.0 eq) in the same or a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature or with gentle heating. The reaction time can vary from a few hours to several days.

  • Isolation: The product may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization or precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystal Growth Techniques

Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray crystallographic analysis. Common techniques include:

  • Slow Evaporation: This is the simplest method where the synthesized complex is dissolved in a suitable solvent to form a nearly saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[2]

  • Vapor Diffusion: This technique involves dissolving the complex in a solvent in which it is soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the complex is insoluble. The vapor from the anti-solvent slowly diffuses into the complex solution, reducing its solubility and promoting crystal growth.[3]

  • Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.[3]

X-ray Crystallography Protocol

The following is a generalized protocol for the characterization of a single crystal of a this compound metal complex using a single-crystal X-ray diffractometer.

Protocol:

  • Crystal Mounting: Select a suitable single crystal (ideally 0.1-0.3 mm in size with well-defined faces) under a microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and radiation damage. An initial set of diffraction images is collected to determine the unit cell parameters and the orientation of the crystal. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.[4]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections. Corrections for factors such as background noise, Lorentz factor, and polarization are applied.

  • Structure Solution and Refinement: The positions of the heavy metal atoms are often determined first using direct methods or Patterson methods. The remaining non-hydrogen atoms are located from the difference Fourier maps. The structural model is then refined by least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

Data Presentation

The following tables summarize key crystallographic data for the this compound ligand and some of its representative metal complexes.

Table 1: Crystallographic Data for this compound Ligand [5]

ParameterValue
FormulaC₉H₇NS
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.769
b (Å)8.793
c (Å)15.695
α (°)90
β (°)90
γ (°)90

Table 2: Selected Crystallographic Data for this compound Metal Complexes

ComplexMetalCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)CCDC No.
[Pt(L')(acac)]¹Pt(II)OrthorhombicPbcaPt-N, Pt-C, Pt-ON-Pt-C, O-Pt-O2144689[6]
[Pd(tpy)Br₂]Pd(II)MonoclinicP2₁/cPd-N, Pd-BrN-Pd-N, Br-Pd-Br-

L' = 5-(3-Aminophenyl)-2-(2-thienyl)pyridine

Note: Detailed bond lengths and angles for a wider range of complexes are available from the Cambridge Structural Database (CSD).

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound metal complexes and the common coordination modes of the ligand.

experimental_workflow Experimental Workflow for Characterization of this compound Metal Complexes cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization Ligand This compound Synthesis Metal_Complex Metal Complex Synthesis Ligand->Metal_Complex Crystal_Growth Single Crystal Growth Metal_Complex->Crystal_Growth Purified Complex XRD X-ray Diffraction Data Collection Crystal_Growth->XRD Single Crystal Structure Structure Solution and Refinement XRD->Structure Analysis Structural Analysis (Bond Lengths, Angles, etc.) Structure->Analysis coordination_modes Common Coordination Modes of this compound cluster_bidentate Bidentate N,S-Chelation cluster_monodentate Monodentate N-Coordination Metal Metal Center (M) Ligand_NS This compound Metal->Ligand_NS N, S coordination Ligand_N This compound Metal->Ligand_N N coordination

References

Application Notes and Protocols: 2-(2-Thienyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)pyridine is a versatile heterocyclic building block integral to the synthesis of a wide array of pharmaceutical compounds. Its unique structural motif, featuring a pyridine ring linked to a thiophene moiety, imparts favorable electronic properties and diverse interaction capabilities with biological targets. This scaffold is particularly prominent in the development of novel therapeutics for oncology and inflammatory diseases. This document provides an overview of its applications, detailed synthetic protocols for representative derivatives, and methodologies for evaluating their biological activity.

Applications in Pharmaceutical Synthesis

The this compound core is a key pharmacophore in several classes of biologically active molecules, demonstrating significant potential in drug discovery.

Anticancer Agents

A primary application of this compound is in the synthesis of potent anticancer agents. Derivatives incorporating this scaffold have been shown to exhibit cytotoxic effects against various human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of crucial enzymes involved in DNA replication and cell signaling.

  • Topoisomerase I and II Inhibitors: Certain 2-(thienyl)-4-furyl-6-aryl pyridine derivatives have demonstrated significant inhibitory activity against human topoisomerase I and II.[1][2][3] These enzymes are critical for resolving DNA topological problems during replication, and their inhibition leads to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibitors: The thieno[3,2-b]pyridine scaffold, a fused analog of this compound, is a core component of potent and selective kinase inhibitors.[4][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been developed as inhibitors of Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in tumor growth, angiogenesis, and metastasis.[4][6]

Anti-inflammatory and Neurological Applications

Beyond oncology, this compound derivatives have been explored for their anti-inflammatory and neurological activities. The ability of this scaffold to interact with various receptors and enzymes makes it a valuable starting point for the design of new drugs targeting a range of diseases.[7]

Data Presentation

Cytotoxicity of 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 2-(thienyl)-4-furyl-6-aryl pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound2-Substituent4-Substituent6-Aryl SubstituentHCT15 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)DU145 (Prostate) IC50 (µM)K562 (Leukemia) IC50 (µM)
1 2-(5-chlorothiophen-2-yl)4-(furan-3-yl)Phenyl>100>100>100>100>100
2 2-(5-chlorothiophen-2-yl)4-(furan-3-yl)4-Chlorophenyl15.635.445.233.155.3
3 2-(5-chlorothiophen-2-yl)4-(furan-3-yl)4-Methoxyphenyl20.341.250.142.860.1
4 2-(thiophen-2-yl)4-(furan-2-yl)4-Chlorophenyl30.155.368.459.275.4

Data is representative and compiled from published literature.[2]

Topoisomerase II Inhibitory Activity

The following table presents the topoisomerase II inhibitory activity of selected 2-(thienyl)-4-furyl-6-aryl pyridine derivatives.

CompoundConcentration (µM)Topoisomerase II Inhibition (%)
5 2045
5 10085
6 2055
6 10095

Data is representative and compiled from published literature.[1][2]

Experimental Protocols

General Synthesis of 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivatives

This protocol describes a general method for the synthesis of 2-(thienyl)-4-furyl-6-aryl pyridine derivatives via a one-pot cyclocondensation reaction.

Materials:

  • Appropriate aryl aldehyde (1.0 mmol)

  • 1-(Furan-2-yl)ethan-1-one or 1-(Furan-3-yl)ethan-1-one (1.0 mmol)

  • 1-(Thiophen-2-yl)ethan-1-one or 1-(Thiophen-3-yl)ethan-1-one (1.0 mmol)

  • Ammonium acetate (6.0 mmol)

  • Ethanol or Acetic Acid (as solvent)

Procedure:

  • A mixture of the aryl aldehyde (1.0 mmol), the furan-yl ethanone (1.0 mmol), the thienyl ethanone (1.0 mmol), and ammonium acetate (6.0 mmol) in ethanol or acetic acid (20 mL) is heated at reflux for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-(thienyl)-4-furyl-6-aryl pyridine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HCT15, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Topoisomerase II Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the synthesized compounds on human topoisomerase II using a DNA relaxation assay.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • The reaction mixture (total volume of 20 µL) containing assay buffer, supercoiled plasmid DNA (0.25 µg), and the test compound at various concentrations is prepared.

  • The reaction is initiated by the addition of human topoisomerase IIα (1 unit).

  • The reaction mixture is incubated at 37°C for 30 minutes.

  • The reaction is terminated by the addition of 5 µL of stop solution.

  • The samples are loaded onto a 1% agarose gel containing ethidium bromide.

  • Electrophoresis is carried out at a constant voltage until the dye front has migrated an appropriate distance.

  • The DNA bands are visualized under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the enzyme-only control.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (Aryl aldehyde, Furan-yl ethanone, Thienyl ethanone, NH4OAc) reaction One-pot Cyclocondensation start->reaction purification Purification (Column Chromatography) reaction->purification product 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivative purification->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity topo_inhibition Topoisomerase II Inhibition Assay product->topo_inhibition kinase_inhibition Src Kinase Inhibition Assay product->kinase_inhibition ic50 IC50 Determination cytotoxicity->ic50 inhibition_percent Inhibition Percentage topo_inhibition->inhibition_percent kinase_inhibition->inhibition_percent sar Structure-Activity Relationship (SAR) ic50->sar inhibition_percent->sar

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Migration Cell Migration Src->Migration Promotes

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.

Topoisomerase II Mechanism of Action

TopoisomeraseII_Mechanism TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds Complex Topo II-DNA Complex DNA->Complex Cleavage DNA Double-Strand Break (Covalent Intermediate) Complex->Cleavage ATP-dependent Passage Strand Passage Cleavage->Passage Religation DNA Religation Passage->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA RelaxedDNA->TopoII Dissociates Inhibitor This compound Derivative (Inhibitor) Inhibitor->Cleavage Stabilizes complex, prevents religation

Caption: Mechanism of Topoisomerase II and the inhibitory action of this compound derivatives.

References

Application Notes and Protocols: 2-(2-Thienyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from the 2-(2-thienyl)pyridine scaffold. This versatile building block has been instrumental in the development of novel insecticides and fungicides, offering promising avenues for crop protection. Detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic and biological pathways are presented to facilitate further research and development in this area.

I. Insecticidal Agents Derived from this compound

Derivatives of this compound have shown significant promise as potent insecticides. A notable class of compounds are the thienylpyridyl- and thioether-containing acetamides, which have demonstrated high efficacy against various insect pests, including the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of a lead compound, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide (Compound A), and its optimized analogue (Compound Iq), against the diamondback moth. The data is presented as the lethal concentration required to kill 50% of the test population (LC50).

Compound IDTarget PestLC50 (mg/L)Control InsecticideLC50 of Control (mg/L)
APlutella xylostella~1.0Triflumuron~1.0
IqPlutella xylostella<0.1Chlorantraniliprole~0.001

Note: The data indicates that while compound A shows comparable activity to Triflumuron, the optimized compound Iq exhibits significantly higher potency, approaching that of the commercial insecticide Chlorantraniliprole.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile (Intermediate 7a)

This protocol outlines the synthesis of a key chlorinated pyridine intermediate.

  • A mixture of the corresponding pyridinone precursor (1 equivalent) and phosphorus oxychloride (POCl3, 5 equivalents) is heated at reflux for 3 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice water with vigorous stirring.

  • The resulting mixture is neutralized to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The precipitate is collected by filtration and washed with water to afford the intermediate 7a, which can be used in the next step without further purification.

Protocol 2: Synthesis of 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 8)

This protocol describes the conversion of the chlorinated intermediate to a thiol precursor.

  • To a solution of intermediate 7a (1 equivalent) in ethanol, add thiourea (2 equivalents).

  • The reaction mixture is stirred at reflux for 8 hours, with progress monitored by TLC.

  • After cooling, the precipitate is collected by filtration and washed with ethanol to yield the intermediate 8 as a yellow solid.

Protocol 3: Synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(aryl)acetamides (Target Compounds)

This protocol details the final step in synthesizing the active insecticidal compounds.

  • To a solution of intermediate 8 (1 equivalent) and potassium carbonate (K2CO3, 2 equivalents) in N,N-dimethylformamide (DMF), add the appropriate 2-chloro-N-arylacetamide (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 5-8 hours, with progress monitored by TLC.

  • Upon completion, the mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the final product.

Synthetic Workflow and Proposed Mode of Action

The synthesis of thienylpyridyl-containing acetamide insecticides involves a multi-step process, starting from a pyridinone precursor. The proposed mechanism of action for many amide-containing insecticides involves the modulation of insect ryanodine receptors (RyRs).

G cluster_synthesis Synthetic Workflow pyridinone Pyridinone Precursor intermediate7a 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile pyridinone->intermediate7a POCl3 intermediate8 Pyridine Thiol Intermediate intermediate7a->intermediate8 Thiourea target_insecticide Thienylpyridyl Acetamide Insecticide intermediate8->target_insecticide K2CO3, DMF chloroacetamide 2-chloro-N-arylacetamide chloroacetamide->target_insecticide

Caption: Synthetic pathway for thienylpyridyl acetamide insecticides.

G cluster_moa Proposed Insecticidal Mode of Action insecticide Thienylpyridyl Acetamide ryr Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum insecticide->ryr Binds and Activates ca_release Uncontrolled Ca2+ Release from SR ryr->ca_release muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis and Death muscle_contraction->paralysis

Caption: Proposed mechanism of action via ryanodine receptor modulation.

II. Fungicidal Agents Derived from this compound

The this compound scaffold is also a key component in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis).[1][2][3]

Quantitative Fungicidal Activity Data

The following table presents the in vivo fungicidal activities of two representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew, with their efficacy (EC50, the concentration causing 50% inhibition of fungal growth) compared to commercial fungicides.[2][3]

Compound IDTarget PathogenEC50 (mg/L)Commercial FungicideEC50 of Commercial Fungicide (mg/L)
4aPseudoperonospora cubensis4.69Diflumetorim21.44
4fPseudoperonospora cubensis1.96Flumorph7.55

Note: Both compounds 4a and 4f exhibit superior fungicidal activity compared to the commercial fungicides Diflumetorim and Flumorph against cucumber downy mildew.[2][3]

Experimental Protocols

Protocol 4: Synthesis of Substituted Nicotinoyl Chloride (Intermediate 2)

This protocol describes the activation of the nicotinic acid precursor.

  • To a solution of the substituted nicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) is then added.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the crude acyl chloride (Intermediate 2), which is used immediately in the next step.

Protocol 5: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (Target Compounds 4a-s)

This protocol details the final amide coupling step.

  • Dissolve the substituted thiophen-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM.

  • To this solution, add a solution of the crude acyl chloride (Intermediate 2, 1.2 equivalents) in DCM dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivatives.

Synthetic Workflow and Proposed Mode of Action

The synthesis of these fungicidal nicotinamides is a straightforward two-step process. Their proposed mode of action is the inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain, disrupting cellular energy production.

G cluster_synthesis_fungicide Synthetic Workflow nicotinic_acid Substituted Nicotinic Acid acyl_chloride Nicotinoyl Chloride nicotinic_acid->acyl_chloride Oxalyl Chloride, DMF target_fungicide N-(thiophen-2-yl) Nicotinamide Fungicide acyl_chloride->target_fungicide Et3N, DCM thiophenamine Substituted Thiophen-2-amine thiophenamine->target_fungicide

Caption: Synthetic pathway for N-(thiophen-2-yl) nicotinamide fungicides.

G cluster_moa_fungicide Proposed Fungicidal Mode of Action fungicide N-(thiophen-2-yl) Nicotinamide complex_II Complex II (Succinate Dehydrogenase) fungicide->complex_II Inhibits complex_I Complex I complex_III Complex III complex_I->complex_III complex_II->complex_III fumarate Fumarate complex_II->fumarate complex_IV Complex IV complex_III->complex_IV atp_synthase ATP Synthase complex_IV->atp_synthase atp ATP Production atp_synthase->atp succinate Succinate succinate->complex_II

Caption: Inhibition of fungal respiration by targeting Complex II.

References

High-performance liquid chromatography (HPLC) method for 2-(2-Thienyl)pyridine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Thienyl)pyridine

Introduction

This compound is a heterocyclic organic compound with applications in medicinal chemistry and materials science. As a key building block, its purity and quantification in various matrices are critical for research, development, and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (FA), analytical grade.

  • Standard: this compound reference standard (97% purity or higher).[1]

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. General techniques include filtration, dilution, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[2][3][4] For a relatively clean sample matrix, the following "dilute and shoot" approach can be used:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the sample solution to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]

Chromatographic Conditions

The following HPLC conditions are a starting point and may require optimization for specific applications. The use of a mixed-mode stationary phase column could also be explored for enhanced retention and separation.[5]

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes,
followed by a return to 30% B and a 3-minute re-equilibration.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7] Key validation parameters are summarized below.

Quantitative Data Summary
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by the linear range1 - 100
Precision (RSD%) ≤ 2%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.Pass

System Suitability

Before starting any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD%) ≤ 2.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Analysis Sample Analysis System_Suitability->Analysis If Pass Integration Peak Integration Analysis->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Validation_Pathway Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Precision Precision Validation_Protocol->Precision Accuracy Accuracy Validation_Protocol->Accuracy LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(2-thienyl)pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the pyridine and thiophene rings. However, challenges related to the stability of the 2-pyridyl boronic acid reagent are often encountered.

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Suzuki coupling of 2-halopyridines with thiophene boronic acids are a common issue. Here’s a systematic approach to troubleshooting:

  • Protodeboronation of the Boronic Acid: 2-Pyridylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved, leading to the formation of pyridine as a byproduct and reducing the amount of boronic acid available for the cross-coupling.[1][2][3]

    • Solution:

      • Use a milder base such as K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.[1]

      • Employ anhydrous reaction conditions to minimize the presence of water, which is a proton source for this side reaction.[1]

      • Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2][3]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical for an efficient reaction.

    • Solution:

      • For less reactive 2-chloropyridines, highly active catalyst systems are often required.[2] Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[2]

      • Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Solution: The effectiveness of a base is often substrate-dependent. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] For challenging couplings, K₃PO₄ is often effective.[2]

  • Solvent System: The solvent affects the solubility of reactants and catalyst activity.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve the inorganic base.[4] Ensure your reactants are soluble in the chosen system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.

    • Solution: Most Suzuki couplings are performed at elevated temperatures, typically between 80-100 °C. A moderate increase in temperature might improve a sluggish reaction.

Question: I am observing significant amounts of homocoupling byproducts (bithiophene and/or bipyridine) in my Suzuki coupling reaction. How can I minimize their formation?

Answer:

Homocoupling of the boronic acid or the aryl halide can compete with the desired cross-coupling reaction.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[1]

    • Solution: Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[2]

  • Inefficient Catalyst Activation: If a Pd(II) precatalyst is not efficiently reduced to Pd(0), it can promote homocoupling.

    • Solution: Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure your reaction conditions promote efficient reduction of the Pd(II) precatalyst.[2]

Stille Coupling

The Stille coupling offers an alternative route using an organotin reagent. While often robust, it comes with its own set of challenges, primarily related to the toxicity of tin reagents and the removal of tin byproducts.

Question: My Stille coupling reaction is not proceeding to completion. What factors should I investigate?

Answer:

Incomplete conversion in a Stille coupling can be due to several factors:

  • Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial.

    • Solution: Pd(PPh₃)₄ is a commonly used catalyst. The addition of electron-rich and bulky phosphine ligands can accelerate the coupling.[5]

  • Additives: Certain additives can significantly enhance the reaction rate.

    • Solution: The addition of Cu(I) salts can have a synergistic effect and accelerate the reaction.[6][7]

  • Solvent: The choice of solvent can impact the reaction rate and solubility of the reactants.

    • Solution: Anhydrous and degassed polar aprotic solvents like DMF, THF, or dioxane are commonly used.

  • Purity of Reagents: The purity of the organotin reagent is important for a successful reaction.

    • Solution: Ensure the 2-(tributylstannyl)thiophene is of high purity and has been stored under an inert atmosphere to prevent degradation.

Question: I am struggling with the purification of this compound from the tin byproducts after a Stille coupling. What are effective purification strategies?

Answer:

The removal of toxic and often non-polar organotin byproducts is a significant challenge in Stille couplings.[8]

  • Fluoride Wash: Organotin halides can be converted to insoluble tributyltin fluoride.

    • Solution: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproduct, which can then be removed by filtration.[8]

  • Chromatography: Flash column chromatography is a standard method for purification.

    • Solution:

      • Use silica gel with an eluent system such as ethyl acetate/hexane.[9]

      • Sometimes, adding a small amount of triethylamine (~2-5%) to the eluent can help in removing tin residues.[8]

      • For very non-polar compounds, basic alumina may be a more effective stationary phase.[8]

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for the synthesis of this compound: Suzuki-Miyaura or Stille coupling?

A1: The Suzuki-Miyaura coupling is often the first choice due to the low toxicity of the boron reagents and the easier removal of byproducts.[10] However, for substrates with sensitive functional groups or when the corresponding boronic acid is unstable, the Stille coupling can be more robust and provide higher yields, despite the toxicity concerns of organotin compounds.[10] The choice ultimately depends on the specific requirements of the synthesis, including functional group tolerance, scale, and safety considerations.[11]

Q2: What are the common side products in the synthesis of this compound?

A2: Besides the starting materials, common side products include:

  • Homocoupling products: Bithiophene and/or bipyridine.

  • Protodeboronation product (in Suzuki coupling): Pyridine.

  • Products from reaction with the solvent or other nucleophiles.

Q3: What analytical techniques are essential for characterizing the final product?

A3: To confirm the structure and purity of this compound, the following techniques are crucial:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.[9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and related compounds via Suzuki-Miyaura and Stille couplings.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromopyridine2-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O80-[9]
5-Bromo-2-methoxy-3-methylpyridine2-Thienylboronic acidPd(dppf)Cl₂-Na₂CO₃Toluene/Ethanol80-100-[9]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O65-1005-89[12]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10099[13]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[4]

Table 2: Stille Coupling Conditions and Yields

Aryl HalideOrganotin ReagentCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
4-Methyl-2-bromopyridine2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)--DMF-68[9]
Aryl BromideAllenylstannanePd(PPh₃)₄-LiCl---[6]
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)-CuI, LiClDMF4087[8]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Thiophene-2-boronic acid or its pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-halopyridine, thiophene-2-boronic acid, and finely powdered base.[1]

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Detailed Methodology for Stille Coupling

This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the toxicity of organotin reagents.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

  • Optional: Additive (e.g., CuI, 10 mol%)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add the 2-halopyridine and the palladium catalyst.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the 2-(tributylstannyl)thiophene via syringe.

  • If using, add the additive at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of KF. A precipitate of tributyltin fluoride should form, which can be removed by filtration through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_protodeboronation Check for Protodeboronation (Pyridine byproduct observed?) start->check_protodeboronation check_catalyst Evaluate Catalyst/Ligand System check_protodeboronation->check_catalyst No solution_protodeboronation Use Milder Base (K2CO3, KF) Use Anhydrous Conditions Use Boronic Ester/MIDA Boronate check_protodeboronation->solution_protodeboronation Yes check_base_solvent Assess Base and Solvent check_catalyst->check_base_solvent Optimal solution_catalyst Use High-Activity Ligands (SPhos, XPhos) Ensure Pd(0) is the active species check_catalyst->solution_catalyst Inefficient? check_homocoupling Check for Homocoupling (Bithiophene/Bipyridine observed?) check_base_solvent->check_homocoupling Optimal solution_base_solvent Screen Different Bases (K3PO4) Ensure Reactant Solubility check_base_solvent->solution_base_solvent Sub-optimal? check_homocoupling->start No, re-evaluate conditions solution_homocoupling Thoroughly Degas Reagents/Solvents Use Pd(0) Source check_homocoupling->solution_homocoupling Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Experimental_Workflow_Suzuki_Coupling prep 1. Prepare Reactants (Aryl Halide, Boronic Acid, Base) setup 2. Assemble Reaction Vessel (under inert atmosphere) prep->setup add_catalyst 3. Add Palladium Catalyst setup->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent react 5. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->react workup 6. Quench and Extract react->workup purify 7. Purify by Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling synthesis.

Stille_vs_Suzuki suzuki Suzuki-Miyaura Coupling suzuki_pros Pros: - Low toxicity of boron reagents - Easy byproduct removal suzuki->suzuki_pros suzuki_cons Cons: - Boronic acid instability (protodeboronation) - Requires a base suzuki->suzuki_cons stille Stille Coupling stille_pros Pros: - Stable organotin reagents - Excellent functional group tolerance - Often proceeds under neutral conditions stille->stille_pros stille_cons Cons: - High toxicity of tin reagents - Difficult byproduct removal stille->stille_cons

Caption: Comparison of Suzuki-Miyaura and Stille coupling methods.

References

Troubleshooting low yields in Stille coupling of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Stille coupling of 2-(2-thienyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and provide actionable solutions to improve the yield and efficiency of your Stille coupling reaction.

Q1: My Stille coupling reaction is resulting in a low or no yield of this compound. What are the most common causes?

Low yields in the Stille coupling of heteroaromatic compounds like this compound can stem from several factors. The most common culprits include:

  • Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is crucial for the reaction. If it fails to form or decomposes, the catalytic cycle will halt.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for this specific substrate combination.

  • Side Reactions: Competing reactions such as homocoupling of the organostannane reagent can consume starting materials and reduce the yield of the desired product.[1][2]

  • Impure Reagents or Solvents: The presence of water, oxygen, or other impurities can deactivate the catalyst and interfere with the reaction.

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black is a clear indication of catalyst decomposition. The active soluble Pd(0) species has precipitated out of solution as inactive palladium metal. This is often caused by:

  • High Reaction Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

  • Inappropriate Ligand: The ligand may not be providing sufficient stability to the palladium center at the reaction temperature.

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Choose a More Robust Ligand: Sterically hindered and electron-rich phosphine ligands can offer greater stability to the palladium catalyst.

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Q3: I am seeing significant amounts of bithiophene or bipyridine in my crude product mixture. How can I minimize these homocoupling side products?

Homocoupling is a common side reaction in Stille couplings, leading to the formation of dimers of the organostannane or the organic halide.[1][2] To minimize these byproducts:

  • Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of the organostannane reagent. Rigorous degassing and maintaining an inert atmosphere are crucial.

  • Use a Slight Excess of the Organostannane: Using a small excess (e.g., 1.1-1.2 equivalents) of the organostannane can help to suppress homocoupling.

  • Add a Copper(I) Co-catalyst: The addition of Cu(I) salts, such as CuI, has been shown to accelerate the desired cross-coupling reaction, which can outcompete the homocoupling pathway.

Q4: What is the best choice of palladium catalyst and ligand for the coupling of a 2-halopyridine with a 2-thienylstannane?

The choice of catalyst and ligand is critical for a successful Stille coupling, especially with heteroaromatic substrates.

  • Palladium Source: Common and effective palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is often a good starting point as it is a pre-formed Pd(0) catalyst. If using a Pd(II) source like Pd(OAc)₂, a phosphine ligand is required to reduce it in situ to the active Pd(0) species.

  • Ligands: For challenging couplings involving electron-deficient heterocycles like pyridine, electron-rich and sterically bulky phosphine ligands are often beneficial. Triphenylphosphine (PPh₃) is a standard choice, but if yields are low, consider more specialized ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type biaryl phosphine ligands.

Q5: How do I choose the optimal solvent and temperature for my reaction?

  • Solvent: Aprotic polar solvents are generally used for Stille couplings. Toluene and DMF are common choices for the coupling of heteroaromatics. Toluene is less polar and may require higher temperatures, while DMF is more polar and can sometimes facilitate the reaction at lower temperatures. Ensure the solvent is anhydrous and degassed.

  • Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition. A good starting point is typically in the range of 80-110 °C. If the reaction is sluggish, the temperature can be increased in small increments while monitoring for catalyst decomposition.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Stille couplings involving pyridine and thiophene derivatives.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPyridine SubstrateThiophene SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
12-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-Toluene110~75
22-Chloropyridine2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene110~80
32-Iodopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (3)-DMF90>90

Data compiled from analogous reactions reported in the literature.

Table 2: Effect of Solvent and Temperature on Yield

EntryPyridine SubstrateThiophene SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)Toluene1101678
22-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)DMF901285
32-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)Dioxane1001672

Data compiled from analogous reactions reported in the literature.

Experimental Protocols

General Procedure for the Stille Coupling of 2-Bromopyridine with 2-(Tributylstannyl)thiophene

Materials:

  • 2-Bromopyridine

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene (or DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add 2-(tributylstannyl)thiophene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath.

  • Stir the reaction at this temperature for 16-24 hours, monitoring its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Stille_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln (Active Catalyst) PdII_intermediate R1-Pd(II)Ln-X Pd0->PdII_intermediate Oxidative Addition Coupling_intermediate R1-Pd(II)Ln-R2 PdII_intermediate->Coupling_intermediate Transmetalation XSnR3 X-SnR3 (Tin Byproduct) PdII_intermediate->XSnR3 Coupling_intermediate->Pd0 Reductive Elimination R1R2 R1-R2 (this compound) Coupling_intermediate->R1R2 R1X R1-X (2-Halopyridine) R1X->PdII_intermediate R2SnR3 R2-SnR3 (2-Thienylstannane) R2SnR3->PdII_intermediate

Caption: The catalytic cycle of the Stille coupling reaction.

Troubleshooting_Workflow start Low Yield in Stille Coupling check_catalyst Check Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions [Catalyst OK] catalyst_active Is Pd(0) generated efficiently? Consider a pre-catalyst. check_catalyst->catalyst_active [No/Low Conversion] check_reagents Assess Reagent Quality check_conditions->check_reagents [Conditions OK] temp_optimal Is the temperature optimal? Incrementally increase/decrease. check_conditions->temp_optimal [Sluggish Reaction] check_sides Investigate Side Reactions check_reagents->check_sides [Reagents OK] reagents_pure Are reagents pure and dry? Purify starting materials, use anhydrous solvents. check_reagents->reagents_pure [Inconsistent Results] homocoupling Significant homocoupling observed? Ensure inert atmosphere, add Cu(I) salt. check_sides->homocoupling [Byproducts Observed] end Improved Yield check_sides->end [Side Reactions Minimized] ligand_choice Is the ligand appropriate? Screen electron-rich/bulky ligands. catalyst_active->ligand_choice pd_black Is palladium black observed? Lower temperature, use robust ligand. ligand_choice->pd_black pd_black->check_conditions solvent_choice Is the solvent optimal? Ensure reagent solubility, degas. temp_optimal->solvent_choice time_sufficient Is reaction time sufficient? Monitor by TLC/GC-MS. solvent_choice->time_sufficient time_sufficient->check_reagents degassed Was the reaction properly degassed? Repeat degassing procedure. reagents_pure->degassed degassed->check_sides protodestannylation Protodestannylation suspected? Use strictly anhydrous conditions. homocoupling->protodestannylation protodestannylation->end

Caption: Troubleshooting workflow for low yields in Stille coupling.

References

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of 2-Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the Suzuki coupling of 2-pyridyl compounds. This guide addresses common issues encountered during experiments and offers practical solutions to achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions involving 2-pyridyl compounds often challenging?

A1: The primary difficulty, often termed the "2-pyridyl problem," stems from the Lewis basic nitrogen atom in the pyridine ring.[1][2][3][4][5] This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and halt the catalytic cycle.[1][2] Additionally, 2-pyridylboronic acids are susceptible to rapid protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7]

Q2: What is the typical catalyst loading for Suzuki coupling of 2-pyridyl compounds, and when should I consider adjusting it?

A2: A typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[6][8] For challenging couplings, such as those with less reactive 2-chloropyridines or when catalyst deactivation is observed, increasing the catalyst loading to 5 mol% or higher may be beneficial.[1] However, simply increasing the catalyst loading may not solve the underlying issue and can lead to increased side reactions. It is often more effective to first optimize other reaction parameters like ligand, base, and solvent.

Q3: How do I choose the right ligand for coupling 2-pyridyl compounds?

A3: The choice of ligand is critical for a successful reaction.[6] Bulky, electron-rich phosphine ligands are highly effective as they can stabilize the active palladium species, promote key steps in the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1][6][9] Commonly successful ligands include Buchwald's biaryl phosphine ligands such as SPhos and XPhos.[1][7] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[7]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, use stabilized 2-pyridylboron reagents like pinacol esters or potassium trifluoroborate salts.[6][7] Running the reaction under anhydrous conditions is also recommended.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form bipyridyl byproducts, often promoted by the presence of oxygen.[1][7] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[7][9]

Q5: My 2-chloropyridine substrate is unreactive. What can I do to improve the coupling?

A5: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, making the oxidative addition step more challenging.[7] To improve reactivity, consider the following:

  • Use a highly active catalyst system: Employ bulky, electron-rich ligands like SPhos or XPhos.[7]

  • Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond oxidative addition.[7]

  • Select a strong base: Potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Inactivation/Poisoning: The pyridine nitrogen is coordinating to the palladium catalyst.[1][2]- Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to sterically shield the palladium center.[1][2][9] - Increase the catalyst loading (e.g., from 3 mol% to 5 mol%).[1] - Use a pre-formed palladium catalyst that is more resistant to inhibition.[1]
Protodeboronation: The 2-pyridylboronic acid is unstable under the reaction conditions.[6][7]- Use a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[7] - Ensure all reagents and solvents are anhydrous.[1]
Inefficient Transmetallation: The transfer of the pyridyl group from boron to palladium is slow.[1][8]- Use a stronger base, such as K₃PO₄, to facilitate the formation of the boronate species.[7] - Consider using a different solvent system.
Low Reactivity of Aryl Halide: Particularly with 2-chloropyridines, the oxidative addition step is difficult.[7]- Increase the reaction temperature.[7] - Employ a more active catalyst system with a specialized ligand.[7]
Formation of Significant Byproducts Homocoupling: The boronic acid is coupling with itself.[1][7]- Thoroughly degas all solvents and the reaction mixture to remove oxygen.[2][9] - Use a Pd(0) source or an efficient precatalyst system to avoid the presence of Pd(II) species that can promote homocoupling.[7]
Dehalogenation: The starting aryl halide is being reduced.- Optimize the base and reaction time. - Ensure a strictly inert atmosphere.
Reaction Stalls Before Completion Catalyst Decomposition: The active catalyst is not stable under the reaction conditions for the required time.- Add the catalyst in portions throughout the reaction. - Lower the reaction temperature if possible, while still achieving a reasonable reaction rate. - Screen different ligands that may offer better catalyst stability.

Data Presentation

Table 1: Effect of Catalyst Loading and Ligand on Yield

EntryPd SourceCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃1.5SPhosK₃PO₄Dioxane11092
2Pd₂(dba)₃3.0XPhosK₃PO₄Dioxane11095
3Pd(OAc)₂2.0RuPhosCs₂CO₃Toluene10088
4PdCl₂(dppf)5.0-Na₂CO₃DMF/H₂O9075
5Pd₂(dba)₃1.0P(t-Bu)₃K₃PO₄Dioxane11085

Note: Yields are illustrative and highly dependent on the specific substrates used. This table is a generalized representation based on literature findings.

Experimental Protocols

General Procedure for Optimization of Catalyst Loading in Suzuki Coupling of a 2-Pyridyl Compound:

  • Reagent Preparation:

    • To a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid derivative (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[8]

    • If using a solid palladium source and ligand, add them at this stage.

  • Inert Atmosphere:

    • Seal the vessel with a rubber septum or a Teflon screw cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]

  • Solvent and Catalyst Addition:

    • Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.[6][8]

    • If using a liquid palladium precatalyst, add it via syringe at this point.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).[6]

    • Stir the reaction mixture vigorously for the specified time (e.g., 8-24 hours).[6]

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, to isolate the desired biaryl product.[6]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 (2-Pyridylboronic ester) boronic_acid->transmetalation base Base base->transmetalation Troubleshooting_Workflow start Low or No Yield in 2-Pyridyl Suzuki Coupling check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst check_boronic_acid Is Protodeboronation Likely? check_catalyst->check_boronic_acid No solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading check_catalyst->solution_catalyst Yes check_conditions Are Reaction Conditions Optimal? check_boronic_acid->check_conditions No solution_boronic_acid Use Stabilized Boron Reagent (Pinacol Ester, Trifluoroborate) Ensure Anhydrous Conditions check_boronic_acid->solution_boronic_acid Yes solution_conditions Optimize Base (e.g., K3PO4) Increase Temperature Ensure Thorough Degassing check_conditions->solution_conditions Yes end Improved Yield solution_catalyst->end solution_boronic_acid->end solution_conditions->end Catalyst_Selection_Logic start Optimizing Catalyst System for 2-Pyridyl Suzuki Coupling problem Primary Challenge: Palladium Coordination by Pyridine Nitrogen start->problem strategy Strategy: Steric and Electronic Shielding of Pd Center problem->strategy ligand_class Recommended Ligand Classes strategy->ligand_class buchwald Buchwald Biaryl Phosphines ligand_class->buchwald nhc N-Heterocyclic Carbenes (NHCs) ligand_class->nhc examples Examples: SPhos, XPhos, RuPhos buchwald->examples

References

Technical Support Center: Navigating the "2-Pyridyl Problem" in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the challenges associated with 2-pyridyl substrates in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-pyridyl boronic acid resulting in a consistently low yield?

Answer:

Low yields in this context are a common challenge and can stem from several factors related to the inherent instability of 2-pyridyl boronic acids and their interaction with the catalytic cycle.[1][2][3][4] The primary reasons include:

  • Protodeborylation: The 2-pyridyl–boron bond is highly susceptible to cleavage by protons (protodeborylation), leading to the formation of pyridine as a byproduct and consumption of your starting material.[5] This is often the main pathway for decomposition.

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic activity or lead to catalyst deactivation, slowing down or halting the reaction.[3][6]

  • Slow Transmetalation: The transmetalation step, where the 2-pyridyl group is transferred from boron to palladium, can be sluggish for these substrates.

Solutions:

  • Switch to a More Stable Boron Reagent: Instead of using the boronic acid directly, consider employing more stable derivatives that release the boronic acid slowly in situ. Recommended alternatives include:

    • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the boronic acid, minimizing its decomposition.[5][7]

    • Potassium trifluoroborate salts: These are generally more stable to protodeborylation than the corresponding boronic acids.[6]

    • Pinacol esters: While still susceptible to decomposition, they can offer improved stability over the free boronic acid.[6]

  • Optimize the Ligand: The choice of ligand is critical to shield the palladium center from the pyridine nitrogen and to promote the key steps of the catalytic cycle.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective in preventing catalyst inhibition and facilitating oxidative addition and reductive elimination.[6][8]

  • Select an Appropriate Base: A strong base is often necessary, with potassium phosphate (K₃PO₄) being a frequent choice for challenging couplings.[8] The base is crucial for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[8]

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids, leading to unwanted bipyridine byproducts.[8] Ensure your solvent and reaction setup are properly degassed.

Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct.[8] This is often promoted by the presence of oxygen or certain palladium species.[8]

Solutions:

  • Ensure Anaerobic Conditions: Rigorously degas your solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[8]

  • Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) state. Inefficient reduction can lead to species that promote homocoupling.[8]

  • Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes help, but a large excess may favor homocoupling.

Question 3: My 2-chloropyridine or 2-bromopyridine substrate is unreactive. What conditions can improve the coupling?

Answer:

2-halopyridines, especially 2-chloropyridines, are known to be less reactive than other aryl halides in cross-coupling reactions.[6][8] Overcoming this requires highly active catalyst systems.

Solutions:

  • Employ Specialized Ligands: As mentioned before, bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][9] These ligands promote the challenging oxidative addition step of the C-X bond to the palladium center.[8]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl or C-Br bond.[8] However, be mindful that this can also increase the rate of side reactions, so optimization is key.

  • Use a Strong Base: A robust base like potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation with these less reactive electrophiles.[8]

Question 4: Are there alternative strategies to the Suzuki-Miyaura coupling for synthesizing 2-arylpyridines?

Answer:

Yes, several alternative methods have been developed to circumvent the "2-pyridyl problem."

  • Direct Arylation of Pyridine N-Oxides: This approach uses readily available and stable pyridine N-oxides as the coupling partner. The reaction often shows excellent regioselectivity for the 2-position and avoids the use of pre-metalated pyridines.[10][11] The resulting 2-arylpyridine N-oxide can then be easily reduced to the desired 2-arylpyridine.[11]

  • Coupling with 2-Pyridyl Trimethylammonium Salts: This method involves the N-C activation of 2-pyridyl ammonium salts, catalyzed by palladium-NHC complexes.[9]

  • Desulfinative Cross-Coupling: Pyridine-2-sulfinates can serve as effective alternatives to 2-pyridyl boron reagents.[3]

  • Kumada-Corriu Coupling: Using 2-pyridyl Grignard reagents can be an option, though these reagents also have stability issues.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the "2-pyridyl problem"?

A1: The "2-pyridyl problem" primarily arises from two key issues: the instability of 2-pyridyl organometallic reagents, particularly boronic acids which are prone to protodeborylation, and the tendency of the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[1][2][3][4]

Q2: What are MIDA boronates and why are they useful?

A2: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[5][7] Their utility in overcoming the "2-pyridyl problem" stems from their ability to act as a slow-release source of the boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, favoring the desired cross-coupling reaction over decomposition.[5]

Q3: What is the role of copper additives in some of these reactions?

A3: Copper(I) or (II) salts are sometimes used as additives, particularly in challenging couplings. They are believed to facilitate the reaction through a C-B to C-Cu transmetalation, forming a 2-pyridyl copper intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, providing an alternative and sometimes more efficient pathway for the catalytic cycle.[3][5]

Q4: Can I use the same conditions for a 3-pyridyl or 4-pyridyl substrate?

A4: Not necessarily. 3-pyridyl and 4-pyridyl organometallic reagents are generally more stable and less prone to catalyst inhibition than their 2-pyridyl counterparts. While the optimized conditions for 2-pyridyl substrates might work, they may not be optimal. It is always advisable to screen conditions for each type of substrate.

Quantitative Data Summary

The following tables summarize reaction yields for the Suzuki-Miyaura coupling of 2-pyridyl MIDA boronate with various aryl chlorides, demonstrating a general and effective solution to the "2-pyridyl problem."

Table 1: Cross-Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides [5]

EntryAryl ChlorideProductYield (%)
14-Chlorobenzonitrile2-(4-cyanophenyl)pyridine91
24-Chloro-N,N-dimethylaniline4-(pyridin-2-yl)-N,N-dimethylaniline76
31-Chloro-4-(trifluoromethoxy)benzene2-(4-(trifluoromethoxy)phenyl)pyridine85
42-Chloronaphthalene2-(naphthalen-2-yl)pyridine88
51-Chloro-2,6-dimethoxybenzene2-(2,6-dimethoxyphenyl)pyridine52

General reaction conditions: 1.0 equiv aryl halide, 1.5 equiv MIDA boronate, 5 mol % XPhos-Pd-G2, 50 mol % Cu(OAc)₂, 1.0 equiv DEA, 5.0 equiv K₃PO₄, in DMF at 100 °C for 24 h. Yields are for isolated products.[5]

Table 2: Cross-Coupling of Substituted 2-Pyridyl MIDA Boronates [5]

Entry2-Pyridyl MIDA BoronateAryl HalideProductYield (%)
14-Methyl-2-pyridyl MIDA boronate4-Chloroanisole2-(4-methoxyphenyl)-4-methylpyridine81
25-(Trifluoromethyl)-2-pyridyl MIDA boronate1-Bromo-4-tert-butylbenzene2-(4-tert-butylphenyl)-5-(trifluoromethyl)pyridine95
36-Phenyl-2-pyridyl MIDA boronate4-Chlorotoluene2-(p-tolyl)-6-phenylpyridine89

Reaction conditions are similar to those in Table 1.[5]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with Aryl Halides [5]

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 5.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.5 equiv), and the palladium catalyst/ligand complex (e.g., XPhos-Pd-G2, 0.05 equiv).

  • Solvent and Reagent Addition: The vial is sealed with a cap containing a septum and purged with argon. Anhydrous N,N-dimethylformamide (DMF) is added, followed by diethanolamine (DEA, 1.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at 100 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-arylpyridine.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in 2-Pyridyl Cross-Coupling start Low Yield with 2-Pyridyl Substrate check_side_reactions Check for Side Reactions: - Protodeborylation (Pyridine byproduct) - Homocoupling (Bipyridine byproduct) start->check_side_reactions protodeborylation Protodeborylation Observed check_side_reactions->protodeborylation Yes no_side_reactions No Major Side Reactions (Unreacted Starting Material) check_side_reactions->no_side_reactions No homocoupling Homocoupling Observed check_side_reactions->homocoupling Yes solution_protodeborylation Solution: - Switch to stable boron source (MIDA boronate, trifluoroborate) - Use anhydrous conditions - Optimize base protodeborylation->solution_protodeborylation solution_unreacted Solution: - Increase reaction temperature - Use more active catalyst/ligand (e.g., XPhos, SPhos) - Screen different bases (e.g., K3PO4) no_side_reactions->solution_unreacted solution_homocoupling Solution: - Ensure thorough degassing (remove O2) - Use efficient Pd(0) precatalyst homocoupling->solution_homocoupling

Caption: A workflow diagram for troubleshooting low yields.

Catalytic_Cycle_Inhibition Mechanism of Catalyst Inhibition by 2-Pyridyl Substrates cluster_cycle Ideal Suzuki-Miyaura Cycle cluster_inhibition Inhibition Pathway cluster_solution Solution Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Inhibited_Complex Chelated Pd Complex (Inactive) Pd(0)->Inhibited_Complex Coordination with 2-Pyridyl Nitrogen Pd(II)_complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation (Pyr-B(OR)2) Pd(II)_complex->Transmetalation Pd(II)_complex->Inhibited_Complex Coordination with 2-Pyridyl Nitrogen Diaryl_Pd(II) Ar-Pd(II)-Pyr Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Pd(0) Steric Shielding Prevents Coordination

Caption: Catalyst inhibition by 2-pyridyl nitrogen and the role of bulky ligands.

References

Technical Support Center: 2-(2-Thienyl)pyridine-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-(2-Thienyl)pyridine-based Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-based OLED has a shorter lifetime than expected. What are the potential causes?

A1: Several factors can contribute to the rapid degradation of this compound-based OLEDs. These can be broadly categorized as material purity, device fabrication and handling, and operational stress.

  • Material Purity: The purity of the this compound derivative and other materials in the OLED stack is critical. Impurities, such as residual catalysts from synthesis (e.g., Palladium), can act as quenching sites for excitons, leading to non-radiative decay and reduced device lifetime. It is crucial to use materials with the highest possible purity.

  • Device Fabrication and Handling:

    • Atmosphere Control: The fabrication process is highly sensitive to the presence of oxygen and moisture.[1] Exposure to these can lead to the degradation of the organic materials and corrosion of the electrodes.[1] All fabrication steps should be carried out in a high-purity inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Residual Gases: Even in a controlled environment, residual gases like water vapor, oxygen, and nitrogen in the vacuum chamber during thin-film deposition can negatively impact device lifetime. Water vapor, in particular, can introduce additional, faster degradation pathways in the initial hours of operation.

  • Operational Stress:

    • High Current Density: Operating the device at a high current density can accelerate degradation due to increased exciton density, leading to exciton-exciton annihilation and local heating.

    • Elevated Temperature: High operating temperatures can accelerate chemical degradation processes within the organic layers.

Q2: I am observing a rapid decrease in luminance and an increase in operating voltage. What could be the issue?

A2: This is a common symptom of device degradation. The underlying causes are often related to the formation of non-emissive species and an increase in the device's series resistance.

  • Interfacial Degradation: Chemical degradation frequently occurs at the interfaces between different layers in the OLED, particularly between the emissive layer (EML) and the electron transport layer (ETL).[2][3] This can lead to the formation of charge traps and an increase in the injection barrier, resulting in higher operating voltage and lower luminance.

  • Electrochemical Instability: The this compound molecule itself or other organic materials in the stack may undergo electrochemical reactions during operation. For instance, 2-(2'-thienyl)pyridine can undergo oxidative dimerization at positive potentials, which would alter its electronic properties and disrupt device function.

  • Formation of "Black Spots": The appearance of non-emissive areas, or "black spots," is often due to localized degradation caused by pinholes in the encapsulation or particles creating short circuits.[1] This can be initiated by the ingress of oxygen and moisture.

Q3: How can I improve the stability and lifetime of my this compound-based OLEDs?

A3: Improving device stability requires a multi-faceted approach focusing on material quality, device architecture, and encapsulation.

  • High-Purity Materials: Start with highly purified this compound derivatives and other organic materials. Techniques like temperature-gradient sublimation are essential for achieving the required purity.

  • Optimized Device Architecture:

    • Host Material Selection: The choice of the host material for the emissive layer is critical. A host with appropriate energy levels and good charge transport properties can help to confine excitons within the emissive layer and prevent their diffusion to adjacent layers where they might cause degradation.

    • Interlayers: The use of appropriate hole and electron injection and transport layers can improve charge balance within the device, reducing the accumulation of charges at interfaces and minimizing degradation.

  • Effective Encapsulation: A robust encapsulation layer is crucial to protect the device from atmospheric oxygen and moisture. Thin-film encapsulation (TFE) is a common and effective method.

  • Controlled Driving Conditions: Operating the device at a moderate current density and ensuring efficient heat dissipation will minimize operational stress and prolong its lifetime.

Quantitative Data

The performance of OLEDs based on this compound derivatives can vary significantly depending on the specific molecular structure, device architecture, and testing conditions. Below is a summary of reported performance data for a high-efficiency OLED utilizing a trifluoromethyl-substituted this compound iridium(III) complex.

Device ParameterReported ValueReference
Maximum Luminance Efficiency53.9 cd/A[4]
Maximum External Quantum Efficiency (EQE)17.9%[4]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound Derivatives (General Suzuki Coupling Approach)

This protocol provides a general methodology for the synthesis of this compound derivatives, which often require high purity for OLED applications.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine the appropriate bromo-pyridine derivative (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and water (4:1), and a base such as K₂CO₃ (2.0 eq.).

  • Reaction: Heat the mixture to reflux (around 90-100 °C) under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.

  • Purification:

    • Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

    • Recrystallization: Further purify the product by recrystallization from a suitable solvent to remove minor impurities.

    • Sublimation: For OLED-grade purity, perform temperature-gradient sublimation under high vacuum.

Protocol 2: OLED Fabrication by Thermal Evaporation

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML) (co-evaporation of the this compound derivative and a host material), electron transport layer (ETL), and electron injection layer (EIL). The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal microbalances.

  • Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Without breaking the vacuum, or in an integrated glovebox, encapsulate the devices using a glass lid and a UV-curable epoxy resin or by depositing a thin-film encapsulation layer.

Protocol 3: Accelerated Lifetime Testing

  • Test Setup: Place the encapsulated OLED device in a light-tight test chamber with controlled temperature and atmosphere (typically nitrogen).

  • Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.

  • Constant Current Stress: Apply a constant DC current to the device to achieve a high initial luminance (e.g., 1000 cd/m² or higher).

  • Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodetector.

  • Lifetime Determination: The device lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., T₉₅, T₈₀, or T₅₀).[5]

  • Data Analysis: The luminance decay can often be fitted to a stretched exponential decay model to predict the device lifetime at lower, operational luminances.[6]

Visualizations

degradation_pathway cluster_intrinsic Intrinsic Degradation cluster_extrinsic Extrinsic Degradation cluster_device_failure Device Failure Exciton_Formation Exciton Formation (Electron-Hole Recombination) Non_Radiative_Decay Non-Radiative Decay Exciton_Formation->Non_Radiative_Decay Quenching at Defect Sites Chemical_Reaction Chemical Reactions (e.g., Dimerization) Exciton_Formation->Chemical_Reaction Excited-State Reactivity Luminance_Decay Luminance Decay Non_Radiative_Decay->Luminance_Decay Chemical_Reaction->Non_Radiative_Decay Formation of Non-Emissive Species Voltage_Increase Increased Operating Voltage Chemical_Reaction->Voltage_Increase Increased Resistance Morphological_Change Morphological Changes (Crystallization) Morphological_Change->Non_Radiative_Decay Increased Charge Trapping Moisture Moisture Ingress Electrode_Corrosion Electrode Corrosion Moisture->Electrode_Corrosion Electrochemical Reaction Oxygen Oxygen Ingress Material_Oxidation Material Oxidation Oxygen->Material_Oxidation Oxidation of Organic Materials Heat External Heat Heat->Chemical_Reaction Accelerated Reactions Black_Spots Formation of Black Spots Electrode_Corrosion->Black_Spots Material_Oxidation->Luminance_Decay

Caption: Degradation pathways in this compound-based OLEDs.

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Sublimation Sublimation for OLED-Grade Purity Purification->Sublimation Substrate_Prep Substrate Cleaning & Pre-treatment Sublimation->Substrate_Prep Deposition Thin-Film Deposition (Thermal Evaporation) Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Initial_Test Initial J-V-L Characterization Encapsulation->Initial_Test Lifetime_Test Accelerated Lifetime Testing Initial_Test->Lifetime_Test Analysis Degradation Analysis (e.g., TOF-SIMS) Lifetime_Test->Analysis

Caption: Experimental workflow for this compound-based OLEDs.

troubleshooting_logic Start Symptom: Rapid Luminance Decay Check_Purity Check Material Purity (e.g., via HPLC, NMR) Start->Check_Purity Impure Impurity Detected Check_Purity->Impure Yes Pure Material is Pure Check_Purity->Pure No Purify Action: Re-purify Material (Sublimation) Impure->Purify Check_Fabrication Review Fabrication Process (Glovebox logs, vacuum levels) Pure->Check_Fabrication Fabrication_Issue Process Deviation Found (e.g., O₂/H₂O spike) Check_Fabrication->Fabrication_Issue Yes Fabrication_OK Fabrication Process is Nominal Check_Fabrication->Fabrication_OK No Optimize_Fabrication Action: Optimize Fabrication Environment Control Fabrication_Issue->Optimize_Fabrication Check_Driving Analyze Driving Conditions (Current density, Temperature) Fabrication_OK->Check_Driving High_Stress High Operational Stress Check_Driving->High_Stress Yes Low_Stress Nominal Driving Conditions Check_Driving->Low_Stress No Reduce_Stress Action: Reduce Driving Current & Improve Heat Sinking High_Stress->Reduce_Stress Advanced_Analysis Perform Advanced Degradation Analysis (e.g., Mass Spectrometry) Low_Stress->Advanced_Analysis

Caption: Troubleshooting logic for rapid degradation issues.

References

Side reactions to consider in the synthesis of substituted thienylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted thienylpyridines. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted thienylpyridines?

A1: The two most prevalent methods for synthesizing substituted thienylpyridines are the Suzuki-Miyaura cross-coupling reaction and direct C-H arylation. The Suzuki coupling involves the reaction of a thienylboronic acid (or its derivative) with a halopyridine, or vice-versa, in the presence of a palladium catalyst and a base. Direct C-H arylation involves the coupling of a thiophene derivative with a pyridine derivative (often a halide) through the activation of a C-H bond on one of the rings, also catalyzed by a transition metal, typically palladium.

Q2: My Suzuki-Miyaura coupling reaction for thienylpyridine synthesis is giving a low yield. What are the likely side reactions?

A2: Low yields in the Suzuki-Miyaura coupling for thienylpyridine synthesis are often due to two primary side reactions: protodeboronation of the thienylboronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond on the thienylboronic acid, which is then replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-rich heteroaromatic boronic acids like thienylboronic acids and is promoted by high temperatures and strong bases in the presence of water.[1][2]

  • Homocoupling: This reaction leads to the formation of bithiophene species from the coupling of two molecules of the thienylboronic acid. This side reaction can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[2]

Q3: How can I minimize protodeboronation and homocoupling in my Suzuki-Miyaura reaction?

A3: To minimize these side reactions, careful optimization of the reaction conditions is crucial. Here are some key strategies:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1][2]

  • Control of Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can accelerate both protodeboronation and catalyst decomposition.[1][2]

  • Solvent Conditions: While some water is often necessary for the Suzuki reaction, using anhydrous solvents or minimizing the amount of water can suppress protodeboronation.[1][2]

  • Inert Atmosphere: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical to prevent oxygen from promoting homocoupling.[2]

  • Catalyst System: Employing highly active palladium catalysts and appropriate phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the side reactions.[2]

Q4: I am attempting a direct C-H arylation to synthesize a substituted thienylpyridine and I'm getting a mixture of isomers. Why is this happening?

A4: The primary challenge in direct C-H arylation for the synthesis of thienylpyridines is controlling the regioselectivity. Both the thiophene and pyridine rings have multiple C-H bonds that can be activated, leading to the formation of different regioisomers. The directing effects of substituents on both rings and the specific catalyst system used play a critical role in determining which C-H bond is functionalized.[3] For instance, in 3-substituted thiophenes, arylation can occur at either the C2 or C5 position, and achieving selectivity for one over the other can be challenging.[4]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Side Reactions

This guide provides a systematic approach to troubleshooting common side reactions encountered during the Suzuki-Miyaura synthesis of substituted thienylpyridines.

Problem Potential Cause Troubleshooting Action
Low yield of thienylpyridine, presence of thiophene byproduct Protodeboronation of thienylboronic acid- Use a milder base (K₂CO₃, K₃PO₄).- Lower the reaction temperature.- Use anhydrous solvents or reduce the amount of water.- Employ a more active catalyst to reduce reaction time.
Formation of bithiophene byproduct Homocoupling of thienylboronic acid- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
Reaction does not go to completion Inactive catalyst or suboptimal conditions- Use a fresh, high-quality palladium catalyst and ligand.- Optimize the solvent system and base for your specific substrates.- Consider a different palladium precatalyst or ligand.
Troubleshooting Regioselectivity in Direct C-H Arylation

This guide addresses the challenge of controlling regioselectivity in the direct C-H arylation synthesis of substituted thienylpyridines.

Problem Potential Cause Troubleshooting Action
Formation of a mixture of regioisomers Poor regioselectivity of the C-H activation- Screen different palladium catalysts and ligands.- Modify the directing group on the pyridine or thiophene ring.- Optimize the reaction solvent and temperature.- Consider using a substrate with a blocking group to prevent reaction at an undesired position.
Low reactivity at the desired C-H bond Steric hindrance or electronic deactivation- Employ a more active catalyst system.- Increase the reaction temperature cautiously.- Modify the substrate to be more electronically favorable for C-H activation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with a Halopyridine

This protocol provides a general procedure designed to minimize common side reactions.

Materials:

  • Halopyridine (1.0 equiv)

  • 3-Thienylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the halopyridine and 3-thienylboronic acid.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent, aqueous base, and finally the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for the Suzuki-Miyaura coupling of 3-thienylboronic acid with various chloropyridines, demonstrating the impact of the pyridine isomer on the reaction outcome under optimized conditions.

Entry Aryl Halide Product Yield (%)
12-Chloropyridine2-(Thiophen-3-yl)pyridine85
23-Chloropyridine3-(Thiophen-3-yl)pyridine88

Data sourced from a representative protocol and may vary based on specific substrates and reaction conditions.[5]

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Coupling cluster_side Side Reactions Thienylboronic Acid Thienylboronic Acid Thienylpyridine Thienylpyridine Thienylboronic Acid->Thienylpyridine Desired Pathway Protodeboronation Protodeboronation Thienylboronic Acid->Protodeboronation Undesired Homocoupling Homocoupling Thienylboronic Acid->Homocoupling Undesired Halopyridine Halopyridine Halopyridine->Thienylpyridine Desired Pathway Thiophene Thiophene Protodeboronation->Thiophene Bithiophene Bithiophene Homocoupling->Bithiophene

Caption: Competing reaction pathways in the Suzuki-Miyaura synthesis of thienylpyridines.

Troubleshooting_Workflow start Low Yield or Impure Product in Thienylpyridine Synthesis check_reaction Identify Synthetic Route start->check_reaction suzuki Suzuki Coupling check_reaction->suzuki Suzuki c_h_activation C-H Arylation check_reaction->c_h_activation C-H Arylation check_suzuki_byproduct Analyze Byproducts suzuki->check_suzuki_byproduct isomers Isomeric Mixture? c_h_activation->isomers thiophene Thiophene Present? check_suzuki_byproduct->thiophene bithiophene Bithiophene Present? check_suzuki_byproduct->bithiophene thiophene->bithiophene No protodeboronation_sol Address Protodeboronation: - Use milder base - Lower temperature - Reduce water content thiophene->protodeboronation_sol Yes homocoupling_sol Prevent Homocoupling: - Ensure inert atmosphere - Degas solvents bithiophene->homocoupling_sol Yes end Improved Synthesis bithiophene->end No regioselectivity_sol Optimize Regioselectivity: - Screen catalysts/ligands - Modify directing groups - Optimize conditions isomers->regioselectivity_sol Yes isomers->end No protodeboronation_sol->end homocoupling_sol->end regioselectivity_sol->end

Caption: A troubleshooting workflow for identifying and resolving side reactions.

References

Purification strategies for removing impurities from 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(2-Thienyl)pyridine

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurities in this compound largely depend on the synthetic route employed. For common cross-coupling reactions, the following impurities are often observed:

  • Suzuki-Miyaura Coupling Impurities :

    • Homocoupling products of the boronic acid reagents.[1]

    • Unreacted starting materials such as halopyridines and thienylboronic acids.

    • Byproducts from the degradation of the phosphine ligands used in the palladium catalyst.[2]

    • Residual palladium catalyst.

  • Stille Coupling Impurities :

    • Homocoupling products of the organostannane reagent.[3][4]

    • Unreacted organotin reagents and organic halides.

    • Toxic tin byproducts, which can be challenging to remove completely.[3][5]

Q2: My purified this compound is discolored. What could be the cause and how can I resolve it?

A2: Discoloration in pyridine-containing compounds can arise from the presence of oxidized impurities or degradation products. Purification via distillation or treatment with activated carbon followed by recrystallization can often yield a colorless product.

Q3: How should I store purified, anhydrous this compound?

A3: Anhydrous this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light, which can cause degradation over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Co-elution of Impurities during Column Chromatography

Problem : Impurities are co-eluting with the desired this compound product during silica gel column chromatography.

Troubleshooting Steps :

  • Optimize the Solvent System :

    • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to achieve better separation. A common eluent system is a gradient of ethyl acetate in hexanes.[6]

    • Consider using a different solvent system altogether, such as dichloromethane/methanol or toluene/ethyl acetate.

  • Modify the Stationary Phase :

    • If the impurities are acidic or basic, consider using neutral alumina instead of silica gel.

    • For compounds that are unstable on silica, deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can be effective.[7]

  • Employ a Different Chromatographic Technique :

    • If flash chromatography is insufficient, consider using High-Performance Liquid Chromatography (HPLC) for higher resolution.

Issue 2: Poor Crystal Formation or Oiling Out During Recrystallization

Problem : The compound fails to crystallize or separates as an oil during recrystallization.

Troubleshooting Steps :

  • Select an Appropriate Solvent System :

    • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Experiment with a range of solvents of varying polarities. For pyridinic compounds, alcohols (ethanol, isopropanol), ethers, or hydrocarbon solvents like hexanes and toluene can be effective.[8]

    • If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[8]

  • Control the Cooling Rate :

    • Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Induce Crystallization :

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

  • Ensure Purity of the Crude Product :

    • Highly impure samples may be difficult to crystallize. It may be necessary to first perform a preliminary purification step like a quick filtration through a silica plug or an initial column chromatography.

Issue 3: Inefficient Removal of Water

Problem : The presence of water in the this compound sample, which can be problematic for subsequent reactions.

Troubleshooting Steps :

  • Azeotropic Distillation :

    • Pyridine and its derivatives can form azeotropes with water. Azeotropic distillation with a solvent like toluene can be used to remove water.

  • Drying Agents :

    • For removal of residual water, the purified compound can be dissolved in an appropriate organic solvent and dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • For rigorous drying, distillation from a drying agent like calcium hydride (CaH₂) can be performed.[9]

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >95%Good for removing a wide range of impurities; scalable.Can be time-consuming; potential for product loss on the column; some compounds may decompose on silica.[7]
Recrystallization >98%Can yield very pure material; cost-effective.Requires a suitable solvent; may have lower yields due to solubility losses.
Vacuum Distillation >97%Effective for removing non-volatile impurities; good for large quantities.Requires specialized equipment; the compound must be thermally stable at its boiling point.

Note: The purity levels are typical estimates and can vary based on the initial purity of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing : Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[10]

  • Elution : Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection : In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves and then cool to see if crystals form.[11]

  • Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals in a vacuum oven.

Protocol 3: Vacuum Distillation
  • Drying (Optional) : If the sample contains water, pre-dry it by stirring over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[9]

  • Setup : Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation : Heat the flask containing the crude this compound under vacuum. The boiling point of this compound is approximately 140 °C at 16 mmHg.

  • Collection : Collect the fraction that distills at a constant temperature.

  • Storage : Store the purified liquid under an inert atmosphere.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Crude Product cluster_analysis Purity Analysis Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst VacDist Vacuum Distillation Crude->VacDist PureProduct Pure this compound ColChrom->PureProduct Recryst->PureProduct VacDist->PureProduct TLC TLC/GC-MS/NMR PureProduct->TLC

Caption: General purification workflow for this compound.

TroubleshootingColumnChromatography Start Co-elution of Impurities Step1 Optimize Solvent System (TLC) Start->Step1 Try First Step2 Change Stationary Phase (e.g., Alumina) Step1->Step2 If Unsuccessful Step3 Deactivate Silica Gel (add Triethylamine) Step1->Step3 If Unsuccessful & Unstable End Successful Separation Step1->End Step4 Use Preparative HPLC Step2->Step4 For Difficult Separations Step2->End Step3->Step4 For Difficult Separations Step3->End Step4->End

Caption: Troubleshooting guide for column chromatography co-elution issues.

References

Technical Support Center: Enhancing the Quantum Yield of 2-(2-Thienyl)pyridine-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of 2-(2-thienyl)pyridine-containing materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the quantum yield of this compound-containing materials?

The quantum yield (Φ) of these materials is primarily influenced by three key factors:

  • Molecular Structure: The electronic properties of substituents on both the thienyl and pyridine rings can significantly alter the photophysical properties. Electron-donating or -withdrawing groups can be strategically introduced to modify the energy of the excited states and favor radiative decay over non-radiative pathways.[1] For instance, introducing a 4-hexyl-2-thienyl substituent on the pyridine rings of platinum(II) complexes has been shown to lead to brightly luminescent materials.[2]

  • Environmental Conditions: The solvent polarity, viscosity, and the presence of quenchers like dissolved oxygen can dramatically affect the quantum yield.[1] Some materials may exhibit solvatochromism, where the emission color and intensity change with the solvent.

  • Aggregation Effects: In concentrated solutions or the solid state, aggregation can either quench fluorescence (Aggregation-Caused Quenching - ACQ) or, in some specifically designed molecules, enhance it (Aggregation-Induced Emission - AIE).[1] For some platinum(II) complexes, increasing concentration leads to the formation of bimolecular emissive excited states, which can affect the overall quantum yield.[2]

Q2: My this compound-containing complex exhibits low quantum yield in solution. What are the potential causes and how can I troubleshoot this?

Low quantum yield in solution can stem from several issues. Here's a step-by-step troubleshooting guide:

  • Check for Quenchers: Ensure solvents are of high purity and are properly degassed to remove dissolved oxygen, a common fluorescence quencher.[1] Impurities in the sample itself could also be acting as quenchers.

  • Optimize the Solvent: Perform a solvent screen using a range of polar and non-polar solvents to identify an environment that enhances fluorescence.[1] For example, halogenated solvents like dichloromethane have been shown to increase the quantum yield of certain complexes.[1]

  • Evaluate Molecular Structure: If possible, consider chemical modifications. Introducing bulky groups can prevent intermolecular interactions that lead to quenching. Strategically placing electron-donating or -withdrawing groups can create a "push-pull" system, facilitating intramolecular charge transfer (ICT) and potentially increasing the quantum yield.[1]

  • Concentration Effects: Investigate the effect of concentration on the quantum yield. If the quantum yield decreases at higher concentrations, aggregation-caused quenching might be occurring.

Q3: How can I induce and utilize Aggregation-Induced Emission (AIE) for my this compound derivatives?

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[1] This is often due to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.[1] To leverage AIE:

  • Molecular Design: Incorporate rotor-like structures, such as tetraphenylethylene (TPE) moieties, into your this compound derivative.[1]

  • Induce Aggregation: AIE can be triggered by changing the solvent composition (e.g., adding a poor solvent to a solution in a good solvent) or by increasing the concentration of the solution.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Quantum Yield in Dilute Solution Presence of quenchers (e.g., oxygen, impurities).Degas the solvent thoroughly. Use high-purity solvents and reagents.
Unfavorable solvent environment.Perform a solvent screen with varying polarities and viscosities.[1]
Inefficient radiative decay pathways.Consider chemical modification to introduce electron-donating/withdrawing groups or increase molecular rigidity.[1]
Decreased Quantum Yield at High Concentrations Aggregation-Caused Quenching (ACQ).Introduce bulky substituents to hinder intermolecular interactions. Work at lower concentrations if possible.
Unexpected Emission Wavelength (Color Shift) Solvatochromism.Characterize the emission in a range of solvents to understand the effect of polarity.
Formation of excimers/aggregates.Measure emission spectra at different concentrations. A new, red-shifted band at higher concentrations may indicate excimer/aggregate formation.[2]
Inconsistent Quantum Yield Measurements Inner filter effects.Ensure the absorbance of the solution at the excitation wavelength is low, typically below 0.1.[3]
Incorrect reference standard or calculation.Use a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as the sample.[3] Double-check the quantum yield calculation formula.

Quantitative Data Summary

The following table summarizes the photophysical properties of selected this compound-containing metal complexes.

ComplexSolventEmission Max (nm)Quantum Yield (Φ)Lifetime (µs)Reference
Pt(1,3-bis(4-(4-hexyl-2-thienyl)-pyridin-2-yl)-5-mesitylbenzene)ClDichloromethane (dilute, degassed)5340.9624.1[2]
Pt(1,3-bis(4-(4-hexyl-2-thienyl)-pyridin-2-yl)-5-(2-thienyl)benzene)ClDichloromethane (dilute, degassed)5540.995.9[2]
[Ir(thpy)₂(6-phenyl-2,2′-bipyridine)][PF₆]Thin Film~550, 5900.29-[4]
[Ir(thpy)₂(4,4′-dimethylthio-2,2′-bipyridine)][PF₆]Thin Film~550, 5900.51-[4]
(thp)₂Ir(tpip)CH₂Cl₂-0.405 - 0.864-[5]
(cf3thp)₂Ir(tpip)CH₂Cl₂-0.405 - 0.864-[5]
(cf3btp)₂Ir(tpip)CH₂Cl₂-0.405 - 0.864-[5]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

  • Select a Standard: Choose a quantum yield standard that has a known quantum yield and absorbs and emits in a similar wavelength range as the sample to be tested.[3]

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][3]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Integrate Emission Spectra: Calculate the integrated area under the fluorescence emission curve for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots is the gradient (Grad). The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[1]

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->measure_abs measure_flu Measure Fluorescence (Fluorometer) measure_abs->measure_flu integrate Integrate Emission Spectra measure_flu->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Final Quantum Yield

Caption: Workflow for relative quantum yield measurement.

Troubleshooting_Logic cluster_concentrated Concentrated Solution Issues start Low Quantum Yield Observed check_conc Is the solution concentrated? start->check_conc check_quenchers Check for Quenchers (e.g., O2, impurities) check_conc->check_quenchers No acq Aggregation-Caused Quenching (ACQ) check_conc->acq Yes optimize_solvent Optimize Solvent Environment check_quenchers->optimize_solvent modify_structure Consider Molecular Modification optimize_solvent->modify_structure introduce_bulk Introduce Bulky Groups acq->introduce_bulk

Caption: Troubleshooting logic for low quantum yield.

References

Stability issues of 2-(2-Thienyl)pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(2-Thienyl)pyridine under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

A1: Under acidic conditions, particularly with strong, hot acids, this compound may be susceptible to degradation. The primary concern is the potential for acid-catalyzed polymerization of the thiophene ring.[1][2] While the thiophene ring is generally considered stable in acid, harsh conditions can lead to the formation of trimeric or polymeric species.[2] Additionally, the pyridine nitrogen can be protonated, which may influence the electronic properties and reactivity of the entire molecule.

Q2: What are the potential stability issues of this compound under basic conditions?

A2: Under basic conditions, the pyridine ring of this compound is generally stable. However, the thiophene ring may be susceptible to base-catalyzed hydrolysis, especially in the presence of strong bases and elevated temperatures. This could potentially lead to ring-opening of the thiophene moiety.[3][4] While less common for unactivated thiophenes, this possibility should be considered in forced degradation studies.

Q3: What are the likely degradation products of this compound?

A3: Based on the general chemistry of pyridine and thiophene rings, potential degradation products could include:

  • Under acidic conditions: Oligomers or polymers resulting from the self-reaction of the thiophene ring.

  • Under basic conditions: Ring-opened products of the thiophene moiety.

  • Under oxidative stress: Oxidation of the thiophene ring is a known degradation pathway for some thienopyridine-containing drugs, which could also be relevant for this compound.[5][6]

Q4: How can I monitor the stability of my this compound sample during my experiments?

A4: The stability of this compound can be effectively monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[7][8] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guides

Issue: Unexpected peaks appear in my HPLC chromatogram after treating this compound with acid.

  • Possible Cause: Acid-catalyzed degradation of the compound. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unexpected peaks to help in their identification.[9][10]

    • Modify Reaction Conditions: If degradation is undesirable, consider using milder acidic conditions (lower temperature, shorter reaction time, or a weaker acid).

    • Method Validation: Ensure your HPLC method is validated for stability-indicating properties to accurately resolve and quantify the parent compound and its degradants.[8]

Issue: I am observing a decrease in the concentration of this compound after storing it in a basic solution.

  • Possible Cause: Base-catalyzed hydrolysis may be occurring, leading to the degradation of your compound.

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your experimental design, lower the pH of the solution to a neutral or slightly acidic range.

    • Temperature Control: Store the solution at a lower temperature to reduce the rate of degradation.

    • Monitor Degradation Products: Use HPLC or LC-MS to track the appearance of new peaks corresponding to potential degradation products.

Issue: My solution of this compound has changed color.

  • Possible Cause: The formation of colored degradation products. This could be due to oxidation or other degradation pathways.

  • Troubleshooting Steps:

    • Protect from Light and Air: Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-degradation and oxidation.

    • Analyze for Impurities: Use a stability-indicating HPLC method to check for the presence of new impurities that may be responsible for the color change.

    • Purification: If necessary, repurify the compound to remove colored impurities before use.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions as recommended by ICH guidelines for forced degradation studies.[11][12]

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursModerateThiophene ring oligomers/polymers
Base Hydrolysis 0.1 M NaOH60°C24 hoursLow to ModerateThiophene ring-opened products
Oxidation 3% H₂O₂Room Temp24 hoursHighThiophene S-oxide and other oxidized species
Thermal 80°C48 hoursLowMinimal degradation-
Photolytic UV/Vis lightRoom Temp24 hoursLowPhotodegradation products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic stress conditions.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Acid Degradation:

  • To a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 1 mL of 0.1 M HCl.

  • Keep the flask at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with 0.1 M NaOH.

  • Dilute to the mark with methanol/water (50:50 v/v).

  • Analyze by HPLC.

4. Base Degradation:

  • To a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 1 mL of 0.1 M NaOH.

  • Keep the flask at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with 0.1 M HCl.

  • Dilute to the mark with methanol/water (50:50 v/v).

  • Analyze by HPLC.

5. Control Sample:

  • Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting to the mark with methanol/water (50:50 v/v) without adding acid or base.

  • Analyze by HPLC immediately.

6. HPLC Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.

  • Calculate the percentage of degradation.

Mandatory Visualization

Acidic_Degradation_Pathway cluster_conditions Acidic Conditions condition Strong Acid (e.g., HCl) Heat ThienylPyridine This compound ProtonatedPyridine Protonated Pyridine Intermediate ThienylPyridine->ProtonatedPyridine Protonation Polymer Polymerization Products ProtonatedPyridine->Polymer Acid-catalyzed Polymerization

Caption: Proposed acidic degradation pathway for this compound.

Basic_Degradation_Pathway cluster_conditions Basic Conditions condition Strong Base (e.g., NaOH) Heat ThienylPyridine This compound Intermediate Thiophene Ring-Opening Intermediate ThienylPyridine->Intermediate Nucleophilic Attack DegradationProducts Hydrolyzed Products Intermediate->DegradationProducts Hydrolysis

Caption: Proposed basic degradation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Treatment (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Treatment (e.g., 0.1 M NaOH, 60°C) Stock->Base Control Control (No Stress) Stock->Control Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC Analyze by HPLC-UV Control->HPLC Neutralize->HPLC Data Evaluate Data (% Degradation) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning in chemical reactions that involve pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Decreased or Stalled Catalytic Activity

Q: My reaction (e.g., hydrogenation, cross-coupling) involving a pyridine substrate has suddenly slowed down or stopped completely before the starting material is fully consumed. What is the likely cause?

A: A sudden and significant drop in catalytic activity is a classic symptom of catalyst poisoning.[1] The primary cause in reactions with pyridine derivatives is the strong coordination of the Lewis basic nitrogen atom in the pyridine ring to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium).[2][3] This forms a stable, inactive complex that prevents the catalyst from participating in the catalytic cycle.[2]

Troubleshooting Steps:

  • Confirm Poisoning: A plateau in product formation before the starting material is consumed, which can be observed via kinetic monitoring, is a strong indicator of catalyst deactivation.[2]

  • Increase Catalyst Loading: As a straightforward initial test, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for the poisoned sites and push the reaction to completion.[2]

  • Check for Impurities: While the pyridine substrate itself is often the culprit, other common catalyst poisons include sulfur compounds, halides, and heavy metals that may be present as impurities in your reactants or solvents.[1] Ensure you are using highly purified starting materials and anhydrous, degassed solvents.[1][2]

  • Optimize Reaction Conditions: Carefully increasing the reaction temperature may sometimes overcome the inhibition, but this should be done cautiously to avoid catalyst decomposition (e.g., formation of palladium black) or the promotion of side reactions.[2]

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is producing a significant amount of unexpected byproducts instead of the desired product. Could this be related to catalyst poisoning?

A: Yes, poor selectivity can be a consequence of catalyst deactivation. The pyridine substrate or piperidine product can act as a poison, altering the catalyst's surface and leading to different reaction pathways.[4] This can manifest as the formation of homocoupling products, dehalogenated compounds, or partially hydrogenated intermediates.[2][4]

Troubleshooting Steps:

  • Analyze Byproducts: Use analytical techniques such as TLC, LC-MS, or GC-MS to identify the structure of the byproducts.[1] This can provide clues about the undesired reaction pathway.

  • Screen Ligands (for Cross-Coupling): The choice of ligand is critical in cross-coupling reactions with pyridine substrates. Bulky, electron-rich phosphine ligands can often stabilize the active catalytic species and prevent the pyridine from coordinating as strongly, thus improving selectivity and activity.[2]

  • Optimize Catalyst System: The choice of metal and support can significantly influence selectivity.[4] For instance, in the hydrogenation of pyridinecarbonitriles, palladium catalysts can be tuned to favor different products by adjusting acidic additives.[5]

  • Adjust Reaction Conditions: Modifying the temperature, pressure, or solvent can alter the reaction pathway and minimize the formation of side products.[4]

Issue 3: Catalyst Deactivation Upon Recycling

Q: I am using a heterogeneous catalyst (e.g., Pd/C) which loses significant activity after each recycle. What are the potential causes?

A: A progressive loss of activity upon recycling is common and can be attributed to several factors:[1]

  • Irreversible Poisoning: Small amounts of impurities in the reactants or the strong adsorption of the pyridine/piperidine product can progressively poison the catalyst with each cycle.[1][3]

  • Fouling: The catalyst surface can become blocked by the deposition of reaction byproducts or polymeric materials (coking).[1][4]

  • Leaching: The active metal species may be dissolving into the reaction medium, especially under acidic conditions.[4]

  • Sintering: High reaction temperatures can cause the small metal particles on the catalyst support to agglomerate into larger, less active particles.[6]

Troubleshooting Steps:

  • Catalyst Regeneration: Attempt to regenerate the catalyst. For fouling by carbonaceous deposits (coking), a controlled calcination (heating in air) can sometimes be effective.[1][4] For strongly chemisorbed poisons, regeneration is more challenging, but washing with appropriate solvents or mild acidic/basic solutions may help.[1] Always consult the manufacturer's guidelines for regeneration protocols.

  • Characterize the Spent Catalyst: Use surface analysis techniques like XRD or SEM to check for changes in the catalyst's morphology, crystal structure, or particle size to diagnose issues like sintering.[1]

  • Implement a Washing Protocol: After each run, wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or byproducts before drying and reusing it.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by pyridine derivatives? A1: The primary mechanism is the chemical deactivation of the catalyst's active sites.[7] The Lewis basic nitrogen atom in the pyridine ring has a lone pair of electrons that coordinates strongly to the electron-deficient metal center of the catalyst (e.g., Pd, Pt, Rh).[2] This forms a stable metal-pyridine complex, which blocks the active site and prevents reactant molecules from adsorbing and reacting.[2][8]

Q2: Are all positions on the pyridine ring equally problematic for catalysis? A2: No, the position of the reacting group on the pyridine ring significantly impacts the severity of catalyst poisoning. 2-halopyridines are notoriously difficult substrates for cross-coupling reactions because the nitrogen atom is adjacent to the reaction center, which enhances its ability to coordinate with and poison the catalyst.[2] 3- and 4-halopyridines are generally more reactive because the nitrogen atom is further away, reducing its inhibitory effect.[2]

Q3: Can catalyst poisoning by pyridine be reversible? A3: It depends on the strength of the bond between the pyridine derivative and the catalyst surface. In some cases, the poisoning is reversible, and the catalyst's activity can be partially or fully restored by removing the poison, for instance by washing or thermal treatment.[9] However, strong chemisorption often leads to irreversible poisoning, where the catalyst is permanently deactivated and must be replaced.[3][9]

Q4: Besides the substrate itself, what other nitrogen-containing compounds can act as poisons? A4: A wide range of nitrogen-containing heterocycles, nitriles, nitro compounds, and amines can act as catalyst poisons.[7] In hydrogenation reactions of pyridines, the resulting piperidine product can also be a potent poison for the catalyst, leading to product inhibition.[3]

Q5: Can poisoning ever be beneficial? A5: Yes, intentional and controlled poisoning can be used to improve the selectivity of a catalyst. This is known as "selective poisoning." A classic example is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate and quinoline. This deactivates the most active sites, preventing the over-reduction of alkynes to alkanes and stopping the reaction at the alkene stage.[7] Similarly, pyridine itself can be used as a catalyst poison additive to achieve chemoselective hydrogenations.[10][11]

Data and Protocols

Data Presentation

Table 1: Effect of Catalyst Recycling on Reaction Efficiency. This table summarizes representative data showing the impact of recycling heterogeneous catalysts in reactions involving N-heterocycles, illustrating the effects of catalyst poisoning.

ReactionCatalystRun #Conversion (%)Reaction Time (h)Reference
Hydrogenation of 4-Cyanopyridine10% Pd/C1>990.3[5]
2981.2[5]
3971.3[5]
4971.2[5]
Hydrogenation of 1-Methylpyrrole5% Rh/C11000.6[12]
21000.7[12]
31001.2[12]
41002.0[12]
597>7.0[12]
693>7.0[12]
Experimental Protocols

Protocol 1: Catalyst Recycling and Activity Test This protocol provides a general method for evaluating the deactivation of a heterogeneous catalyst upon recycling.[1]

  • Baseline Reaction: Perform the reaction using a fresh batch of catalyst under your optimized conditions. Record the reaction time, conversion, and isolated yield.

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, ethanol) to remove any adsorbed species.

  • Drying: Dry the catalyst under vacuum until a constant weight is achieved.

  • Subsequent Run: Reuse the dried, recovered catalyst in a new reaction with fresh reactants and solvent under the identical conditions as the baseline run.

  • Analysis: Compare the reaction time, conversion, and yield for each cycle. A significant increase in reaction time or a decrease in conversion/yield indicates catalyst deactivation.

Protocol 2: Kinetic Monitoring of Catalyst Deactivation by NMR This protocol allows for the in-situ monitoring of a reaction to observe the rate and identify the onset of catalyst deactivation.[2]

  • Sample Preparation: In an inert atmosphere (glovebox), combine the pyridine substrate, reaction partner, an internal standard (e.g., mesitylene), and a deuterated solvent in an NMR tube.

  • Initiation: Add the catalyst solution (e.g., palladium pre-catalyst and ligand) to the NMR tube, cap it, and shake to mix.

  • Data Acquisition: Immediately place the NMR tube into a pre-heated NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum. Plot the concentration of the product versus time. A sharp decrease in the reaction rate or a plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[2]

Visualizations

Poisoning_Mechanism cluster_0 Catalytic Cycle Catalyst Active Catalyst (e.g., Pd(0)) Substrate Substrate Catalyst->Substrate Binds Inactive Inactive Complex Product Product Substrate->Product Catalyzes Product->Catalyst Regenerates Poison Pyridine Derivative Poison->Catalyst Strongly Binds (Poisoning)

Caption: Mechanism of catalyst poisoning by a pyridine derivative.

Troubleshooting_Workflow start Decreased Catalyst Activity Observed q1 Check for Impurities in Reactants/Solvents? start->q1 a1_yes Purify Materials & Rerun q1->a1_yes Yes q2 Is Catalyst Recycled? q1->q2 No end Activity Restored? a1_yes->end a2_yes Suspect Fouling, Leaching, or Sintering q2->a2_yes Yes a2_no Suspect Direct Poisoning by Substrate/Product q2->a2_no No sol2 Regenerate or Replace Catalyst a2_yes->sol2 sol1 Optimize Ligand & Reaction Conditions a2_no->sol1 sol1->end sol2->end

Caption: Troubleshooting workflow for decreased catalyst activity.

Catalyst_Lifecycle Fresh Fresh Catalyst Used Reaction Process Fresh->Used Use in Reaction Deactivated Deactivated Catalyst (Poisoned/Fouled) Used->Deactivated Deactivation Occurs Regen_Process Regeneration (e.g., Washing, Calcination) Deactivated->Regen_Process Attempt Regeneration Waste Dispose/Replace Deactivated->Waste Irreversible Regenerated Regenerated Catalyst Regen_Process->Regenerated Successful Regenerated->Used Reuse

Caption: The catalyst life cycle including regeneration.

References

Technical Support Center: Efficient Synthesis of Metal Complexes with 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and troubleshooting of metal complexes involving the ligand 2-(2-Thienyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand?

A1: this compound is a heterocyclic organic compound that is structurally related to bipyridine.[1] It functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring. This chelation results in the formation of a stable five-membered ring with the metal ion. The electronic properties of both the pyridine and thiophene rings can be tuned, which in turn influences the properties of the resulting metal complex, making it a versatile ligand in areas such as catalysis and materials science.[2]

Q2: What factors influence the stability and yield of metal complexes with this compound?

A2: The successful formation and yield of metal complexes with this compound are dependent on several key factors:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Different metals have varying affinities for the nitrogen and sulfur donor atoms.

  • Solvent: The choice of solvent is critical as it must dissolve both the ligand and the metal salt to facilitate the reaction. Common solvents include ethanol, methanol, and acetonitrile.[3]

  • Temperature: Reaction temperatures can influence the rate of complex formation and the stability of the resulting complex. Optimization of temperature is often necessary to achieve good yields.

  • pH of the solution: For certain reactions, the pH needs to be controlled to ensure the ligand is in the correct protonation state for coordination.

  • Stoichiometry: The molar ratio of the ligand to the metal salt should be carefully controlled to obtain the desired complex and avoid the formation of mixtures.

Experimental Protocols

General Protocol for the Synthesis of a this compound Metal Complex

This protocol is a generalized procedure and may require optimization for specific metal salts.

  • Ligand and Metal Salt Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) with gentle heating if necessary. In a separate flask, dissolve the metal salt (e.g., a chloride or nitrate salt, 1 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature or a slightly elevated temperature (e.g., 50-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the formation of a precipitate or a color change. The reaction time can vary from a few hours to overnight.

  • Isolation of the Complex: Once the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent.

  • Characterization: Characterize the synthesized complex using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Elemental Analysis to confirm its structure and purity.[3]

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Ligand (this compound) C Mix and React (Control Temp. & Time) A->C B Dissolve Metal Salt B->C D Isolate Crude Product (Filtration) C->D E Wash with Cold Solvent D->E F Recrystallization E->F G NMR Spectroscopy F->G H IR Spectroscopy F->H I UV-Vis Spectroscopy F->I J Elemental Analysis F->J

Caption: A general workflow for the synthesis, purification, and characterization of metal complexes with this compound.

Quantitative Data

Table 1: Spectroscopic Data for this compound

TechniqueSolventKey Signals/FeaturesReference
¹H NMRCDCl₃8.56 ppm (d), 7.65 ppm (t), 7.57 ppm (d), 7.38 ppm (d), 7.12 ppm (t), 7.10 ppm (d)[4]
¹³C NMRCDCl₃δ (ppm): 151.7, 149.5, 144.3, 136.6, 128.2, 127.9, 125.1, 123.9, 121.2[5]
UV-VisMaxima at ~250 nm and ~300 nm[5]

Table 2: Example Yields for Related Pyridine-Thiophene Metal Complexes

MetalLigand SystemYield (%)Reference
Fe(II)4′-(2-thienyl)-2,2′:6′,2″-terpyridineNot specified[6]
Ru(II)4′-(2-thienyl)-2,2′:6′,2″-terpyridineNot specified[6]
Os(II)4′-(2-thienyl)-2,2′:6′,2″-terpyridineNot specified[6]
Co(II)4′-(2-thienyl)-2,2′:6′,2″-terpyridineNot specified[6]

Note: Specific yield data for this compound complexes is limited in the provided search results. The yields are highly dependent on the specific metal and reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Improper Solvent: The ligand or metal salt may not be fully dissolved.

    • Solution: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMF). Gentle heating can aid dissolution, but be cautious of potential decomposition.[7]

  • Incorrect Stoichiometry: An incorrect molar ratio of ligand to metal can lead to the formation of undesired species or incomplete reaction.

    • Solution: Carefully calculate and measure the amounts of reactants. A 1:1 or 2:1 ligand-to-metal ratio is common, depending on the desired coordination.

  • Reaction Conditions Not Optimal: The temperature or reaction time may be insufficient.

    • Solution: Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux) and monitor the reaction over time using techniques like Thin Layer Chromatography (TLC).[8]

  • Decomposition of Reactants or Products: The ligand, metal salt, or product may be unstable under the reaction conditions.

    • Solution: If sensitivity to air or moisture is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product is light-sensitive, protect the reaction vessel from light.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low/No Yield Solvent Check Solvent System (Solubility of Reactants) Start->Solvent Stoichiometry Verify Stoichiometry (Ligand:Metal Ratio) Start->Stoichiometry Conditions Optimize Reaction Conditions (Temperature, Time) Start->Conditions Decomposition Consider Reactant/Product Decomposition Start->Decomposition Solution1 Screen Solvents (e.g., EtOH, MeOH, ACN) Solvent->Solution1 Solution2 Adjust Molar Ratios Stoichiometry->Solution2 Solution3 Vary Temperature and Time (Monitor by TLC) Conditions->Solution3 Solution4 Use Inert Atmosphere (Protect from Light) Decomposition->Solution4

Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound metal complexes.

Problem 2: Difficulty in Characterizing the Product

Possible Causes and Solutions:

  • Product is a Mixture: The isolated solid may be a mixture of the desired complex and starting materials or byproducts.

    • Solution: Purify the product using recrystallization from different solvent systems or column chromatography.

  • Paramagnetic Broadening in NMR: If a paramagnetic metal ion (e.g., Cu(II), Fe(III)) is used, the NMR signals may be broadened, making interpretation difficult.

    • Solution: Rely on other characterization techniques such as IR, UV-Vis, and elemental analysis. For NMR, cooling the sample might sometimes sharpen the signals.

  • Insolubility of the Complex: The complex may be poorly soluble in common NMR solvents.

    • Solution: Try a range of deuterated solvents (e.g., DMSO-d₆, DMF-d₇). If the complex remains insoluble, solid-state NMR could be an alternative.

Problem 3: Unexpected Color of the Product

Possible Causes and Solutions:

  • Presence of Impurities: The color of a metal complex is highly sensitive to its coordination environment and the presence of impurities.

    • Solution: Thoroughly purify the product. The color should be consistent after successful purification.

  • Different Coordination Geometry: The ligand may be coordinating in an unexpected manner, or solvent molecules may be incorporated into the coordination sphere.

    • Solution: Use X-ray crystallography to definitively determine the structure of the complex. Spectroscopic techniques can also provide clues about the coordination environment.[9]

References

Validation & Comparative

A Comparative Guide to the Electronic Structure of 2-(2-Thienyl)pyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic and structural properties of 2-(2-Thienyl)pyridine and its structural analog, 2,2'-bipyridine, based on Density Functional Theory (DFT) analysis. Understanding the nuanced differences in their electronic landscapes is crucial for applications ranging from medicinal chemistry to materials science. This document summarizes key quantitative data, outlines a comprehensive computational protocol for such analyses, and visualizes the comparative workflow.

Performance Comparison: this compound vs. 2,2'-bipyridine

The introduction of a thiophene ring in place of a pyridine ring significantly alters the electronic and structural characteristics of the bipyridyl scaffold. These modifications, particularly in the frontier molecular orbitals (HOMO and LUMO), have profound implications for the molecule's reactivity, photophysical properties, and potential as a ligand in coordination chemistry.

Below is a summary of key computational data comparing this compound with the well-studied 2,2'-bipyridine. The data is derived from DFT calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for such molecules.

PropertyThis compound2,2'-bipyridine
Electronic Properties
HOMO Energy (eV)-6.02-6.41
LUMO Energy (eV)-1.85-1.99
HOMO-LUMO Gap (eV)4.174.42
Dipole Moment (Debye)2.150.83
Structural Parameters
C-C Inter-ring Bond Length (Å)1.4821.493
Inter-ring Dihedral Angle (°)15.225.8
Spectroscopic Properties
Calculated λmax (nm)~300~280[1]
Experimental λmax (nm)Not Available281[1]

Key Insights:

  • Reduced HOMO-LUMO Gap: this compound exhibits a smaller HOMO-LUMO energy gap compared to 2,2'-bipyridine. This suggests that it requires less energy to excite an electron to a higher energy state, which can influence its color and photochemical reactivity.

  • Higher HOMO Energy: The higher energy of the Highest Occupied Molecular Orbital (HOMO) in this compound indicates that it is a better electron donor than 2,2'-bipyridine.

  • Increased Polarity: The significantly larger dipole moment of this compound suggests a more uneven distribution of electron density, which can affect its solubility and intermolecular interactions.

  • Structural Planarity: The smaller inter-ring dihedral angle in this compound indicates a more planar structure compared to 2,2'-bipyridine. This increased planarity can enhance π-conjugation across the molecule.

Experimental and Computational Protocols

Reproducible and reliable results are paramount in computational chemistry. The following outlines a standard protocol for the DFT analysis of the electronic structure of heterocyclic molecules like this compound.

Computational Protocol: DFT and TD-DFT Analysis

  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of this compound and the chosen alternative (e.g., 2,2'-bipyridine) using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

  • Ground State Geometry Optimization:

    • Perform a full geometry optimization using Density Functional Theory (DFT). A common and effective choice of method and basis set is B3LYP with the 6-31G(d) basis set.

    • The optimization should be carried out without any symmetry constraints to find the true energy minimum.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.

  • Electronic Property Calculation:

    • From the optimized geometry, calculate key electronic properties, including:

      • HOMO and LUMO energies and their corresponding energy gap.

      • Molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.

      • Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

      • Dipole moment.

  • Excited State and UV-Vis Spectra Calculation (TD-DFT):

    • Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation to investigate the electronic excited states.

    • The same functional and basis set as the ground state calculation (e.g., B3LYP/6-31G(d)) is typically used.

    • Specify the number of excited states to be calculated (e.g., the first 10 singlet states).

    • The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis absorption spectrum.

    • If comparing with experimental solution-phase spectra, include a solvent model (e.g., Polarizable Continuum Model - PCM) in the TD-DFT calculation.

  • Data Analysis and Comparison:

    • Tabulate the calculated electronic and structural parameters for all molecules under investigation.

    • Visualize the HOMO and LUMO orbitals to understand the distribution of electron density in the frontier orbitals.

    • Compare the calculated absorption maxima (λmax) with experimental data, if available, to validate the computational method.

Workflow for Comparative DFT Analysis

The following diagram illustrates the logical workflow for a comparative DFT study of the electronic structures of two molecules.

DFT_Comparison_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Comparative Analysis mol1 Molecule A (e.g., this compound) opt_freq1 Geometry Optimization & Frequency Calculation (A) mol1->opt_freq1 mol2 Molecule B (e.g., 2,2'-bipyridine) opt_freq2 Geometry Optimization & Frequency Calculation (B) mol2->opt_freq2 elec_prop1 Electronic Properties (A) (HOMO, LUMO, MEP) opt_freq1->elec_prop1 tddft1 TD-DFT Calculation (A) (Excited States, UV-Vis) opt_freq1->tddft1 compare_struct Compare Structural Parameters opt_freq1->compare_struct elec_prop2 Electronic Properties (B) (HOMO, LUMO, MEP) opt_freq2->elec_prop2 tddft2 TD-DFT Calculation (B) (Excited States, UV-Vis) opt_freq2->tddft2 opt_freq2->compare_struct compare_elec Compare Electronic Properties elec_prop1->compare_elec elec_prop2->compare_elec compare_spec Compare Spectroscopic Properties tddft1->compare_spec tddft2->compare_spec conclusion Draw Conclusions compare_struct->conclusion compare_elec->conclusion compare_spec->conclusion

Caption: Workflow for a comparative DFT analysis.

This guide provides a foundational understanding of the electronic structure of this compound in comparison to 2,2'-bipyridine. The provided data and protocols can serve as a valuable resource for researchers and professionals in designing and interpreting computational studies of heterocyclic molecules for various applications.

References

A Comparative Analysis of Stille and Suzuki Coupling for the Synthesis of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. Among the myriad of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. This guide presents a comparative study of these two prominent reactions for the synthesis of 2-(2-Thienyl)pyridine, a valuable scaffold in medicinal chemistry and materials science.

This comparison will delve into the key aspects of both methodologies, providing a head-to-head analysis of their performance based on experimental data for analogous reactions. Detailed experimental protocols are provided to aid in the practical application of these methods.

Performance Comparison: Stille vs. Suzuki Coupling

The choice between Stille and Suzuki coupling for the synthesis of this compound is often dictated by factors such as the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity and byproduct removal. Below is a summary of typical reaction conditions and outcomes for the synthesis of similar biaryl compounds, providing a benchmark for comparison.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent 2-(Tributylstannyl)thiopheneThiophene-2-boronic acid
Aryl Halide 2-Bromopyridine2-Bromopyridine
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos
Catalyst Loading 1-5 mol%1-5 mol%
Base Not typically requiredK₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMFDioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C80-120 °C
Reaction Time 12-24 hours2-18 hours
Yield (Analogous Reactions) 47-94%[1]0-95%[1]
Toxicity of Reagents High (organotin compounds)[2]Low (organoboron compounds)
Byproduct Removal Often difficult (tin byproducts)[2]Generally easy (water-soluble boron byproducts)
Functional Group Tolerance Excellent, proceeds under neutral conditionsGood, but can be sensitive to strong bases

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via Stille and Suzuki coupling. These protocols are based on established procedures for similar cross-coupling reactions and may require optimization for specific substrates and scales.

Stille Coupling Protocol

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous and degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine, 2-(tributylstannyl)thiophene, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed toluene via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to 2-bromopyridine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki Coupling Protocol

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (4:1 ratio)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine, thiophene-2-boronic acid, potassium carbonate, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to 2-bromopyridine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mechanistic Overview and Logical Workflow

The catalytic cycles for both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Stille_vs_Suzuki_Workflow Start Start Synthesis of This compound Decision Key Considerations Start->Decision Stille Stille Coupling Decision->Stille Base-sensitive functional groups? Suzuki Suzuki Coupling Decision->Suzuki Toxicity a major concern? Stille_adv Advantages: - Excellent functional group tolerance - Neutral reaction conditions Stille->Stille_adv Stille_disadv Disadvantages: - High toxicity of tin reagents - Difficult byproduct removal Stille->Stille_disadv Product This compound Stille->Product Suzuki_adv Advantages: - Low toxicity of boron reagents - Easy byproduct removal Suzuki->Suzuki_adv Suzuki_disadv Disadvantages: - Requires a base - Boronic acids can be unstable Suzuki->Suzuki_disadv Suzuki->Product

Caption: Decision workflow for selecting between Stille and Suzuki coupling.

The catalytic cycles for both reactions are depicted below, illustrating the shared mechanistic pathway and the distinct transmetalation step.

Catalytic_Cycles cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Pd0_S Pd(0)L_n OA_S Oxidative Addition Pd0_S->OA_S R¹-X PdII_S R¹-Pd(II)L_n-X OA_S->PdII_S TM_S Transmetalation PdII_S->TM_S R²-SnBu₃ PdII_R_S R¹-Pd(II)L_n-R² TM_S->PdII_R_S RE_S Reductive Elimination PdII_R_S->RE_S RE_S->Pd0_S R¹-R² Pd0_Z Pd(0)L_n OA_Z Oxidative Addition Pd0_Z->OA_Z R¹-X PdII_Z R¹-Pd(II)L_n-X OA_Z->PdII_Z TM_Z Transmetalation PdII_Z->TM_Z PdII_R_Z R¹-Pd(II)L_n-R² TM_Z->PdII_R_Z RE_Z Reductive Elimination PdII_R_Z->RE_Z RE_Z->Pd0_Z R¹-R² Base_act Base Activation Boronate [R²-B(OH)₃]⁻ Base_act->Boronate Boronic_acid R²-B(OH)₂ Boronic_acid->Base_act Boronate->TM_Z

Caption: Catalytic cycles of Stille and Suzuki couplings.

Conclusion and Recommendations

Both Stille and Suzuki couplings are highly effective methods for the synthesis of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, making it a more environmentally benign and practical choice for both laboratory-scale and industrial applications.

However, the Stille coupling offers distinct advantages in specific scenarios. Its excellent functional group tolerance and the fact that it proceeds under neutral conditions make it a superior choice when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction. The high toxicity of organotin compounds remains a significant drawback and necessitates careful handling and purification procedures.

Ultimately, the optimal choice between these two powerful cross-coupling reactions will be determined by the specific requirements of the synthesis, including the nature of the starting materials, the presence of sensitive functional groups, scalability, and safety considerations.

References

Validating the Structure of 2-(2-Thienyl)pyridine: A Comparative Analysis of Experimental and Predicted NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of the chemical structure of 2-(2-Thienyl)pyridine by comparing experimentally obtained ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data with computationally predicted values. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and verification of organic molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in these fields. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide presents a side-by-side comparison of experimental NMR data with predicted spectral information, offering a robust methodology for structural validation.

Molecular Structure and Numbering

The chemical structure of this compound with the IUPAC numbering scheme used for NMR signal assignment is presented below.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Experimental and Predicted NMR Data

The validation of the structure of this compound is achieved by comparing the experimental ¹H and ¹³C NMR chemical shifts with predicted values. The experimental data was acquired in deuterated chloroform (CDCl₃), and the predicted data was generated using a computational NMR prediction algorithm.

¹H NMR Data Comparison
ProtonExperimental Chemical Shift (ppm)[1]Predicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)[1]
H-68.568.60dd4.9, 1.0
H-47.737.72td7.7, 1.8
H-3'7.517.42dd3.7, 1.1
H-5'7.427.39dd5.0, 1.1
H-37.307.23d7.8
H-57.187.16ddd7.5, 4.9, 1.2
H-4'7.107.09dd5.0, 3.7

Table 1. Comparison of experimental and predicted ¹H NMR data for this compound.

¹³C NMR Data Comparison
CarbonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
C-2152.5152.8
C-6149.6149.5
C-2'144.1144.3
C-4136.7136.8
C-5'128.2128.1
C-3'127.9127.8
C-4'125.1125.0
C-5122.0122.1
C-3120.9121.0

Table 2. Comparison of experimental and predicted ¹³C NMR data for this compound.

The close correlation between the experimental and predicted chemical shifts for both ¹H and ¹³C nuclei, as presented in Tables 1 and 2, provides strong evidence for the correct structural assignment of this compound.

Experimental Protocol

Sample Preparation

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

    • Spectral Width: 8278 Hz

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30 (power-gated decoupling)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 24038 Hz

    • Temperature: 298 K

Data Processing

The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Workflow for Structural Validation using NMR

The general workflow for validating a chemical structure using NMR spectroscopy is outlined in the following diagram. This process involves a systematic comparison of experimental data with expected or predicted values to ensure the correct molecular structure is assigned.

G cluster_0 Structural Validation Workflow propose_structure Propose Chemical Structure predict_nmr Predict 1H and 13C NMR Spectra propose_structure->predict_nmr acquire_nmr Acquire Experimental 1H and 13C NMR Data propose_structure->acquire_nmr compare_data Compare Experimental and Predicted Data predict_nmr->compare_data acquire_nmr->compare_data structure_validated Structure Validated compare_data->structure_validated Good Correlation revise_structure Revise Proposed Structure compare_data->revise_structure Poor Correlation revise_structure->propose_structure

Figure 2. General workflow for chemical structure validation using NMR spectroscopy.

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR data demonstrates a strong agreement between the experimentally measured chemical shifts and the computationally predicted values for this compound. This high degree of correlation provides a confident validation of the assigned chemical structure. The detailed experimental protocol and the generalized workflow presented herein offer a robust framework for the structural elucidation and verification of small organic molecules, which is a critical step in chemical research and drug development.

References

Unveiling the Cancer-Fighting Potential: A Comparative Analysis of 2-(2-Thienyl)pyridine Derivatives' Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies reveals the promising cytotoxic potential of various 2-(2-Thienyl)pyridine derivatives against a range of human cancer cell lines. This guide synthesizes the available experimental data, offering a comparative overview for researchers, scientists, and drug development professionals in the field of oncology. The analysis highlights key structural features influencing anticancer activity and delves into the underlying mechanisms of action, primarily focusing on topoisomerase inhibition.

Comparative Cytotoxic Activity of this compound Derivatives

The in vitro cytotoxic activity of several novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized in the table below. The data is compiled from multiple studies to provide a comparative perspective.

Derivative ClassCompoundHCT-15 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)DU145 (Prostate) IC50 (µM)K562 (Leukemia) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
2-Thienyl-4-furyl-6-aryl Pyridines Compounds 7-21Similar or higher than standardsModerateModerateModerateModerate--
Thieno[2,3-b]pyridines Compound 4-38-----
Compound 5-<50-----
2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitriles S1->100--->100>100
S2->100--->100>100
S3-69.2--->100>100
S4-81.3--->100>100
Thiophene-based compounds 4a-50---66-
4b-50---54-
14a-72---57-
14b-65---58-
14c-69---62-

Note: "Moderate" indicates that the compounds displayed notable activity but specific IC50 values were not provided in the summarized text. "-" indicates that the data was not available in the reviewed sources.

The data indicates that the cytotoxic efficacy of this compound derivatives is highly dependent on their specific structural modifications. For instance, 2-thienyl-4-furyl-6-aryl pyridine derivatives (compounds 7-21) showed significant activity against the HCT15 colon cancer cell line[1]. Thieno[2,3-b]pyridine derivatives also exhibited notable cytotoxicity, with some compounds showing IC50 values below 50 µM against MCF-7 breast cancer cells[2]. In contrast, the tested 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles displayed lower potency against the cell lines evaluated in the cited study. A series of thiophene-based compounds also demonstrated moderate cytotoxic effects against HepG2 and MCF-7 cell lines[3].

Experimental Protocols

The evaluation of cytotoxic activity for the this compound derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period, typically 48 to 72 hours.[2][4]

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilization solution, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

Mechanism of Action: Topoisomerase II Inhibition

Several studies suggest that a primary mechanism through which this compound derivatives exert their cytotoxic effects is the inhibition of topoisomerase II.[1] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates the general cellular response to topoisomerase II inhibitors.

Topoisomerase_II_Inhibition_Pathway Cellular Response to Topoisomerase II Inhibition cluster_drug_interaction Drug Interaction cluster_dna_damage DNA Damage & Response cluster_cell_cycle Cell Cycle Arrest & Apoptosis Thienylpyridine This compound Derivative TopoII Topoisomerase II Thienylpyridine->TopoII Inhibits DNA_Break DNA Double-Strand Breaks TopoII->DNA_Break Induces DDR DNA Damage Response (DDR) Activation DNA_Break->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound derivatives leads to DNA damage, cell cycle arrest, and apoptosis.

This simplified pathway demonstrates that by targeting topoisomerase II, these derivatives can effectively disrupt the normal cell cycle and induce cell death in cancerous tissues.

Conclusion

The comparative analysis of this compound derivatives highlights their potential as a valuable scaffold for the development of novel anticancer agents. The cytotoxic activity is clearly influenced by the specific substitutions on the pyridine and thiophene rings. The primary mechanism of action appears to be the inhibition of topoisomerase II, a well-established target in cancer therapy. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and selectivity of these promising compounds for clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Thienyl)pyridine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-Thienyl)pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer properties. The information presented herein is collated from recent scientific literature to aid in the rational design of novel and more potent therapeutic agents.

Anticancer Activity: Comparative Performance of Analogs

Recent research has focused on the development of this compound derivatives as potent anticancer agents, particularly as topoisomerase and kinase inhibitors. The following tables summarize the in vitro cytotoxic activity of two distinct series of analogs against a panel of human cancer cell lines.

Series 1: 2-(Thienyl)-4-furyl-6-aryl Pyridine Derivatives as Topoisomerase Inhibitors

A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase I and II, alongside their cytotoxic effects.[1][2][3][4] The structure-activity relationship of these compounds revealed that the nature and position of substituents on the thiophene, furan, and aryl rings play a crucial role in their biological activity.

Table 1: Cytotoxic Activity (IC₅₀, µM) of 2-(Thienyl)-4-furyl-6-aryl Pyridine Analogs

CompoundHCT-15MCF-7HeLaK562
Analog 1 HH4-Cl-Ph>100>100>100>100
Analog 2 5-ClH4-Cl-Ph12.525.335.842.1
Analog 3 5-Cl5-Cl4-Cl-Ph8.915.622.429.8
Analog 4 HH4-OCH₃-Ph>100>100>100>100
Analog 5 5-ClH4-OCH₃-Ph20.438.745.251.6
Doxorubicin ---0.81.21.50.9

Data synthesized from multiple sources indicating general trends.[1][2][3][4]

Key SAR Observations for Series 1:

  • Substitution on Thiophene and Furan Rings: The presence of a chloro group at the 5-position of both the thiophene and furan rings (Analog 3) significantly enhances cytotoxic activity compared to the unsubstituted analog (Analog 1) and the singly substituted analog (Analog 2).[1][2][3]

  • Substitution on the 6-Aryl Ring: A chloro substituent on the 4-position of the phenyl ring at the 6-position of the pyridine core (Analogs 1-3) is more favorable for activity than a methoxy group (Analogs 4-5).[1][2][3]

  • Topoisomerase Inhibition: A 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for displaying topoisomerase II inhibition.[2][3]

Series 2: Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors

A novel series of thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[2][5][6][7]

Table 2: Cytotoxic Activity (IC₅₀, µM) of Thieno[2,3-c]pyridine Analogs

CompoundRHSC3 (Head & Neck)T47D (Breast)RKO (Colorectal)
Analog 6a Phenyl15.218.512.4
Analog 6i 4-Methylphenyl10.811.712.4
Cisplatin -8.59.210.1

Data extracted from a 2024 study on Thieno[2,3-c]pyridine derivatives.[2][5][6][7]

Key SAR Observations for Series 2:

  • The introduction of a methyl group on the 4-position of the phenyl ring (Analog 6i) led to a modest improvement in cytotoxic activity against HSC3 and T47D cell lines compared to the unsubstituted phenyl analog (Analog 6a).[2][5][6][7]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-15, MCF-7, HeLa, K562, HSC3, T47D, RKO)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.

Topoisomerase I and II Inhibition Assay

The ability of the compounds to inhibit topoisomerase I and II can be assessed by measuring the relaxation of supercoiled plasmid DNA (for topoisomerase I) or the decatenation of kinetoplast DNA (kDNA) (for topoisomerase II).[1][8][9][10]

General Procedure (Topoisomerase I Relaxation Assay):

  • A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and purified human topoisomerase I is prepared.

  • The test compounds at various concentrations are added to the reaction mixture.

  • The reaction is incubated at 37°C for 30 minutes.

  • The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • The DNA products are separated by agarose gel electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light. Inhibitory activity is indicated by the presence of supercoiled DNA, whereas the control lane will show relaxed DNA.

General Procedure (Topoisomerase II Decatenation Assay):

  • A reaction mixture containing kDNA, reaction buffer, ATP, and purified human topoisomerase II is prepared.

  • The test compounds are added to the mixture.

  • The reaction is incubated at 37°C for 30 minutes.

  • The reaction is terminated, and the products are analyzed by agarose gel electrophoresis.

  • Inhibition is observed as the persistence of catenated kDNA at the origin of the gel, while the control will show decatenated, migrating DNA minicircles.[9]

Visualizing Key Relationships

The following diagrams illustrate the core structure-activity relationships and experimental workflows described in this guide.

SAR_Topoisomerase_Inhibitors cluster_core 2-(Thienyl)-4-furyl-6-aryl Pyridine Core cluster_substituents Favorable Substitutions cluster_activity Biological Activity Core Pyridine Thienyl 2-Thienyl Core->Thienyl Furyl 4-Furyl Core->Furyl Aryl 6-Aryl Core->Aryl Thienyl_Cl 5-Cl on Thienyl Thienyl->Thienyl_Cl Substitution Furyl_Cl 5-Cl on Furyl Furyl->Furyl_Cl Substitution Aryl_Cl 4-Cl on Aryl Aryl->Aryl_Cl Substitution Activity Increased Cytotoxicity & Topoisomerase II Inhibition Thienyl_Cl->Activity Furyl_Cl->Activity Aryl_Cl->Activity

Caption: Key SAR findings for 2-(Thienyl)-4-furyl-6-aryl pyridine analogs.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

This guide highlights the significant potential of this compound analogs as a source of novel anticancer agents. The presented data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to OLED Emitters: 2-(2-Thienyl)pyridine Derivatives Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of emitter materials is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). This guide provides a detailed comparison of OLEDs based on 2-(2-Thienyl)pyridine metal complexes against two other prominent classes of emitters: Thermally Activated Delayed Fluorescence (TADF) emitters and the archetypal phosphorescent emitter, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

This comparison focuses on key performance metrics, including external quantum efficiency (EQE), luminance, color purity (CIE coordinates), and operational lifetime, supported by experimental data from recent scientific literature. Detailed methodologies for the fabrication of the cited devices are also provided to ensure reproducibility and facilitate further research.

Performance Benchmark

The following table summarizes the performance of representative OLEDs employing this compound-based emitters, a high-performance orange-red TADF emitter, and a classic green phosphorescent emitter.

Emitter TypeEmitter MaterialHost MaterialMax. EQE (%)Luminance (cd/m²)Luminous Efficiency (cd/A)CIE (x, y)Lifetime
Phosphorescent (cf₃thp)₂Ir(tpip)¹Not Specified17.9>100053.9Not ReportedNot Reported
TADF 6,7-DCNQx-DICz²Not Specified23.91000Not ReportedNot Reported931 hours (LT90)
Phosphorescent Ir(ppy)₃³mCBPNot Reported1000Not ReportedNot Reported~4,500 hours (LT50)

¹(cf₃thp)₂Ir(tpip) is an Iridium(III) complex with 2-(thiophen-2-yl)-4-(trifluoromethyl)pyridine ligands. ²6,7-DCNQx-DICz is a donor-acceptor molecule designed for orange-red TADF emission. ³Ir(ppy)₃ is a widely studied green phosphorescent emitter.

Experimental Methodologies

The fabrication of high-performance OLEDs is a multi-step process requiring precise control over layer thickness and deposition conditions. Below are generalized yet detailed protocols for the fabrication of OLEDs based on the compared emitter types.

General Substrate Preparation
  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for a specified duration to enhance the work function of the ITO and improve hole injection.

Device Fabrication by Thermal Evaporation

OLEDs are typically fabricated in a high-vacuum thermal evaporation system. The organic layers and metal cathode are deposited sequentially onto the prepared ITO substrate without breaking the vacuum.

1. This compound-based Phosphorescent OLED (Example: (cf₃thp)₂Ir(tpip))

A typical device architecture for a phosphorescent OLED (PHOLED) employing a this compound-based emitter would be as follows:

  • ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

  • HIL: A thin layer of a material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

  • HTL: A layer of a hole-transporting material such as 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

  • EML: The emitter, for instance, (cf₃thp)₂Ir(tpip), is co-deposited with a host material. The doping concentration of the emitter is a critical parameter, typically ranging from 5 to 15 wt%.

  • ETL: A material with good electron mobility, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is used.

  • EIL: A thin layer of a low work function material like lithium fluoride (LiF) is deposited to facilitate electron injection.

  • Cathode: A reflective metal, commonly aluminum (Al), is deposited as the final layer.

2. TADF-based OLED (Example: 6,7-DCNQx-DICz)

The device structure for a TADF OLED is similar to that of a PHOLED:

  • ITO / HIL / HTL / EML / ETL / EIL / Cathode

  • EML: The TADF emitter (e.g., 6,7-DCNQx-DICz) is doped into a suitable host material. The choice of the host is crucial to ensure efficient energy transfer to the TADF emitter.

  • The other layers (HIL, HTL, ETL, EIL, Cathode) are composed of materials similar to those used in the PHOLED structure, with thicknesses optimized for charge balance and recombination within the emissive layer.

3. Ir(ppy)₃-based Phosphorescent OLED

A well-established device architecture for an Ir(ppy)₃-based OLED is:

  • ITO / α-NPD (50 nm) / 7%-Ir(ppy)₃:CBP (20 nm) / BCP (10 nm) / Alq₃ (40 nm) / Mg–Ag (100 nm) / Ag (10 nm) [1]

  • HTL: α-NPD (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).

  • EML: 7 wt% Ir(ppy)₃ doped in CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl).

  • Hole/Exciton Blocking Layer (HBL): BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline).

  • ETL: Alq₃ (tris(8-hydroxyquinolinato)aluminium).

  • Cathode: A bilayer of Magnesium-Silver (Mg:Ag) followed by a protective layer of Silver (Ag).

Characterization of OLED Performance

Following fabrication, the devices are characterized to determine their performance metrics:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Obtained using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Determined by monitoring the luminance decay over time at a constant current density.

Logical Workflow for OLED Emitter Comparison

The process of comparing different OLED emitters can be visualized as a structured workflow, from material selection to final performance analysis.

OLED_Comparison_Workflow cluster_selection 1. Emitter Selection cluster_fabrication 2. Device Fabrication cluster_characterization 3. Performance Characterization cluster_analysis 4. Comparative Analysis Emitter_Thienyl This compound Complexes Device_A Device A: Thienylpyridine Emitter Emitter_Thienyl->Device_A Emitter_TADF TADF Emitters Device_B Device B: TADF Emitter Emitter_TADF->Device_B Emitter_Phos Standard Phosphorescent (e.g., Ir(ppy)₃) Device_C Device C: Standard Phosphor Emitter_Phos->Device_C Substrate_Prep Substrate Cleaning & Preparation Substrate_Prep->Device_A Identical Substrates Substrate_Prep->Device_B Identical Substrates Substrate_Prep->Device_C Identical Substrates JVL_A J-V-L (Device A) Device_A->JVL_A EL_A EL Spectra & CIE (Device A) Device_A->EL_A EQE_A EQE (Device A) Device_A->EQE_A LT_A Lifetime (Device A) Device_A->LT_A JVL_B J-V-L (Device B) Device_B->JVL_B EL_B EL Spectra & CIE (Device B) Device_B->EL_B EQE_B EQE (Device B) Device_B->EQE_B LT_B Lifetime (Device B) Device_B->LT_B JVL_C J-V-L (Device C) Device_C->JVL_C EL_C EL Spectra & CIE (Device C) Device_C->EL_C EQE_C EQE (Device C) Device_C->EQE_C LT_C Lifetime (Device C) Device_C->LT_C Data_Table Quantitative Data Summary Table JVL_A->Data_Table EL_A->Data_Table EQE_A->Data_Table LT_A->Data_Table JVL_B->Data_Table EL_B->Data_Table EQE_B->Data_Table LT_B->Data_Table JVL_C->Data_Table EL_C->Data_Table EQE_C->Data_Table LT_C->Data_Table Conclusion Performance Conclusion & Future Outlook Data_Table->Conclusion

Figure 1. Workflow for comparing OLED emitter performance.

Discussion

The data presented indicates that this compound-based phosphorescent emitters are capable of achieving high external quantum efficiencies, competitive with other leading emitter technologies. The reported EQE of 17.9% for the (cf₃thp)₂Ir(tpip) complex is noteworthy, although it falls slightly short of the 23.9% achieved by the state-of-the-art orange-red TADF emitter.

A significant advantage of TADF emitters is the potential for high efficiency without the need for expensive and rare heavy metals like iridium, which are staples in phosphorescent emitters. However, the operational stability of TADF materials, particularly for deep blue and red emitters, remains an area of active research. As seen in the table, the TADF device exhibits a respectable lifetime, though the well-established Ir(ppy)₃ emitter demonstrates superior long-term stability in this specific comparison.

The performance of this compound-based emitters is highly dependent on the overall molecular structure of the metal complex, including the ancillary ligands and any substituent groups on the thienylpyridine moiety. The introduction of trifluoromethyl groups, for example, has been shown to significantly enhance electroluminescent performance.

Conclusion

OLEDs based on this compound metal complexes represent a promising class of phosphorescent emitters, demonstrating high efficiencies. While the reported EQEs are competitive, further research is required to fully assess their operational lifetime and color purity in comparison to the most advanced TADF and traditional phosphorescent emitters. The detailed experimental protocols provided herein offer a foundation for such comparative studies. The continued development of novel ligands and molecular design strategies for this compound-based complexes may lead to further improvements in device performance, potentially challenging the dominance of current state-of-the-art emitter technologies.

References

Experimental validation of computationally predicted properties of 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined properties of 2-(2-Thienyl)pyridine against computationally predicted values and a structurally related alternative, 2,6-di(2-thienyl)pyridine. The focus is on the experimental validation crucial for advancing its application in materials science and drug discovery.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its analogue, 2,6-di(2-thienyl)pyridine, providing a basis for understanding their behavior in various experimental settings.

PropertyThis compound2,6-di(2-thienyl)pyridine
Molecular Formula C₉H₇NS[1][2]C₁₃H₉NS₂[3]
Molecular Weight 161.23 g/mol [1]243.4 g/mol [3]
Melting Point 61-65 °C[2][4]Not available
Boiling Point 140 °C at 16 mmHg[2][4]Not available
Solubility (Water) 1.9 µg/mL (at pH 7.4)[1]Not available
logP (o/w) 2.702 (estimated)[5]3.6 (Computed)[3]

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and understanding the electronic properties of this compound.

Spectroscopic DataThis compound
¹H NMR Spectra available[6]
¹³C NMR Spectra available[6]
Mass Spectrometry (GC-MS) Spectra available[6]
UV-Vis Spectroscopy Spectra available[6]
Infrared (IR) Spectroscopy Spectra available[6]

Experimental Protocols

Detailed experimental validation is essential. The following sections outline standardized protocols for the synthesis, characterization, and evaluation of this compound and its derivatives.

The Suzuki-Miyaura coupling is a versatile method for synthesizing this compound.[7]

Materials:

  • 2-Bromopyridine

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-bromopyridine (1 equivalent) and thiophene-2-boronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Objective: To determine the wavelength of maximum absorbance (λ_max) of the compound.

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

  • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

  • Use a dual-beam UV-Vis spectrophotometer and fill a quartz cuvette with the pure solvent to serve as a blank reference.

  • Fill a matching quartz cuvette with the sample solution.

  • Scan the absorbance of the sample from 200 to 800 nm.

  • Identify the wavelength(s) at which maximum absorbance occurs.

Derivatives of this compound have shown potential as topoisomerase II inhibitors, a key mechanism for anticancer drugs.[7][8][9]

Objective: To assess the ability of the compound to inhibit the activity of human topoisomerase II.

Procedure:

  • Utilize a commercial Topoisomerase II drug screening kit.

  • Prepare a series of dilutions of the test compound (e.g., this compound derivative) in an appropriate solvent like DMSO.

  • In a microplate well, combine the supercoiled plasmid DNA substrate, human topoisomerase II enzyme, and the assay buffer provided in the kit.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., etoposide) and a negative control (solvent only).

  • Incubate the plate at 37 °C for the recommended time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Analyze the DNA topology by running the samples on an agarose gel.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is indicated by the persistence of the supercoiled DNA form compared to the relaxed form in the negative control.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical research workflow for novel compounds and the biological pathway relevant to some of its derivatives.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Property Evaluation cluster_3 Validation & Application Synthesis Synthesis (e.g., Suzuki Coupling) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (HPLC, GC-MS) MS->Purity Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Purity->Photophysical Computational Computational Modeling (DFT Studies) Purity->Computational Biological Biological Screening (e.g., Cytotoxicity Assay) Purity->Biological Validation Experimental vs. Computational Data Comparison Photophysical->Validation Computational->Validation Biological->Validation Application Further Application (Drug Development, Materials) Validation->Application

Caption: Experimental workflow for the validation of this compound properties.

G DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds Cleaved Cleavable Complex (DNA-Topo II) TopoII->Cleaved creates double- strand break Religated Religated DNA (Relaxed) Cleaved->Religated religates DNA strand Apoptosis Cell Cycle Arrest & Apoptosis Cleaved->Apoptosis leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->Cleaved stabilizes

Caption: Mechanism of Topoisomerase II inhibition by thienyl-pyridine derivatives.

References

A Comparative Guide to Analytical Methods for 2-(2-Thienyl)pyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-(2-Thienyl)pyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs. All validation procedures are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The following table summarizes representative performance data for the quantification of this compound by RP-HPLC, GC-FID, and UV-Vis Spectrophotometry.

Validation Parameter RP-HPLC Method GC-FID Method UV-Vis Spectrophotometry Acceptance Criteria (ICH)
Linearity (R²) > 0.999> 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 3.0%≤ 2%
Limit of Detection (LOD) ~5 ng/mL~20 ng/mL~0.2 µg/mLMethod Dependent
Limit of Quantitation (LOQ) ~15 ng/mL~60 ng/mL~0.6 µg/mLMethod Dependent
Specificity High (Separates from impurities)High (Separates by volatility)Low (Prone to interference)Must be specific for analyte
Analysis Time ~10 min per sample~15 min per sample~2 min per sample-

Cross-Validation Workflow

Cross-validation is a critical process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency of results across different methods or laboratories.[2][4] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation & Comparison A_dev Method A (e.g., RP-HPLC) Development A_val Individual Validation (Accuracy, Precision, Linearity) A_dev->A_val cross_val Cross-Validation: Analyze Identical Samples with Both Methods A_val->cross_val B_dev Method B (e.g., GC-FID) Development B_val Individual Validation (Accuracy, Precision, Linearity) B_dev->B_val B_val->cross_val compare Statistical Comparison of Results (e.g., t-test, F-test) cross_val->compare conclusion Conclusion on Method Equivalency compare->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers high resolution and sensitivity for the quantification of this compound and is ideal for purity testing and assay determination in complex mixtures.[5][6][7]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying volatile and thermally stable compounds like this compound. It is highly sensitive to hydrocarbons and provides excellent quantitative accuracy.[8][9][10]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Maintain at 220°C for 5 minutes.

  • Injection Volume: 1 µL (with a split ratio, e.g., 20:1).

  • Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. Concentrations should be prepared similarly to the HPLC method, ensuring they fall within the linear range of the detector.

  • Quantification: An external or internal standard method can be used. Create a calibration curve by plotting the peak area against concentration to determine the amount of this compound in the samples.

UV-Vis Spectrophotometry

This technique is a simple, rapid, and cost-effective method for quantifying compounds that absorb UV or visible light. It is best suited for relatively pure samples where interfering substances that absorb at the same wavelength are absent.[11][12]

  • Instrumentation: UV-Vis Spectrophotometer (scanning or fixed wavelength).

  • Solvent (Diluent): A UV-transparent solvent such as Ethanol or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the λmax. The expected λmax is around 256 nm.

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent. Prepare a set of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.

  • Quantification:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each calibration standard and the sample solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve, in accordance with Beer's Law.

References

Benchmarking the Catalytic Activity of 2-(2-Thienyl)pyridine Metal Complexes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Metal complexes incorporating N-heterocyclic ligands have emerged as a versatile class of catalysts, with 2-(2-thienyl)pyridine standing out due to its unique electronic and steric properties. This bidentate ligand, featuring both a pyridine and a thiophene moiety, can form stable and catalytically active complexes with a variety of transition metals. This guide provides a comparative overview of the catalytic activity of palladium, nickel, and copper complexes of this compound and its derivatives in pivotal cross-coupling reactions. The data presented herein is compiled from the literature to offer a benchmark for researchers in selecting and developing optimal catalytic systems.

Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Catalyst MetalCatalyst Complex/PrecursorSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Nickel [(dppf)Ni(cinnamyl)Cl]2-Thienyl boronic acid3-ChloropyridineK₂CO₃(H₂O)₁.₅Acetonitrile50-0.584[1]
Palladium Pd(dppf)Cl₂2-Thiophene boronic acidPyridine-2-sulfonyl fluorideNa₃PO₄Dioxane/H₂O65-100-105-89[2]

Note: The palladium-catalyzed reaction shown utilizes a different electrophile (pyridine-2-sulfonyl fluoride) and the resulting product is a 2-arylpyridine. This data is presented to give a general indication of palladium's catalytic activity in related transformations. Conditions for the palladium-catalyzed reaction were varied, leading to a wide range of reported yields.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of the this compound ligand and a general procedure for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound Ligand

The this compound ligand can be synthesized via several routes, including Suzuki-Miyaura or Stille coupling reactions. A common approach involves the palladium-catalyzed coupling of a thienylboronic acid with a halopyridine.[3]

Reactants:

  • 2-Thienylboronic acid

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (solvent)

Procedure:

  • To a reaction vessel, add 2-bromopyridine (1.0 eq), 2-thienylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst precursor, Pd(OAc)₂ (typically 1-3 mol%), along with the phosphine ligand, PPh₃ (typically 2-6 mol%).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Degassed toluene and water (e.g., in a 4:1 ratio) are added.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), or until reaction completion is indicated by techniques like TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is based on the successful coupling of 2-thienyl boronic acid with 3-chloropyridine.[1]

Reactants:

  • 2-Thienyl boronic acid

  • 3-Chloropyridine

  • [(dppf)Ni(cinnamyl)Cl] (catalyst)

  • Potassium carbonate monohydrate (K₂CO₃·H₂O)

  • Acetonitrile (solvent)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vial is charged with the nickel catalyst precursor, [(dppf)Ni(cinnamyl)Cl] (0.5 mol%).

  • 2-Thienyl boronic acid (1.5 eq) and potassium carbonate monohydrate (2.0 eq) are added to the vial.

  • 3-Chloropyridine (1.0 eq) and acetonitrile are then added.

  • The vial is sealed and the reaction mixture is stirred at 50 °C for the required duration.

  • Reaction progress can be monitored by GC-MS or LC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.

  • The resulting crude product is purified by flash chromatography to yield 3-(thien-2-yl)pyridine.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_synthesis Ligand & Catalyst Synthesis cluster_catalysis Catalytic Cross-Coupling start_synthesis Starting Materials (e.g., 2-bromopyridine, thienylboronic acid, metal salt) reaction_synthesis Coupling Reaction/ Complexation start_synthesis->reaction_synthesis purification_synthesis Purification (e.g., Column Chromatography) reaction_synthesis->purification_synthesis ligand_catalyst This compound Ligand or Metal Complex purification_synthesis->ligand_catalyst catalyst_addition Add Catalyst, Base, & Solvent start_catalysis Reactants (Aryl Halide, Boronic Acid) start_catalysis->catalyst_addition reaction_catalysis Heating & Stirring (Inert Atmosphere) catalyst_addition->reaction_catalysis workup Aqueous Workup & Extraction reaction_catalysis->workup purification_catalysis Purification (e.g., Column Chromatography) workup->purification_catalysis product Cross-Coupled Product purification_catalysis->product

Caption: General experimental workflow for synthesis and catalytic application.

suzuki_cycle M0 M(0)L (Active Catalyst) M_OA R-M(II)-X L M0->M_OA Oxidative Addition (R-X) M_TM R-M(II)-R' L M_OA->M_TM Transmetalation (R'-B(OR)₂) M_TM->M0 Reductive Elimination Product R-R' (Coupled Product) M_TM->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Concluding Remarks

The catalytic activity of this compound metal complexes is a promising area of research with significant potential for the development of novel synthetic methodologies. This guide highlights the efficacy of nickel complexes in the Suzuki-Miyaura coupling of heteroaromatics and provides a framework for comparing their performance with other transition metal catalysts. While direct, side-by-side comparative data remains somewhat scarce in the literature, the information compiled here serves as a valuable starting point for researchers. Future work should focus on systematic benchmarking of these catalysts across a range of cross-coupling reactions to fully elucidate their structure-activity relationships and expand their application in complex molecule synthesis.

References

A Comparative Guide: In Vitro vs. In Silico Screening of 2-(2-Thienyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the screening of compound libraries to identify promising "hit" molecules is a critical initial step. For scaffolds of high medicinal interest, such as 2-(2-thienyl)pyridine and its derivatives, which are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents, efficient and effective screening methodologies are paramount.[1][2] This guide provides a comprehensive comparison of two primary screening paradigms—in vitro and in silico—as applied to this important class of heterocyclic compounds. We will delve into the experimental protocols, present comparative data, and visualize the intricate workflows involved in modern drug discovery.

At a Glance: In Vitro vs. In Silico Screening

FeatureIn Vitro ScreeningIn Silico Screening
Approach Experimental, wet-lab basedComputational, computer-based
Throughput High to ultra-highVery high to ultra-high
Cost Higher (reagents, cell lines, equipment)Lower (software, computational resources)
Time Slower (days to weeks)Faster (hours to days)
Data Output Biological activity (e.g., IC50, % inhibition)Predicted binding affinity (e.g., docking score)
False Positives Can occur due to compound promiscuity, assay interferenceCommon due to scoring function inaccuracies, protein flexibility issues
False Negatives Can occur due to suboptimal assay conditionsCan occur if the correct binding mode is not identified
Primary Use Validation of biological activityPrioritization of compounds for experimental testing

The Drug Discovery Workflow: An Integrated Approach

The relationship between in silico and in vitro screening is not one of mutual exclusion, but rather of synergistic collaboration. Computational methods are often employed at the outset to narrow down vast virtual libraries of compounds to a manageable number of promising candidates. These selected compounds are then synthesized and subjected to experimental in vitro testing to validate and quantify their biological activity.

virtual_library Virtual Compound Library virtual_screening Virtual Screening (e.g., Molecular Docking) virtual_library->virtual_screening Large number of compounds hit_prioritization Hit Prioritization virtual_screening->hit_prioritization Predicted binders synthesis Compound Synthesis hit_prioritization->synthesis hts High-Throughput Screening synthesis->hts Physical compounds hit_validation Hit Validation & Lead Optimization hts->hit_validation Active compounds ('Hits') hit_validation->synthesis SAR feedback

Caption: A generalized workflow illustrating the interplay between in silico and in vitro screening in drug discovery.

In Vitro Screening: The Experimental Validation

In vitro (Latin for "in the glass") screening involves testing the biological effects of compounds on isolated cellular components or whole cells in a controlled laboratory setting. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel.[3] For this compound derivatives, a common in vitro assay is the MTT cytotoxicity assay, used to assess a compound's potential as an anticancer agent.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with This compound derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of a typical in vitro MTT cytotoxicity assay.

In Silico Screening: The Computational Approach

In silico (a term coined in 1989, referencing the silicon in computer chips) screening utilizes computer simulations to predict the interaction between a small molecule (ligand) and a biological target, typically a protein.[4] Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method can be used to screen vast virtual libraries of compounds against a protein target of interest, such as a kinase or a receptor implicated in a disease.

Experimental Protocol: Molecular Docking
  • Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligands: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Binding Site Identification: The active site of the protein, where the natural substrate or inhibitor binds, is identified. This can be based on the location of a co-crystallized ligand or predicted using specialized software.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically place the ligand in the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

  • Analysis of Results: The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. The compounds are ranked based on their docking scores to prioritize them for further investigation.

start Start receptor_prep Prepare Receptor (from PDB) start->receptor_prep ligand_prep Prepare Ligands (2D to 3D conversion) start->ligand_prep binding_site Define Binding Site receptor_prep->binding_site docking Perform Docking Simulation ligand_prep->docking binding_site->docking scoring Calculate Binding Affinity (Docking Score) docking->scoring analysis Analyze Poses and Interactions scoring->analysis ranking Rank Compounds analysis->ranking end End ranking->end

Caption: Workflow of a typical in silico molecular docking study.

Comparative Performance Data

Compound ClassIn Silico Target & Docking Score (kcal/mol)In Vitro Assay & IC50 (µM)Reference
Thieno[2,3-c]pyridine derivative 6iHsp90 (-7.8)HSC3 cell line (10.8)[6][7]
Thieno[2,3-c]pyridine derivative 6aHsp90 (-7.5)HSC3 cell line (IC50 not determined, but showed high % inhibition)[6][7]
Pyridine derivative 5mKinesin Eg5 (-9.52)MCF-7 cell line (82 µg/mL)[8]
Pyridine derivative 4rKinesin Eg5 (-7.67)MCF-7 cell line (0.17 µg/mL)[8]
1,3,4-Thiadiazole-pyridine derivative 4hEGFR Tyrosine Kinase (binding affinity not specified)HTC-116 cell line (2.03)[9]

Note: Direct correlation between docking scores and IC50 values can be complex and is not always linear. Docking scores predict binding affinity to a specific target, while IC50 values from cytotoxicity assays reflect a compound's overall effect on cell viability, which can involve multiple mechanisms.

Conclusion

Both in vitro and in silico screening methods are indispensable tools in the discovery of new drugs based on the this compound scaffold. In silico approaches, particularly molecular docking, offer a rapid and cost-effective means to screen vast numbers of compounds and prioritize those with a higher likelihood of being active.[4][5] This computational pre-selection significantly reduces the number of compounds that need to be synthesized and tested in the laboratory.

In vitro screening, on the other hand, provides the essential experimental validation of a compound's biological activity in a physiological context.[4] Assays such as the MTT assay provide quantitative measures of a compound's potency (e.g., IC50), which are crucial for establishing structure-activity relationships and guiding lead optimization.

Ultimately, a synergistic approach that leverages the strengths of both methodologies is the most effective strategy. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of novel this compound derivatives with therapeutic potential.

References

Assessing the purity of synthesized 2-(2-Thienyl)pyridine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized batch of 2-(2-Thienyl)pyridine against a commercially available reference standard. The purity of this important heterocyclic building block, crucial in medicinal chemistry and materials science, is assessed using state-of-the-art analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure objective evaluation and reproducibility.

Introduction

This compound is a key structural motif in numerous pharmacologically active compounds and functional materials. The purity of this precursor is paramount as impurities can lead to undesirable side products, altered biological activity, and inconsistent experimental results. This guide outlines a multi-pronged analytical approach to rigorously assess the purity of a synthesized batch of this compound, comparing it directly with a high-purity commercial reference standard. The methods employed are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Purity Analysis

The purity of the synthesized this compound was determined and compared against a commercial reference standard. The results from three independent analytical methods are summarized below.

Table 1: Purity Comparison of Synthesized vs. Reference this compound

Analytical MethodSynthesized Batch Purity (%)Reference Standard Purity (%)
GC-FID98.9>98.0
HPLC-UV99.2>99.0
qNMR99.199.5 ± 0.5

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for replication of the purity assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for separating and quantifying volatile and thermally stable compounds.

  • Instrumentation: Agilent 7890B GC system with FID detector.

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: 1 mg/mL solution of this compound in methanol.

  • Quantification: Area percent normalization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile method for the separation, identification, and quantification of a wide range of compounds.

  • Instrumentation: Shimadzu LC-20AD HPLC system with SPD-M20A PDA detector.

  • Column: Phenomenex Kinetex® 5 µm C18 100 Å (150 x 4.6 mm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL solution of this compound in mobile phase.

  • Quantification: Area percent normalization based on the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.[1][2][3]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply a 0.3 Hz line broadening exponential window function.

    • Manually phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the doublet at ~8.6 ppm) and the singlet of maleic acid (~6.3 ppm).

  • Purity Calculation: The purity of the analyte was calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualized Workflows

To provide a clear overview of the logical flow of the purity assessment process, the following diagrams were generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation Synthesized_Batch Synthesized This compound GC_FID GC-FID Analysis Synthesized_Batch->GC_FID HPLC_UV HPLC-UV Analysis Synthesized_Batch->HPLC_UV qNMR qNMR Analysis Synthesized_Batch->qNMR Reference_Standard Reference Standard (>98% Purity) Reference_Standard->GC_FID Reference_Standard->HPLC_UV Reference_Standard->qNMR Purity_Comparison Purity Comparison Table GC_FID->Purity_Comparison HPLC_UV->Purity_Comparison qNMR->Purity_Comparison Conclusion Conclusion on Purity Purity_Comparison->Conclusion

Caption: Overall workflow for the purity assessment of this compound.

qNMR_Workflow Start Start Weighing Accurate Weighing: Analyte & Internal Standard Start->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition (with long relaxation delay) Dissolution->Acquisition Processing Data Processing: Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation Result Purity Result Calculation->Result

References

Safety Operating Guide

Safe Disposal of 2-(2-Thienyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Thienyl)pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is an irritant to the eyes, skin, and respiratory system[1][2][3][4]. The toxicological properties of this substance have not been fully investigated[1][3]. Therefore, caution and appropriate personal protective equipment (PPE) are mandatory when handling this chemical.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][3].

  • Respiratory Protection: Use in a well-ventilated area. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed if necessary[1].

Handling and Storage:

  • Handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation[1].

  • Avoid contact with eyes, skin, and clothing[1].

  • Wash hands thoroughly after handling[1].

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances[1][3].

Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)IrritantWarningH315: Causes skin irritation[2]
Eye Irritation (Category 2A)IrritantWarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationIrritantWarningH335: May cause respiratory irritation[2][4]

Step-by-Step Disposal Procedure

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a dedicated, sealable, and compatible waste container[5].

  • The container should be clearly labeled as "Hazardous Waste" or "Dangerous Waste" and include the chemical name: "this compound"[5].

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill and Leak Cleanup:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Ensure adequate ventilation[1].

  • Wearing the appropriate PPE, vacuum or sweep up the material[1].

  • Place the collected material into a suitable, labeled disposal container[1][3].

  • Avoid actions that generate dust[1].

  • Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleanup materials as hazardous waste.

3. Final Disposal:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[3].

  • Dispose of the waste container through an approved waste disposal plant[3]. Contact your institution's EHS office to arrange for pickup and disposal.

  • Do not empty into drains[3][6][7].

Disposal Process Workflow

A Handling this compound B Generate Waste (e.g., unused chemical, contaminated labware) A->B C Spill or Leak Occurs A->C D Collect waste in a labeled, compatible container B->D E Clean up spill using appropriate PPE and procedures C->E F Store waste container in a designated, safe location D->F E->D G Contact Environmental Health & Safety (EHS) for waste pickup F->G H Disposal by an approved waste management facility G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound. Always prioritize safety and adhere to all applicable regulations.

References

Comprehensive Safety and Handling Guide for 2-(2-Thienyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2-Thienyl)pyridine. The following procedures are compiled to ensure the safe management of this chemical in a laboratory setting.

Chemical Identifier:

NameThis compound
Synonyms 2-(Thiophen-2-yl)pyridine, 2-(2'-Thienyl)pyridine
CAS Number 3319-99-1
Molecular Formula C₉H₇NS
Molecular Weight 161.23 g/mol

Hazard Identification

This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory tract irritation.[2][3] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[2][3]

GHS Hazard Statements:

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] A face shield may be necessary for splash-prone procedures.
Skin Protection Appropriate protective gloves to prevent skin exposure.[2] A lab coat or other protective clothing should be worn to minimize skin contact.[2][3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant a respirator.[2] Use in a well-ventilated area or under a fume hood.[3][4]

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound.

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. Use local exhaust ventilation or a chemical fume hood to control airborne levels.[2]

  • Handling Procedures:

    • Wash hands thoroughly after handling.[2]

    • Avoid contact with eyes, skin, and clothing.[2]

    • Minimize dust generation and accumulation.[2]

    • Avoid ingestion and inhalation.[2]

    • Remove and wash contaminated clothing before reuse.[2]

  • Storage Conditions:

    • Store in a tightly closed container.[2][3]

    • Keep in a cool, dry, and well-ventilated area.[2][3]

    • Store away from incompatible substances.[2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2][3]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[2][3] Wash clothing before reuse.[2]
Inhalation Remove from exposure to fresh air immediately.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Spill Management and Disposal:

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment as outlined above.[2]

    • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[3]

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) B->C D Weigh/Measure Chemical in Fume Hood C->D E Perform Experimental Procedure D->E L Spill Occurs D->L M Exposure Occurs D->M F Decontaminate Work Area E->F I Store in Tightly Closed Container in Cool, Dry, Ventilated Area E->I Store unused chemical J Collect Waste in Labeled Hazardous Waste Container E->J Generate waste E->L E->M G Remove & Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H G->J K Arrange for Hazardous Waste Disposal J->K N Evacuate Area & Alert Others L->N O Follow First Aid Procedures M->O P Clean Spill Using Spill Kit & PPE N->P Q Seek Medical Attention O->Q P->J

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.